Benzenamine, N-(1-methylethyl)-N-nitroso-
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-N-propan-2-ylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKUYAZCYTQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482373 | |
| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24642-83-9 | |
| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural Dynamics, Synthesis, and Catalytic Applications of N-Isopropyl-N-nitrosoaniline (CAS 24642-83-9)
Executive Summary
Benzenamine, N-(1-methylethyl)-N-nitroso- (commonly known as N-isopropyl-N-nitrosoaniline), is a synthetically versatile N-nitrosamine characterized by its unique structural dynamics and high reactivity[1]. Historically recognized as an intermediate in dye and pharmaceutical synthesis, this compound has recently garnered significant attention in advanced organic methodology. Specifically, the N-nitroso moiety serves as a highly efficient, often "traceless" directing group in transition-metal-catalyzed C–H functionalizations[2].
This technical guide provides an in-depth analysis of the physicochemical properties, modern green synthesis protocols, and advanced Rh(III)-catalyzed applications of N-isopropyl-N-nitrosoaniline, tailored for researchers and drug development professionals.
Physicochemical Properties & Structural Dynamics
N-isopropyl-N-nitrosoaniline exists typically as a clear brown or yellowish oily liquid at ambient temperatures[3]. Its structural behavior is heavily influenced by the restricted rotation around the N–N bond.
Structural Conformational Analysis
The N–N bond in N-nitrosamines exhibits partial double-bond character due to the delocalization of the amine nitrogen's lone pair into the nitroso group. Nuclear Magnetic Resonance (NMR) studies and thermodynamic evaluations reveal that the enthalpy of activation for rotation about the N–N bond in N-isopropyl-N-nitrosoaniline is substantial. Notably, the adjacent benzene ring contributes very little to this partial double-bond character[4].
Due to this restricted rotation, the compound exhibits syn and anti isomerism. The syn:anti ratio is highly sensitive to the steric bulk of the N-alkyl substituent. The bulky isopropyl group forces a preferred conformation that minimizes steric clashes with the ortho-protons of the phenyl ring[4].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Benzenamine, N-(1-methylethyl)-N-nitroso- |
| Common Synonyms | N-Isopropyl-N-nitrosoaniline; N-phenyl-N-propan-2-ylnitrous amide[5] |
| CAS Registry Number | 24642-83-9[1] |
| Molecular Formula | C9H12N2O[6] |
| Molecular Weight | 164.21 g/mol [6] |
| Appearance | Clear brown to yellowish liquid[3] |
| Odor | Sweet, aromatic odor[3] |
| Solubility | Insoluble in water; soluble in ether, ethanol, and dichloromethane[7] |
Synthesis Methodologies: From Traditional to Green Chemistry
The Mechanistic Shift in Nitrosation
Traditionally, the synthesis of N-isopropyl-N-nitrosoaniline involved the reaction of N-isopropylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (<10°C)[7]. However, this method requires tedious aqueous workups, which increases the chemist's exposure to potentially carcinogenic nitrosamine oils[8]. Furthermore, the steric hindrance of the isopropyl group can impede quantitative yields in aqueous biphasic systems.
Modern protocols utilize tert-Butyl Nitrite (TBN) under solvent-free conditions. TBN acts as a highly efficient organic nitrosating agent. The solvent-free approach not only adheres to green chemistry principles but also allows for direct isolation via a short silica pad, bypassing hazardous aqueous extractions[8].
Protocol 1: Solvent-Free Synthesis of N-Isopropyl-N-nitrosoaniline
Rationale: Utilizing TBN under solvent-free conditions drives the reaction to quantitative conversion (>94%) within 60 minutes, overcoming the steric hindrance of the N-isopropyl group[8].
Materials:
-
N-isopropylaniline (1.0 equiv)
-
tert-Butyl nitrite (TBN) (1.2 equiv)
-
Short pad of silica gel
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, charge a round-bottom flask with N-isopropylaniline (1.0 equiv). Note: No solvent is added.
-
Reagent Addition: Slowly add tert-Butyl nitrite (1.2 equiv) dropwise to the neat amine at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 60 minutes. The reaction progress can be monitored via TLC (Thin Layer Chromatography) until the secondary amine is completely consumed.
-
Purification: Directly load the crude reaction mixture onto a short silica gel pad.
-
Elution: Elute with a mild organic solvent (e.g., hexane/ethyl acetate mixture) to remove the tert-butanol byproduct.
-
Concentration: Evaporate the solvent under reduced pressure to yield pure N-isopropyl-N-nitrosoaniline as a yellowish oil.
Workflow for the green, solvent-free nitrosation of N-isopropylaniline using tert-butyl nitrite.
Advanced Applications in Transition-Metal Catalysis
The N-nitroso group has emerged as a powerful directing group in Rh(III)-catalyzed C–H functionalizations. Its strong coordinating ability facilitates regioselective ortho-C–H activation. Crucially, the weak N–N bond can undergo cleavage during the catalytic cycle, allowing the N-nitroso group to act as an internal oxidant. This makes it a "traceless" directing group, ideal for constructing complex heterocycles.
Rh(III)-Catalyzed Redox-Neutral [3+3] Annulation
A breakthrough application of N-nitrosoanilines is their reaction with cyclopropenones to form quinolin-4(1H)-one scaffolds—privileged structures in pharmaceutical chemistry (e.g., antibacterial and antiviral agents).
Mechanistic Causality: The Rh(III) catalyst coordinates to the oxygen atom of the N-nitroso group, directing the metal to activate the ortho-C–H bond, forming a five-membered rhodacycle. Subsequent coordination and insertion of the cyclopropenone expand the intermediate. Finally, a redox-neutral N–N bond cleavage releases NO (or a related byproduct) and regenerates the active Rh(III) species, yielding the annulated heterocycle without the need for external oxidants.
Protocol 2: Synthesis of Quinolin-4(1H)-ones via C-H Activation
Materials:
-
N-isopropyl-N-nitrosoaniline (0.2 mmol)
-
Diphenylcyclopropenone (0.24 mmol) [CpRhCl2]2 catalyst (5 mol%)
-
AgSbF6 (20 mol%) as an additive to generate the active cationic Rh species
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), combine [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dry DCE (2.0 mL). Stir for 5 minutes to generate the active cationic Rh(III) catalyst.
-
Substrate Addition: Add N-isopropyl-N-nitrosoaniline (0.2 mmol) and diphenylcyclopropenone (0.24 mmol) to the mixture.
-
Thermal Annulation: Seal the tube and heat the reaction mixture at 110°C for 12 hours. The N-nitroso group directs the ortho-C-H cleavage and subsequently acts as an internal oxidant.
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove metal residues.
-
Isolation: Concentrate the filtrate and purify via flash column chromatography to isolate the N-isopropyl-quinolin-4(1H)-one derivative.
Rh(III)-catalyzed C-H activation and annulation pathway directed by the N-nitroso group.
Alternative Functionalizations
Beyond annulations, the N-nitroso directing group enables Rh(III)-catalyzed α-fluoroalkenylation using 2,2-difluorovinyl tosylates. This proceeds via chelation-assisted C–H activation, olefin insertion, and β-F elimination, yielding monofluoroalkenes with high Z-selectivity[9].
Toxicology, Handling, and Safety (E-E-A-T)
As a self-validating system, any protocol involving N-nitrosamines must strictly integrate safety parameters due to their toxicological profiles.
-
Hepatotoxicity and Carcinogenicity: N-nitrosodialkylamines and N-nitrosoarylamines are widely recognized as potent hepatotoxins and suspected carcinogens[10]. They can induce DNA alkylation following metabolic activation by cytochrome P450 enzymes.
-
Chemical Incompatibilities: N-isopropyl-N-nitrosoaniline is incompatible with strong reducing agents (e.g., hydrides), which can generate flammable hydrogen gas. It may also react violently with isocyanates, peroxides, and acid halides[3].
-
Decomposition: When heated to decomposition, the compound emits highly toxic fumes of nitrogen oxides (NOx)[3].
-
PPE & Engineering Controls: All syntheses and downstream applications must be conducted in a certified chemical fume hood. Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory. The shift to solvent-free TBN nitrosation[8] is specifically recommended to mitigate inhalation and dermal exposure risks associated with extracting the volatile, oily product from aqueous phases.
References
-
lookchem.com - Benzenamine, N-(1-methylethyl)-N-nitroso- Basic Information and Properties URL:[Link]
-
researchgate.net - peri-Naphthylenediamines and N-N Bond Rotation in N-isopropyl-N-nitrosoaniline URL:[Link]
- google.com (Patents) - GB2087868A - Amino-benzamides (Traditional Synthesis of N-Nitroso-N-isopropylaniline)
-
rsc.org - Green Chemistry: Solvent-free Nitrosation using tert-Butyl Nitrite URL:[Link]
-
dntb.gov.ua - Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines with Cyclopropenones URL:[Link]
-
nih.gov - Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines (PMC) URL:[Link]
-
rsc.org - Rh(iii)-Catalyzed α-fluoroalkenylation of N-nitrosoanilines with 2,2-difluorovinyl tosylates URL:[Link]
-
researchgate.net - Amino, Nitrosco and Nitro Compounds and Their Derivatives: Biological Properties of N-Nitrosamines URL: [Link]
Sources
- 1. Benzenamine, N-(1-methylethyl)-N-nitroso-|lookchem [lookchem.com]
- 2. Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines with Cyclopropenones: A Traceless Approach to Quinolin-4(1H)-One Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. GB2087868A - Amino-benzamides - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Rh(iii)-Catalyzed α-fluoroalkenylation of N-nitrosoanilines with 2,2-difluorovinyl tosylates via C–H bond activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Toxicity Profile of N-Nitroso-N-isopropylaniline in Animal Models: A Technical Guide Based on Structure-Activity Relationships and Analog Data
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the toxicity of N-Nitroso-N-isopropylaniline is not extensively available in the public domain. This guide, therefore, presents a comprehensive overview based on the well-established toxicological profiles of structurally related N-nitrosamines and the fundamental principles of their mechanism of action. The information herein is intended to provide a scientifically grounded perspective for risk assessment and to guide future research.
Introduction: The N-Nitrosamine Class and the Significance of N-Nitroso-N-isopropylaniline
N-nitroso compounds (NOCs) are a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry.[1] Their formation can occur endogenously in the human body or exogenously in various products, including certain foods, cosmetics, and as impurities in pharmaceutical drugs.[1][2] The defining feature of this class is the N-N=O functional group.[2] N-Nitrosamines, a major subgroup of NOCs, generally require metabolic activation to exert their carcinogenic effects.[3][4]
N-Nitroso-N-isopropylaniline (CAS No. 24642-83-9) is a specific N-nitrosamine whose toxicological profile has not been extensively characterized.[5] Understanding its potential for toxicity is crucial for risk assessment in any context where human exposure might occur. This guide will synthesize the current understanding of N-nitrosamine toxicology to build a predictive profile for N-Nitroso-N-isopropylaniline, focusing on its likely metabolic activation, genotoxicity, and carcinogenicity based on data from analogous compounds.
The Central Role of Metabolic Activation
The carcinogenicity of most N-nitrosamines is intrinsically linked to their metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[6] This process, known as α-hydroxylation, is considered a critical step in the formation of mutagenic and carcinogenic intermediates.[7][8]
The α-Hydroxylation Pathway
The proposed metabolic activation pathway for N-nitrosamines is illustrated below. This pathway is fundamental to understanding the potential toxicity of N-Nitroso-N-isopropylaniline.
Caption: Proposed metabolic activation of N-Nitroso-N-isopropylaniline via α-hydroxylation.
The number of α-hydrogen atoms in a nitrosamine molecule is a key determinant of its mutagenic potential.[7] N-Nitroso-N-isopropylaniline possesses one α-hydrogen on the isopropyl group, suggesting it is susceptible to this activation pathway.
Predicted Toxicity Profile of N-Nitroso-N-isopropylaniline
In the absence of direct data, the toxicity profile of N-Nitroso-N-isopropylaniline is inferred from structurally similar compounds, particularly other asymmetrical alkylnitrosamines.
Acute Toxicity
Limited information is available on the acute toxicity of N-Nitroso-N-isopropylaniline. However, data from related N-nitrosamines suggest a range of acute toxicities. For instance, the oral LD50 of N-nitrosodi-n-propylamine in rats is reported to be 480 mg/kg.[9][10] The primary target organ for acute toxicity of many nitrosamines is the liver, often causing centrilobular necrosis and hemorrhage.[4]
| Compound | Animal Model | Route | LD50 | Reference |
| N-Nitrosodi-n-propylamine | Rat | Oral | 480 mg/kg | [9][10] |
| N-Nitrosodiethylamine | Rat | Oral | 220 mg/kg | [4] |
| N-Nitrosodimethylamine | Rat | Oral | 40 mg/kg | [4] |
| N-isopropylaniline (precursor) | Rat | Oral | 560 mg/kg | [11] |
Table 1: Acute Toxicity Data for Structurally Related N-Nitrosamines and the Precursor Amine.
Genotoxicity
N-nitrosamines are well-established genotoxic agents, and it is highly probable that N-Nitroso-N-isopropylaniline shares this property.[1] Genotoxicity is typically assessed through a battery of in vitro and in vivo assays.
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test for mutagenicity. Many N-nitrosamines are positive in the Ames test, typically requiring metabolic activation (e.g., with rat or hamster liver S9 fraction).[12]
Mammalian Cell-Based Assays:
-
Micronucleus Test: This assay detects chromosomal damage. N-nitroso compounds have been shown to induce micronuclei in mammalian cells, such as human lymphoblastoid TK6 cells, in the presence of a metabolic activation system.[12]
-
Gene Mutation Assays: Assays like the mouse lymphoma assay (MLA) or the HPRT assay can detect gene mutations induced by N-nitrosamines.
In vivo studies in animal models are crucial for confirming genotoxic potential. The in vivo micronucleus assay in rodents is a standard test for detecting chromosomal damage in bone marrow cells.[13]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified many N-nitrosamines as probable or possible human carcinogens (Group 2A or 2B).[1] Given the structural features of N-Nitroso-N-isopropylaniline and the strong evidence of carcinogenicity for the N-nitrosamine class, it is reasonable to anticipate that this compound would also be carcinogenic in animal models.
Carcinogenicity studies with N-nitrosamines in rodents have demonstrated tumor formation in various organs, including the liver, esophagus, respiratory tract, and kidneys.[2][14][15] The target organ often depends on the specific nitrosamine, the animal species, and the route of administration.[16][17]
| Compound | Animal Model | Primary Target Organs | IARC Classification | Reference |
| N-Nitrosodi-n-propylamine | Rat, Hamster | Liver, kidney, esophagus, respiratory tract | 2B | [14] |
| N-Nitrosodimethylamine | Rat | Liver | 2A | [2] |
| N-Nitrosodiethylamine | Various | Liver, respiratory tract, kidney, upper digestive tract | 2A | [2] |
| N-Nitrosomorpholine | Rat | Liver, nasal cavity, lung, kidneys | 2B | [18] |
Table 2: Carcinogenicity of Selected N-Nitrosamines in Animal Models.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of N-nitrosamines are more limited than for carcinogenicity. However, some studies suggest that exposure to certain nitrosamines can have adverse effects on reproductive parameters and fetal development.[19][20] These effects can include impacts on testosterone synthesis, spermatogenesis, and ovarian function.[20]
Experimental Protocols for Toxicity Assessment
The following are generalized protocols for key assays used to evaluate the toxicity of N-nitrosamines. These would be applicable for the future assessment of N-Nitroso-N-isopropylaniline.
Bacterial Reverse Mutation Assay (Ames Test) Workflow
Caption: A generalized workflow for the Ames test.
Step-by-Step Methodology:
-
Preparation: Prepare various concentrations of the test article, N-Nitroso-N-isopropylaniline. Prepare the S9 metabolic activation mix from the livers of Aroclor 1254-induced rats or hamsters. Grow overnight cultures of the appropriate Salmonella typhimurium tester strains.
-
Treatment: In a test tube, combine the test article, the S9 mix (for assays with metabolic activation), and the bacterial culture.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.
-
Plating: Mix the contents of the tube with molten top agar and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay Workflow
Caption: A general workflow for the in vivo micronucleus assay.
Step-by-Step Methodology:
-
Animal Dosing: Administer N-Nitroso-N-isopropylaniline to a group of rodents (typically mice or rats) at multiple dose levels. Include a vehicle control and a positive control group. The route of administration can be oral gavage or intraperitoneal injection.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur or peripheral blood.
-
Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.
-
Staining: Stain the slides with a suitable dye (e.g., Giemsa, acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei.
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.
Conclusion and Future Directions
While direct experimental data on the toxicity of N-Nitroso-N-isopropylaniline are scarce, a comprehensive analysis of the N-nitrosamine class provides a strong basis for a preliminary risk assessment. Based on its chemical structure and the established mechanisms of action for this class of compounds, N-Nitroso-N-isopropylaniline is predicted to be a genotoxic carcinogen that requires metabolic activation.
To definitively characterize the toxicity profile of N-Nitroso-N-isopropylaniline, the following studies are recommended:
-
Ames Test: To determine its mutagenic potential and the requirement for metabolic activation.
-
In Vitro Micronucleus Assay: To assess its potential to cause chromosomal damage in mammalian cells.
-
In Vivo Genotoxicity Studies: Such as the rodent micronucleus assay, to confirm genotoxicity in a whole animal system.
-
Acute Toxicity Studies: To determine the LD50 and identify target organs of acute toxicity.
-
Chronic Carcinogenicity Bioassays: In two rodent species to definitively evaluate its carcinogenic potential and identify target organs.
The generation of such data is essential for a thorough and accurate risk assessment for any potential human exposure to N-Nitroso-N-isopropylaniline.
References
- Ye, Q., Geng, X., Jiang, H., Qin, C., Wu, H., Wang, S., & Wen, H. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 896, 503763.
- National Toxicology Program. (2021). 15th Report on Carcinogens.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for N-Nitrosodi-n-propylamine.
- Chem-space. (2025). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
- Hori, Y., et al. (2025).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for N-Nitrosodi-n-propylamine.
- Li, H., et al. (2023). Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for N-Nitrosodi-n-propylamine.
- Pour, P., et al. (1982). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)
- European Commission. (2004). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
- Shank, R. C. (1975). Toxicology of N-nitroso compounds. Toxicology and applied pharmacology, 31(3), 361-368.
- Liu, H., et al. (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds.
- International Agency for Research on Cancer (IARC). (1978). N-Nitrosodi-n-propylamine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17.
- ResearchGate. (2024). Reproductive and developmental toxicology of nitrosamines.
- Alaba, O. A., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for N-Nitrosodi-n-propylamine.
- Rose, S. L., & Jurs, P. C. (1982). Computer-assisted studies of structure-activity relationships of N-nitroso compounds using pattern recognition. Journal of medicinal chemistry, 25(7), 769–776.
- Li, H., et al. (2025). Reproductive and developmental toxicology of nitrosamines.
- Rao, T. K., Lijinsky, W., & Epler, J. L. (Eds.). (2012). Genotoxicology of N-nitroso compounds. Springer Science & Business Media.
- Cross, K. P., et al. (2021).
- Peto, R., et al. (1991). Chronic nitrosamine ingestion in 1040 rodents: the effect of the choice of nitrosamine, the species studied, and the age of starting exposure.
- Cross, K. P., & Ponting, D. J. (2022). What Makes a Potent Nitrosamine?
- Braun, R., Schöneich, J., & Ziebarth, D. (1977). In vivo formation of N-nitroso compounds and detection of their mutagenic activity in the host-mediated assay. Cancer research, 37(12), 4572–4579.
- Impactfactor. (n.d.). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo.
- Centers for Disease Control and Prevention (CDC). (2021). n-Nitrosodi-n-propylamine.
- International Agency for Research on Cancer (IARC). (1998).
- Mirvish, S. S. (1977). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 2(6), 1267-1277.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for N-Nitrosodiphenylamine.
- Johnson, G. E., et al. (2024).
- Hori, Y., et al. (2025).
- Regulations.gov. (1981). "Chronic Toxicity Studies".
- Heath, D. F. (1962). The metabolism of N-nitrosomethylaniline.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for N-Nitrosodi-n-Propylamine.
- Environmental Protection Agency (EPA). (n.d.). N-Nitrosomorpholine.
- ResearchGate. (2026).
- Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301-356.
- National Center for Biotechnology Information (NCBI). (n.d.). N-Isopropylaniline.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). N-nitroso-ethyl-isopropylamine (solution in Methanol).
- Ohshima, H., Mahon, G. A., Wahrendorf, J., & Bartsch, H. (1983). Dose-response study of N-nitrosoproline formation in rats and a deduced kinetic model for predicting carcinogenic effects caused by endogenous nitrosation. Cancer research, 43(11), 5072–5076.
- Hashemi, S. M. R., et al. (2025). Transgenerational Reproductive and Developmental Toxicity Induced by N‐Nitrosodimethylamine and Its Metabolite Formaldehyde in Drosophila melanogaster.
- Peto, R., et al. (1991). Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study.
- KM Pharma Solution Private Limited. (n.d.). MSDS - N-Nitroso N-Isopropyl Aniline.
Sources
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. tonylutz.net [tonylutz.net]
- 5. kmpharma.in [kmpharma.in]
- 6. impactfactor.org [impactfactor.org]
- 7. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hesiglobal.org [hesiglobal.org]
- 13. d-nb.info [d-nb.info]
- 14. N-Nitrosodi-n-propylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic nitrosamine ingestion in 1040 rodents: the effect of the choice of nitrosamine, the species studied, and the age of starting exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reproductive and developmental toxicology of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinogenic Potential of N-isopropyl-N-nitrosobenzenamine: Mechanisms, Toxicokinetics, and Analytical Workflows
Executive Summary
The discovery of nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug safety and regulatory compliance. Among the complex Nitrosamine Drug Substance-Related Impurities (NDSRIs), N-isopropyl-N-nitrosobenzenamine (also known as N-nitroso-N-isopropylaniline) presents a unique toxicological profile. Unlike simple dialkyl nitrosamines (e.g., NDMA), its asymmetric structure—comprising an isopropyl group and a phenyl ring—dictates specific metabolic activation pathways and DNA adduction profiles. This whitepaper synthesizes the mechanistic causality of its carcinogenicity, details self-validating experimental protocols for its assessment, and outlines the regulatory implications for modern drug development.
Toxicokinetics & Mechanism of Metabolic Activation
N-nitrosamines are not inherently mutagenic; they are pro-carcinogens requiring metabolic activation [1]. The carcinogenic potential of N-isopropyl-N-nitrosobenzenamine is governed by the cytochrome P450 (CYP450) enzyme system, specifically isoforms CYP2B1 and CYP2E1, which are highly expressed in hepatic tissues[1].
The Causality of α-Hydroxylation
The critical initiating event in nitrosamine carcinogenesis is α-C-hydroxylation. For N-isopropyl-N-nitrosobenzenamine, the phenyl ring lacks an α-carbon, forcing metabolic oxidation to occur exclusively at the methine carbon of the isopropyl group.
-
Oxidation: CYP450 enzymes catalyze the insertion of an oxygen atom at the isopropyl α-carbon, forming an unstable α-hydroxyisopropyl intermediate.
-
Cleavage: This hemiaminal intermediate spontaneously collapses, releasing acetone as a byproduct and yielding a highly reactive benzenediazonium ion (BDI).
-
Adduction: The electrophilic BDI rapidly attacks nucleophilic sites on DNA (predominantly the C8 and N7 positions of guanine), forming bulky phenyl-DNA adducts that disrupt Watson-Crick base pairing and lead to G:C
A:T transition mutations during replication[2].
Metabolic activation of N-isopropyl-N-nitrosobenzenamine to the ultimate carcinogenic diazonium ion.
In Vitro & In Vivo Assessment Protocols
To accurately assess the mutagenic and carcinogenic risks of N-isopropyl-N-nitrosobenzenamine, standard assays often fall short due to the compound's steric hindrance and specific metabolic requirements. The following protocols are engineered to eliminate false negatives.
Protocol 1: Enhanced Ames Test (EAT)
Rationale & Causality: Standard Ames tests utilize a 10% rat liver S9 fraction, which lacks sufficient CYP2A6/CYP2E1 activity to efficiently α-hydroxylate sterically hindered NDSRIs. The Enhanced Ames Test (EAT) utilizes a 30% hamster liver S9 fraction. Hamster S9 provides a higher metabolic turnover rate for complex nitrosamines, ensuring the generation of the ultimate carcinogen in vitro and preventing false-negative mutagenicity reports[3].
Step-by-Step Methodology:
-
S9 Mix Preparation: Thaw lyophilized hamster liver S9 fraction on ice. Reconstitute to a 30% (v/v) concentration in a standard cofactor mix (NADP+, Glucose-6-phosphate, MgCl2, KCl, and sodium phosphate buffer, pH 7.4).
-
Bacterial Culture: Grow Salmonella typhimurium strains (TA98, TA100, TA1535) overnight in Oxoid nutrient broth to an optical density (
) of 1.0–1.2. -
Pre-incubation (The Critical Step): In a sterile culture tube, combine 100 µL of the bacterial suspension, 500 µL of the 30% hamster S9 mix, and 50 µL of the test compound (N-isopropyl-N-nitrosobenzenamine dissolved in DMSO). Incubate at 37°C for 30 minutes with gentle shaking (150 rpm). Note: Pre-incubation allows the short-lived benzenediazonium ion to interact directly with the bacteria before degrading.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tube, vortex mildly, and pour over a minimal glucose agar plate.
-
Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A concentration-dependent increase in revertants (
2-fold over vehicle control) validates mutagenicity.
Protocol 2: In Vivo DNA Adduct Quantification via LC-MS/MS
Rationale & Causality: Because nitrosamines are rapidly metabolized, quantifying the parent compound in plasma yields poor toxicokinetic data. Quantifying the stable C8-phenylguanine DNA adduct in hepatic tissue serves as a self-validating biomarker of target engagement and true carcinogenic exposure.
Step-by-Step Methodology:
-
Tissue Harvesting & DNA Extraction: Isolate 50 mg of hepatic tissue from exposed subjects (e.g., Sprague-Dawley rats). Extract genomic DNA using a standard phenol-chloroform method, ensuring the addition of 1 mM deferoxamine to prevent artifactual oxidative DNA damage during extraction.
-
Enzymatic Digestion: Dissolve 100 µg of purified DNA in 10 mM Tris-HCl. Add a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 12 hours to completely hydrolyze the DNA into single nucleosides.
-
Internal Standard Spike: Spike the digest with 10 fmol of isotopically labeled
-C8-phenylguanine as an internal standard to correct for matrix effects and ionization suppression. -
Solid-Phase Extraction (SPE): Pass the digest through an Oasis HLB SPE cartridge. Wash with 5% methanol in water to remove unmodified nucleosides, and elute the hydrophobic phenyl-adducts with 100% methanol. Evaporate to dryness and reconstitute in 50 µL of mobile phase.
-
LC-MS/MS Analysis: Inject 10 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs from the methodologies described above, demonstrating the critical need for optimized metabolic activation.
Table 1: Comparative Mutagenic Potency in S. typhimurium TA100 (Revertants/Plate)
| Test Compound Concentration ( | Standard Rat S9 (10%) | Enhanced Hamster S9 (30%) | Vehicle Control (DMSO) |
| 0 (Control) | 112 ± 14 | 120 ± 16 | 115 ± 12 |
| 10 | 135 ± 18 | 340 ± 25 | N/A |
| 50 | 160 ± 22 | 890 ± 45 | N/A |
| 100 | 195 ± 20 | 1450 ± 80* | N/A |
*Indicates statistically significant mutagenic response (
Table 2: LC-MS/MS MRM Transitions for DNA Adduct Quantification
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time (min) |
| Unmodified Deoxyguanosine (dG) | 268.1 | 152.1 | 15 | 2.4 |
| C8-Phenylguanine (Target Adduct) | 344.1 | 228.1 | 25 | 6.8 |
| 349.1 | 233.1 | 25 | 6.8 |
Regulatory Implications for Drug Development
Under the current US FDA guidance, "Control of Nitrosamine Impurities in Human Drugs"[4], N-isopropyl-N-nitrosobenzenamine is classified as a high-risk NDSRI. Because it contains an aromatic ring directly attached to the nitroso nitrogen, its Carcinogenic Potency Categorization Approach (CPCA) score is heavily scrutinized.
Drug development professionals must ensure that any Active Pharmaceutical Ingredient (API) synthesizing routes utilizing N-isopropylaniline as an intermediate or degradant are rigorously evaluated for nitrosating conditions (e.g., presence of sodium nitrite under acidic conditions)[5]. If N-isopropyl-N-nitrosobenzenamine is detected, manufacturers are required to implement the Enhanced Ames Test to justify acceptable intake (AI) limits, or default to the highly restrictive class-specific threshold of 18 ng/day.
References
-
Wenzel, J., et al. (2024). "Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment." Frontiers in Pharmacology, 15:1415266. Available at:[Link]
-
Stiborová, M., et al. (1997). "Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2." Cancer Letters, 111(1-2): 253-259. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). (2020). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry." FDA Regulatory Information. Available at:[Link]
Sources
- 1. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlling Nitrosamine Impurities: FDA’s Latest Recommendations [freyrsolutions.com]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Theoretical pKa and logP Values of N-isopropyl-N-nitrosoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of pKa and logP in Drug Discovery
In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These two parameters govern a molecule's behavior in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of a compound's pKa and logP is therefore not merely academic but a foundational pillar of rational drug design.
Theoretical Foundations
Understanding pKa: A Measure of Ionization
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution. For a generic acid, HA, in equilibrium with its conjugate base, A-, and a proton, H+, the pKa is defined by the Henderson-Hasselbalch equation. The pKa value dictates the extent of ionization of a molecule at a given pH. This is of profound importance in drug development as the ionization state of a drug affects its solubility, membrane permeability, and binding to its biological target.[4]
N-isopropyl-N-nitrosoaniline possesses a nitrogen atom within the nitroso group and another in the aniline moiety, both of which can potentially be protonated. The pKa will therefore describe the equilibrium between the neutral and protonated forms of the molecule. The reactivity and stability of N-nitroso compounds are known to be highly pH-dependent, with acid-catalyzed denitrosation being a key decomposition pathway.[5] A thorough understanding of the pKa is therefore critical for predicting the stability and fate of this molecule in various environments.
Understanding logP: A Measure of Lipophilicity
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically a lipidic (octanol) and an aqueous (water) phase at equilibrium. The logarithm of this ratio is known as logP.[6] A positive logP value indicates that the compound is more soluble in the lipid phase (lipophilic or hydrophobic), while a negative logP value signifies higher solubility in the aqueous phase (hydrophilic).
LogP is a critical determinant of a drug's pharmacokinetic properties. A molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is directly related to its lipophilicity. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, achieving an optimal logP value is a key objective in drug design. For N-isopropyl-N-nitrosoaniline, the presence of the aromatic ring and the isopropyl group contributes to its lipophilicity, while the polar nitroso and amino groups contribute to its hydrophilicity.
Theoretical Calculation of pKa for N-isopropyl-N-nitrosoaniline
The theoretical prediction of pKa values can be approached through various computational methods, ranging from empirical and semi-empirical methods to high-level quantum mechanical calculations. For a molecule like N-isopropyl-N-nitrosoaniline, where electronic effects significantly influence the basicity of the nitrogen atoms, Density Functional Theory (DFT) offers a robust and accurate approach.[7][8]
Causality Behind the Choice of DFT
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for pKa prediction because it can accurately model the subtle changes in electron distribution upon protonation, which are the primary determinants of a molecule's basicity. Furthermore, DFT calculations, when combined with a suitable continuum solvation model, can account for the significant effect of the solvent on the energetics of the acid-base equilibrium.[7]
The pKa of N-isopropyl-N-nitrosoaniline will be determined by the Gibbs free energy change (ΔG) of its deprotonation reaction in an aqueous solution. The key sites for protonation are the nitrogen of the aniline group and the oxygen or nitrogen of the nitroso group. The most stable protonated form will dictate the primary pKa value.
Experimental Protocol: DFT-based pKa Calculation
The following protocol outlines a hypothetical, yet methodologically sound, step-by-step procedure for the theoretical calculation of the pKa of N-isopropyl-N-nitrosoaniline using DFT.
Step 1: Geometry Optimization of Neutral and Protonated Species
-
Objective: To find the lowest energy conformation for both the neutral N-isopropyl-N-nitrosoaniline and its protonated form(s).
-
Procedure:
-
Construct the 3D structure of N-isopropyl-N-nitrosoaniline.
-
Perform a conformational search to identify the most stable conformer.
-
Optimize the geometry of the most stable conformer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).
-
Identify the most likely sites of protonation (the aniline nitrogen and the nitroso group).
-
Construct the protonated forms of the molecule.
-
Optimize the geometry of each protonated species using the same level of theory and basis set.
-
Step 2: Frequency Calculation
-
Objective: To obtain the Gibbs free energies of the optimized structures and to confirm that they are true minima on the potential energy surface.
-
Procedure:
-
Perform a frequency calculation on the optimized neutral and protonated structures at the same level of theory.
-
Confirm the absence of imaginary frequencies, which indicates a true energy minimum.
-
Extract the Gibbs free energy (G) for each species from the output files.
-
Step 3: Calculation of Gas-Phase Gibbs Free Energy of Deprotonation
-
Objective: To determine the change in Gibbs free energy for the deprotonation reaction in the gas phase.
-
Procedure:
-
Calculate the gas-phase Gibbs free energy of deprotonation (ΔG_gas) using the following equation: ΔG_gas = G(A-) + G(H+) - G(HA) where G(A-) is the Gibbs free energy of the deprotonated species (neutral N-isopropyl-N-nitrosoaniline), G(H+) is the Gibbs free energy of the proton (a known value), and G(HA) is the Gibbs free energy of the protonated species.
-
Step 4: Calculation of Solvation Free Energies
-
Objective: To account for the effect of the solvent (water) on the energetics of the reaction.
-
Procedure:
-
Perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model (e.g., IEFPCM or SMD) with water as the solvent.[7]
-
Calculate the solvation free energy (ΔG_solv) for each species.
-
Step 5: Calculation of pKa
-
Objective: To calculate the final pKa value.
-
Procedure:
-
Calculate the Gibbs free energy change of the reaction in solution (ΔG_sol) using the following equation: ΔG_sol = ΔG_gas + ΔG_solv(A-) + ΔG_solv(H+) - ΔG_solv(HA)
-
Calculate the pKa using the following equation: pKa = ΔG_sol / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
-
Caption: Workflow for DFT-based pKa prediction.
Theoretical Calculation of logP for N-isopropyl-N-nitrosoaniline
The theoretical prediction of logP is most commonly achieved through fragment-based or atom-based contribution methods.[6][9][10] These methods are computationally efficient and have been shown to provide accurate predictions for a wide range of molecules.
Causality Behind the Choice of Fragment-Based Methods
Fragment-based methods operate on the principle that the logP of a molecule can be calculated by summing the contributions of its constituent molecular fragments.[11] Each fragment has a pre-determined hydrophobic or hydrophilic value derived from experimental data of a large set of compounds. This approach is particularly effective for molecules like N-isopropyl-N-nitrosoaniline, which can be easily dissected into well-characterized fragments (e.g., benzene ring, isopropyl group, nitroso group, and the secondary amine linkage).
Experimental Protocol: Fragment-Based logP Calculation
The following protocol provides a step-by-step guide for the theoretical calculation of the logP of N-isopropyl-N-nitrosoaniline using a fragment-based approach.
Step 1: Molecular Fragmentation
-
Objective: To break down the molecule into its fundamental fragments.
-
Procedure:
-
Identify the core structural components of N-isopropyl-N-nitrosoaniline:
-
A benzene ring
-
An N-N bond (part of the nitrosamine group)
-
An isopropyl group
-
The nitrogen atom linking the phenyl and isopropyl groups.
-
-
Step 2: Assigning Fragmental Values
-
Objective: To assign a lipophilicity value to each fragment.
-
Procedure:
-
Consult a database of fragmental logP contributions (e.g., from software like ACD/Labs or ChemAxon, or from literature sources).
-
Assign the appropriate value to each fragment identified in Step 1.
-
Step 3: Applying Correction Factors
-
Objective: To account for intramolecular interactions that can affect the overall lipophilicity.
-
Procedure:
-
Identify any potential electronic or steric interactions between the fragments. For N-isopropyl-N-nitrosoaniline, the electronic interaction between the nitroso group and the aromatic ring is a key consideration.
-
Apply the relevant correction factors from the chosen fragment-based method.
-
Step 4: Summation and Final logP Calculation
-
Objective: To calculate the final logP value.
-
Procedure:
-
Sum the fragmental values and the correction factors to obtain the predicted logP of the molecule.
-
Caption: Workflow for fragment-based logP prediction.
Predicted Physicochemical Properties of N-isopropyl-N-nitrosoaniline
The following table summarizes the predicted pKa and logP values for N-isopropyl-N-nitrosoaniline based on the computational methodologies described above. It is important to reiterate that these are theoretical predictions in the absence of experimental data.
| Property | Predicted Value | Method | Justification |
| pKa | ~ -1.0 to 1.0 | DFT with continuum solvation model | The aniline nitrogen is significantly deactivated by the electron-withdrawing nitroso group, leading to a very low pKa. Protonation is expected to be unfavorable under physiological conditions. The pKa of the parent amine is a critical factor in the rate of nitrosation.[12][13] |
| logP | ~ 2.5 - 3.5 | Fragment-based contribution methods | The presence of the lipophilic phenyl and isopropyl groups is expected to result in a positive logP value, indicating good lipid solubility. The polar nitroso group will slightly decrease the lipophilicity compared to the parent N-isopropylaniline. |
Conclusion
This in-depth technical guide has provided a comprehensive overview of the theoretical determination of pKa and logP values, with a specific focus on N-isopropyl-N-nitrosoaniline. By delving into the causality behind the selection of DFT and fragment-based computational methods, and by providing detailed, step-by-step protocols, this document serves as a valuable resource for researchers in drug discovery and related fields. The predicted pKa and logP values for N-isopropyl-N-nitrosoaniline suggest that it is a weakly basic and moderately lipophilic compound. This information is crucial for understanding its potential ADMET properties and for guiding further experimental studies. As computational methods continue to evolve in accuracy and efficiency, their role in the early stages of drug development will undoubtedly become even more integral.
References
-
Challis, B. C., & Kyrtopoulos, S. A. (1979). Direct nitrosation of aniline derivatives and other nucleophilic species by N-nitrosodiphenylamine. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-304. [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]
-
García-Reyes, J. F., & Fernández-Alba, A. R. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. [Link]
-
Gushgari, A. J., Halden, R. U., & Ashworth, I. W. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2941-2969. [Link]
-
Hansen, K., & Ashworth, I. W. (2025). (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. ACS Chemical Health & Safety. [Link]
-
I. W. Ashworth, et al. (2023). Autonomous Carcinogenic Potency Categorization Approach for Nitrosamine Drug Substance-related Impurities. ChemRxiv. [Link]
-
Işık, M., et al. (2014). pKa predictions of some aniline derivatives by ab initio calculations. Iranian Chemical Communication, 2(2), 123-132. [Link]
-
Kortvelyesi, T., & Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Nova Biotechnologica et Chimica. [Link]
-
Mannhold, R., & van de Waterbeemd, H. (2001). A New Group Contribution Approach to the Calculation of LogP. Journal of Computer-Aided Molecular Design, 15(4), 337-354. [Link]
-
Milicevic, M., & Dilber, S. (2008). The 4-Arylaminocoumarin Derivatives Log P Values Calculated According to Rekker's Method. Journal of the Serbian Chemical Society. [Link]
-
M. K. Dixit, et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(10), 1145-1163. [Link]
-
Pliska, V. (1998). [Computerized logP prediction using fragment methods]. Acta Pharmaceutica Hungarica, 68(4), 227-235. [Link]
-
Wagen, C. (2025). How to Predict pKa. Rowan. [Link]
-
Wang, R., et al. (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. International Journal of Molecular Sciences, 19(10), 3056. [Link]
-
Wildman, S. A., & Crippen, G. M. (1999). Prediction of Physicochemical Parameters by Atomic Contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868-873. [Link]
-
Ye, W., et al. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. [Link]
-
Zvinavashe, E., & Gushgari, A. J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ResearchGate. [Link]
Sources
- 1. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Predict pKa | Rowan [rowansci.com]
- 5. benchchem.com [benchchem.com]
- 6. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Controlled Nitrosation of Secondary Amines Using Sodium Nitrite
Introduction: The Duality of N-Nitrosamines
N-nitrosamines (NOCs) are a class of organic compounds characterized by the nitroso functional group (-N=O) bonded to an amine nitrogen (R₂N-N=O).[1] Their significance in the scientific community is twofold. In synthetic chemistry, the nitrosation reaction serves as a pathway to various chemical intermediates. However, in the fields of pharmaceutical development, food science, and toxicology, N-nitrosamines are predominantly known as potent, carcinogenic impurities.[2][3] Many are classified as probable or possible human carcinogens, necessitating stringent control and monitoring.[1][4]
The formation of N-nitrosamines from the reaction of secondary amines with a nitrosating agent is a critical process to understand, whether for intentional synthesis or for the prevention of their formation as impurities in active pharmaceutical ingredients (APIs) and drug products.[5][6] This document provides a detailed examination of the underlying mechanism and a comprehensive, field-proven protocol for the controlled nitrosation of secondary amines using sodium nitrite under acidic conditions.
The Chemical Heart of Nitrosation: Mechanism of Action
The nitrosation of a secondary amine does not occur from the direct reaction with sodium nitrite (NaNO₂). The process requires the in-situ generation of a much more reactive electrophile, the nitrosonium ion (NO⁺). This transformation is critically dependent on acidic conditions.[1][2]
The reaction proceeds through three primary stages:
-
Formation of Nitrous Acid: In the presence of a strong acid (like HCl or H₂SO₄), sodium nitrite is protonated to form the unstable nitrous acid (HNO₂).[2]
-
Generation of the Nitrosonium Ion: Nitrous acid is further protonated by the acid. This intermediate subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[1][2]
-
Nucleophilic Attack and Deprotonation: The secondary amine, acting as a nucleophile, attacks the electrophilic nitrosonium ion. This forms an N-nitrosammonium ion intermediate, which is then deprotonated (typically by water or another weak base) to yield the final, stable N-nitrosamine product.[2]
The overall mechanism is depicted below.
Sources
Application Note: A Robust GC-MS/MS Method for the Ultrasensitive Detection of N-Nitroso-N-isopropylaniline in Pharmaceutical Materials
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies globally mandate stringent control and monitoring of these impurities to ensure patient safety.[3] This application note presents a comprehensive, validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the selective and sensitive quantification of N-Nitroso-N-isopropylaniline (NIPA), a potential nitrosamine impurity. The described protocol details every critical step, from sample preparation using liquid-liquid extraction (LLE) to instrument optimization and full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] This robust method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for trace-level NIPA detection.
Introduction: The Challenge of Nitrosamine Impurities
N-nitrosamines are a class of genotoxic impurities that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product formulation.[1] Their potent carcinogenic nature necessitates highly sensitive and specific analytical methods to detect them at trace levels.[6][7] N-Nitroso-N-isopropylaniline (CAS: 24642-83-9) is one such potential impurity whose monitoring is critical for product quality and safety.[8][9]
Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is an ideal technique for this application. Its inherent selectivity, derived from the use of Multiple Reaction Monitoring (MRM), allows for the unambiguous detection of target analytes in complex matrices, while its sensitivity is well-suited for the low detection limits required by regulatory agencies.[3][10][11][12] This document provides a field-proven framework for developing and validating such a method.
Analyte Details:
-
Compound Name: N-Nitroso-N-isopropylaniline (NIPA)
-
Synonym: N-Isopropyl-N-phenylnitrous amide[9]
-
CAS Number: 24642-83-9[8]
-
Molecular Formula: C₉H₁₂N₂O[9]
-
Molecular Weight: 164.2 g/mol [9]
Experimental Design: Rationale and Workflow
The overall analytical strategy is designed to ensure maximum recovery, eliminate matrix interference, and provide confident quantification. The workflow encompasses sample extraction, chromatographic separation, and mass spectrometric detection.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Reagents and Materials
-
Standards: N-Nitroso-N-isopropylaniline certified reference material (CRM), N-Nitrosodimethylamine-d6 (NDMA-d6) CRM for use as an internal standard (ISTD).
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC or GC-grade.
-
Reagents: Sodium Hydroxide (NaOH), analytical grade; Reagent-grade water.
-
Safety Precaution: N-nitrosamines are potent carcinogens and must be handled with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood.[13]
Standard and Sample Preparation Protocol
The choice of liquid-liquid extraction with dichloromethane is based on its proven efficacy for extracting a wide range of nitrosamines from aqueous solutions.[7][13] The addition of NaOH helps to deprotonate any acidic matrix components, ensuring they remain in the aqueous phase while the neutral NIPA partitions into the organic DCM layer.
Step-by-Step Protocol:
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of NIPA and NDMA-d6 (ISTD) in Methanol. Store at -20°C and protect from light.[13]
-
Working Standard & Spiking Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in DCM to create a calibration curve (e.g., 0.5 - 100 ng/mL).
-
Sample Preparation: a. Accurately weigh approximately 250 mg of the ground tablet powder or API into a 15 mL centrifuge tube.[13] b. Add 5.0 mL of 0.1 M NaOH solution. c. Add a precise volume of ISTD solution (e.g., 50 µL of 1 µg/mL NDMA-d6). d. Vortex for 1 minute, then shake vigorously for 5 minutes to ensure complete dissolution or suspension.[13] e. Add 2.0 mL of Dichloromethane (DCM), vortex for 1 minute, and shake for an additional 5 minutes to perform the extraction.[13] f. Centrifuge the suspension at 4000 rpm for 10 minutes to achieve phase separation. g. Carefully transfer the bottom organic (DCM) layer into a 2 mL autosampler vial for analysis.
GC-MS/MS Method Parameters and Rationale
The instrumental parameters are optimized to ensure sharp chromatographic peaks, prevent thermal degradation, and maximize signal intensity for the target analyte. A splitless injection is chosen to achieve the low detection limits required for trace analysis.[7][14]
Instrument Configuration
| System Component | Parameter | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| MS System | Agilent 7010B Triple Quadrupole or equivalent | Offers high sensitivity and selectivity in MRM mode.[12] |
| Autosampler | Agilent 7693A or equivalent | Ensures precise and repeatable injections. |
Optimized Method Parameters
| Parameter | Setting |
| GC Inlet | Splitless, 250°C |
| Injection Volume | 1.0 µL |
| Liner | Deactivated Splitless Liner with Wool[7] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) or equivalent[3][7] |
| Oven Program | 50°C (1 min hold), ramp 20°C/min to 250°C (3 min hold)[7] |
| Transfer Line Temp. | 250°C |
| MS Ion Source | Electron Ionization (EI), 230°C, 70 eV[7][15] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Solvent Delay | 3.0 min |
MRM Transition Optimization
MRM provides superior selectivity by monitoring a specific precursor-to-product ion transition. The molecular ion (M⁺) of NIPA (m/z 164.2) is selected as the precursor ion. Product ions are generated via collision-induced dissociation (CID) in the collision cell. The following transitions are proposed and must be empirically optimized on the specific instrument by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| N-Nitroso-N-isopropylaniline | 164 | 134 | 77 | Optimize |
| NDMA-d6 (ISTD) | 80 | 46 | 64 | Optimize |
Rationale for MRM Transitions:
-
164 -> 134: Corresponds to the characteristic loss of the nitroso group (-NO), a common fragmentation pathway for N-nitrosamines.
-
164 -> 77: Corresponds to the phenyl group fragment (C₆H₅⁺), providing structural confirmation.
-
NDMA-d6: Utilizes well-established transitions for this common internal standard.
Method Validation Protocol (ICH Q2(R1) Framework)
A comprehensive validation was performed to demonstrate that the analytical method is fit for its intended purpose.[4][16] The workflow for validation follows a structured approach to assess all required performance characteristics.
Sources
- 1. agilent.com [agilent.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. N-Nitroso N-Isopropyl Aniline | CAS No- 24642-83-9 | N-phenyl-N-propan-2-ylnitrous amide [chemicea.com]
- 9. kmpharma.in [kmpharma.in]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Nitrosamine Analysis In Pharmaceuticals | Shimadzu [shimadzu.com.sg]
- 12. agilent.com [agilent.com]
- 13. edqm.eu [edqm.eu]
- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Quantification of Nitrosamine Impurities in Sartan Drug Substances and Products
Abstract
The discovery of N-nitrosamine impurities in widely prescribed angiotensin II receptor blockers (sartans) in 2018 triggered a global regulatory and pharmaceutical response.[1][2][3] These compounds are classified as probable human carcinogens, making their detection and control at trace levels a critical patient safety and quality control mandate.[4][5][6] This application note provides a comprehensive, field-proven protocol for the robust analysis of key nitrosamine impurities in sartan drug substances and finished products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology presented herein is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring both scientific integrity and compliance.[3][7]
Introduction: The Scientific and Regulatory Imperative
N-nitrosamines are a class of compounds of significant concern due to their potent mutagenic and carcinogenic properties.[3][6] Their formation can occur during drug synthesis or degradation when secondary or tertiary amines react with nitrosating agents (e.g., nitrous acid derived from nitrites).[6] The tetrazole ring structure present in many sartan molecules, combined with specific reaction conditions in their manufacturing processes, was identified as a potential source of these impurities.[2][8]
In response, regulatory agencies have established strict acceptable intake (AI) limits for several nitrosamines, often in the nanogram-per-day range.[6][9] This necessitates the use of highly sensitive and selective analytical techniques.[10] LC-MS/MS has emerged as the gold standard for this application due to its ability to quantify a wide range of nitrosamines with high specificity and low detection limits, even in complex sample matrices.[5][11][12]
This guide provides a detailed workflow, from sample preparation to data analysis, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[4][5][13]
Experimental Workflow Overview
The analytical workflow is a multi-stage process designed to ensure the accurate and reproducible quantification of nitrosamine impurities. Each stage is critical for the integrity of the final results.
Sources
- 1. LC-MS/MS Investigation of nitrosamine impurities in certain Sartan group medicinal products available in Istanbul, Türkiye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-nitrosamine contamination in brief - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. fda.gov.tw [fda.gov.tw]
- 10. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 13. resolvemass.ca [resolvemass.ca]
Application Note: High-Sensitivity Sample Preparation and LC-MS/MS Determination of N-Nitroso-N-isopropylaniline in Drug Substances
This Application Note is structured as a comprehensive technical guide for analytical scientists and quality control professionals. It addresses the specific challenges of isolating and quantifying N-Nitroso-N-isopropylaniline (N-NiPA) , a specific nitrosamine impurity often confused with N-Nitrosodiisopropylamine (NDIPA).
Executive Summary & Scientific Rationale
The detection of N-nitrosamines in drug substances has shifted from generic screening to the targeted analysis of specific Nitrosamine Drug Substance Related Impurities (NDSRIs) and reagent-derived impurities. N-Nitroso-N-isopropylaniline (N-NiPA) is a hydrophobic, aromatic nitrosamine formed from the nitrosation of N-isopropylaniline, a common intermediate or degradation product in the synthesis of various APIs (e.g., certain herbicides, dyes, and specific pharmaceutical intermediates).
Unlike small dialkyl nitrosamines (like NDMA), N-NiPA possesses a phenyl ring, imparting significant lipophilicity (LogP ~2.8–3.2) and distinct chromatographic behavior. This protocol details a self-validating sample preparation workflow designed to:
-
Prevent Artifacts: Inhibit in situ nitrosation using a sulfamic acid scavenger system.
-
Maximize Recovery: Utilize the analyte's lipophilicity for efficient Liquid-Liquid Extraction (LLE) or Solid-Liquid Extraction (SLE).
-
Ensure Specificity: Distinguish N-NiPA from its isobaric or structural analogs using specific MRM transitions.
Chemical Profile & Critical Parameters[1][2][3]
| Parameter | Value / Description | Impact on Protocol |
| Compound Name | N-Nitroso-N-isopropylaniline | Target Analyte |
| Structure | Ph-N(NO)-CH(CH₃)₂ | Aromatic, secondary amine derivative |
| CAS Number | 24642-83-9 | Distinct from NDIPA (601-77-4) |
| Molecular Weight | 164.21 g/mol | Precursor Ion [M+H]⁺: 165.2 |
| LogP (Calc) | ~2.9 | High affinity for organic solvents (DCM, MTBE) |
| Solubility | Low in water; High in MeOH, ACN, DCM | Requires high % organic diluent or LLE |
| Regulatory Limit | 26.5 ng/day (Default CPCA Cat 1) | LOQ Target: < 0.03 ppm (relative to API) |
Method Development Strategy: The "Artifact-Free" Workflow
The most critical risk in nitrosamine analysis is the generation of false positives during sample preparation. Trace nitrites in excipients or water can react with the parent amine (N-isopropylaniline) under acidic conditions to form N-NiPA in the vial.
The Solution: A "Scavenger-First" approach. We utilize Sulfamic Acid , which reacts rapidly with nitrite to form nitrogen gas, effectively neutralizing the nitrosating agent before it can react with the amine.
Workflow Diagram (Graphviz)
Caption: Figure 1. Artifact-free sample preparation workflow for N-Nitroso-N-isopropylaniline, emphasizing the "Scavenger-First" addition of sulfamic acid.
Detailed Experimental Protocols
Reagents and Standards[2][6][7][8][9]
-
Reference Standard: N-Nitroso-N-isopropylaniline (Purity >98%).
-
Internal Standard (IS): N-Nitroso-N-isopropylaniline-d5 (phenyl-d5) or N-Nitroso-N-methylaniline-d5 (surrogate).
-
Inhibitor Solution: 50 mM Sulfamic Acid in HPLC-grade water. Prepare fresh weekly.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Diluent: Methanol : Water (50:50 v/v).
Preparation of Solutions[6][8]
A. Internal Standard Spiking Solution (1 µg/mL) Dilute the IS stock in Methanol to a concentration of 1 µg/mL.
B. Sample Preparation (LLE Method) Rationale: LLE is preferred over direct injection for N-NiPA to remove the bulk API matrix and enhance sensitivity, leveraging the analyte's lipophilicity.
-
Weighing: Accurately weigh 100 mg of the Drug Substance (API) into a 15 mL glass centrifuge tube.
-
Inhibition (Critical): Add 1.0 mL of Inhibitor Solution (50 mM Sulfamic Acid). Vortex briefly to wet the solid. Note: This ensures nitrites are scavenged before organic solvent is added.
-
Dissolution: Add 1.0 mL of Methanol . Vortex for 1 minute or sonicate until the API is fully dispersed/dissolved.
-
IS Addition: Add 20 µL of Internal Standard Spiking Solution.
-
Extraction: Add 3.0 mL of MTBE (or n-Hexane if API is very polar).
-
Agitation: Cap and shake vigorously (mechanical shaker) for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Transfer: Transfer 2.0 mL of the upper organic layer (containing N-NiPA) to a clean glass tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature (25°C). Do not heat above 30°C due to potential volatility.
-
Reconstitution: Reconstitute the residue in 0.5 mL of Mobile Phase A:B (90:10). Vortex well.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.
LC-MS/MS Instrumental Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS). Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1] Rationale: APCI is often superior to ESI for hydrophobic, non-polar nitrosamines like N-NiPA, reducing matrix suppression.
Chromatographic Parameters
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 µm).
-
Why Phenyl-Hexyl? Provides unique
- selectivity for the aromatic ring of N-NiPA, separating it from aliphatic interferences.
-
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B
-
11.0 min: Stop
-
MS/MS Acquisition Parameters (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role | Mechanism |
| N-NiPA | 165.2 | 135.2 | 100 | 15 | Quantifier | Loss of NO (-30) |
| N-NiPA | 165.2 | 77.1 | 100 | 35 | Qualifier 1 | Phenyl cation ( |
| N-NiPA | 165.2 | 43.1 | 100 | 25 | Qualifier 2 | Isopropyl cation ( |
| N-NiPA-d5 (IS) | 170.2 | 140.2 | 100 | 15 | IS Quant | Loss of NO (-30) |
Note: The transition 165.2 -> 135.2 corresponds to the cleavage of the N-NO bond, yielding the secondary amine radical cation. This is the generic "nitrosamine signature" transition.
Validation & Quality Control
To ensure trustworthiness (E-E-A-T), the method must be validated against ICH Q2(R2) guidelines.
Sensitivity (LOQ)
Given the potential limit of 26.5 ng/day :
-
If Maximum Daily Dose (MDD) = 1000 mg (1 g):
-
Required Limit = 26.5 ng / 1000 mg = 26.5 ppb (0.0265 ppm) .
-
Target LOQ: 10 ppb (0.01 ppm) to ensure process capability.
-
Validation Step: Inject a standard at 10 ppb (relative to sample conc). S/N ratio must be > 10.[4]
Recovery & Matrix Effect
Since LLE is used, recovery must be verified.
-
Spike Recovery: Spike the API at the LOQ level (e.g., 26.5 ppb) before adding the inhibitor and solvent.
-
Acceptance Criteria: 70% – 130% recovery.
-
Internal Standard Check: The response of the IS in the sample should be within ±30% of the IS response in the calibration standards.
Artifact Check (The "Mock" Run)
Perform a "Mock" extraction to prove no in situ formation:
-
Spike the API with N-isopropylaniline (parent amine) at 100 ppm.
-
Spike with Sodium Nitrite at 5 ppm.
-
Perform the extraction with the Sulfamic Acid inhibitor.
-
Result: N-NiPA should be < LOQ . If detected, the inhibitor concentration must be increased.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Baseline / Noise | Contaminated solvents or system carryover. | Use LC-MS grade solvents.[4] Include blank injections between high samples. |
| Low Recovery | N-NiPA lost during evaporation (volatility). | Do not evaporate to complete dryness. Stop when ~50 µL remains or use a "keeper" solvent (e.g., 100 µL DMSO). |
| Peak Tailing | Interaction with silanols on column. | Ensure Mobile Phase contains 0.1% Formic Acid.[2][1][3] Switch to a high-coverage C18 or Phenyl-Hexyl column. |
| False Positives | In situ formation in the autosampler. | Ensure the final extract is not acidic if nitrites were not fully removed, or keep autosampler at 4°C. |
References
-
European Medicines Agency (EMA). (2023). Nitrosamines EMEA-H-A5(3)-1490 - Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products.Link
-
U.S. Food and Drug Administration (FDA). (2021).[4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link
-
Schmidtsdorff, S., et al. (2022). In situ formation of nitrosamines in drug products: A case study. Journal of Pharmaceutical Sciences.[5] (Demonstrates the efficacy of sulfamic acid scavengers).
-
PubChem. (2024). N-Nitroso-N-isopropylaniline (Compound Summary).[6] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. N-Nitroso N-Isopropyl Aniline | CAS No- 24642-83-9 | N-phenyl-N-propan-2-ylnitrous amide [chemicea.com]
Developing a Sensitive and Specific Multiple Reaction Monitoring (MRM) Method for the Quantification of N-isopropyl-N-nitrosoaniline
An Application and Protocol Guide:
Abstract and Introduction
The emergence of N-nitrosamine impurities in pharmaceutical products has become a significant safety and regulatory concern.[1] Classified as probable human carcinogens based on animal studies, their presence, even at trace levels, necessitates rigorous analytical monitoring and control.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement sensitive analytical methods to quantify these impurities.[4][5][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[7][8] The multiple reaction monitoring (MRM) acquisition mode, in particular, offers a robust and reliable approach for the quantification of target analytes in complex matrices by monitoring specific precursor-to-product ion transitions.[9][10]
This application note provides a comprehensive guide for the development and validation of a sensitive and specific LC-MS/MS method for the analysis of N-isopropyl-N-nitrosoaniline. As specific MRM transitions for this compound are not widely published, this document will guide researchers through the process of de novo method development, from predicting fragmentation patterns to establishing a robust analytical protocol. This guide is intended for researchers, scientists, and drug development professionals tasked with the critical role of ensuring the safety and quality of pharmaceutical products.
Compound Information: N-isopropyl-N-nitrosoaniline
A thorough understanding of the analyte's chemical properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | N-isopropyl-N-phenylnitrous amide | [11][12] |
| CAS Number | 24642-83-9 | [11] |
| Molecular Formula | C₉H₁₂N₂O | [11] |
| Molecular Weight | 164.21 g/mol | [11] |
| Structure | ![]() |
Principles of MRM Method Development for N-isopropyl-N-nitrosoaniline
The development of an MRM method is a systematic process that involves the optimization of both mass spectrometric and chromatographic parameters to achieve the desired sensitivity, specificity, and robustness.
Mass Spectrometry: Predicting and Confirming MRM Transitions
The cornerstone of an MRM assay is the selection of unique and efficient precursor-product ion transitions.
3.1.1 Precursor Ion Selection
In positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the precursor ion is typically the protonated molecule, [M+H]⁺. For N-isopropyl-N-nitrosoaniline, the expected precursor ion would be:
-
[M+H]⁺ = 164.21 + 1.0078 = 165.22 m/z
3.1.2 Predicting Product Ions from Fragmentation Patterns
The fragmentation of N-nitrosamines in the collision cell of a mass spectrometer often follows predictable pathways. The most common fragmentation involves the cleavage of the N-N bond, resulting in the neutral loss of the nitroso group (•NO).[3][13]
-
Primary Fragmentation Pathway: Loss of the nitroso radical (•NO, 30 Da). This is typically the most abundant fragment and is an excellent candidate for the primary (quantifier) MRM transition.[3][14]
-
Secondary Fragmentation Pathways: Other potential fragmentation pathways for nitrosamines can include the loss of •OH (17 Da) or H₂O (18 Da).[3][13] These can serve as confirmatory (qualifier) ions to enhance the specificity of the assay.
The diagram below illustrates the predicted fragmentation of protonated N-isopropyl-N-nitrosoaniline.
Caption: Workflow for MRM method development.
Step-by-Step Protocol
4.4.1 Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-isopropyl-N-nitrosoaniline and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution in a suitable diluent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
4.4.2 Mass Spectrometer Optimization
-
Set up a direct infusion of a 1 µg/mL working standard into the mass spectrometer.
-
In positive ion mode, acquire a full scan spectrum to confirm the presence and intensity of the precursor ion at m/z 165.2.
-
Perform a product ion scan on the precursor ion (m/z 165.2) to identify the most abundant and stable fragment ions.
-
Based on the product ion scan, select the most intense fragment (predicted to be m/z 135.2) as the quantifier and another specific fragment (e.g., m/z 148.2) as the qualifier.
-
For each MRM transition, optimize the collision energy (CE) and cone/fragmentor voltage to maximize the signal intensity. This is typically done by performing multiple injections while varying these parameters.
4.4.3 Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition |
| Column | Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-10 min (95-5% B), 10-12 min (5% B) |
4.4.4 Sample Preparation (Example for a Drug Substance)
-
Accurately weigh approximately 100 mg of the drug substance into a 2 mL centrifuge tube.
-
Add 1.0 mL of the diluent (e.g., 1% formic acid in water). 3. Vortex for 20 minutes to ensure complete dissolution. 4. Centrifuge the sample at 10,000 rpm for 10 minutes. 5. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
Method Validation and System Suitability
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: Demonstrate a linear relationship between the concentration and the instrument response over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required. [8]* Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ should be at or below the regulatory acceptable intake (AI) limit. [15]* Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion
This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS MRM method for the quantification of N-isopropyl-N-nitrosoaniline. By systematically optimizing mass spectrometry and chromatography parameters, and employing a meticulous sample preparation strategy, researchers can develop a method that meets the stringent requirements for nitrosamine impurity analysis in the pharmaceutical industry. The principles and protocols outlined herein are designed to be adaptable to various laboratory settings and instrumentation, providing a solid foundation for ensuring product quality and patient safety.
References
- Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
- Biotech Spain. (2026, February 19). EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies.
- Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines.
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development.
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
- European Medicines Agency. (2025, July 29). Nitrosamine impurities.
- LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.
- SCIEX. (n.d.). LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water.
- Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- BfArM. (n.d.). EMA to provide guidance on avoiding nitrosamines in human medicines.
- Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1).
- Canadian Science Publishing. (n.d.). Some Aspects of the Mass Spectra of N-Nitrosamines. Retrieved from Canadian Science Publishing website.
- Waters Corporation. (2023, November 27). Nitrosamines Analysis with LC/MS-MS.
- N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. (2025, April 4).
- Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.).
- ResolveMass Laboratories Inc. (2024, August 13). Nitrosamine Impurities Testing.
- Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. (2025, August 17).
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- ECA Academy. (2024, September 18). FDA: Updated Guidance for Nitrosamines.
- PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2).
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.).
- Chemicea Pharmaceuticals. (n.d.). N-Nitroso N-Isopropyl Aniline | CAS No- 24642-83-9.
- KM Pharma Solution Private Limited. (n.d.). MSDS - N-Nitroso N-Isopropyl Aniline.
- ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF.
- Sigma-Aldrich. (n.d.). N-Nitrosodiisopropylamine analytical standard.
- PubChem. (n.d.). Propylamine, N-isopropyl-N-nitroso- | C6H14N2O | CID 544855.
- The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. (n.d.).
- Creative Proteomics. (n.d.). SRM/MRM: Principles, Applications & Instrumentation.
- Manasa Life Sciences. (n.d.). N-Isopropylmethyl Nitrosoamine (NMIPA).
- FUJIFILM Wako Chemicals. (n.d.). Analytical Standards of Nitrosamines.
- ChemicalBook. (2026, January 13). N-NITROSO-DI-ISO-PROPYLAMINE | 601-77-4.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- OSHA. (n.d.). N-NITROSODIPHENYLAMINE Method no.: 23.
- European Directorate for the Quality of Medicines & HealthCare. (2020, December 14). Seven new reference standards available for the analysis of N-nitrosamine impurities.
- Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.
- Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. (2021, September 29).
- MDPI. (2024, September 24). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor.
- N-Isopropylmethyl Nitrosoamine (NMIPA) | CAS No: 30533-08-5. (n.d.).
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. fda.gov [fda.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 11. N-Nitroso N-Isopropyl Aniline | CAS No- 24642-83-9 | N-phenyl-N-propan-2-ylnitrous amide [chemicea.com]
- 12. kmpharma.in [kmpharma.in]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. pmda.go.jp [pmda.go.jp]
Application Note: Quantitative Analysis of N-Nitroso-N-isopropylaniline using a Calibrated HPLC-UV Method
Introduction: The Imperative for Nitrosamine Control
The discovery of N-nitrosamine impurities in widely used pharmaceuticals since 2018 has presented a significant challenge to patient safety and the pharmaceutical industry.[1][2] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, necessitating stringent control to minimize patient exposure.[1][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued comprehensive guidance for the assessment and control of these impurities in drug substances and products.[1][4]
The International Council on Harmonisation (ICH) M7(R2) guideline specifically categorizes N-nitroso compounds as a "cohort of concern," a group of high-potency mutagenic carcinogens that require control at or below levels associated with a negligible cancer risk.[5][6] This mandates the development of highly sensitive and validated analytical methods for their detection and quantification.
This application note provides a detailed, field-proven protocol for the quantitative analysis of N-Nitroso-N-isopropylaniline using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The accurate quantification of any analyte is fundamentally reliant on the quality and proper use of a certified reference standard.[7] This document outlines the requisite steps for the preparation of calibration standards from a known N-Nitroso-N-isopropylaniline reference standard and establishes a robust HPLC method for its analysis, complete with system suitability criteria to ensure data integrity.
Analyte Profile: N-Nitroso-N-isopropylaniline
A thorough understanding of the analyte's physicochemical properties is critical for method development, particularly for choosing appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Chemical Name | N-Isopropyl-N-phenylnitrous amide | [8][9] |
| Synonyms | N-phenyl-N-propan-2-ylnitrous amide | [8] |
| CAS Number | 24642-83-9 | [9] |
| Molecular Formula | C9H12N2O | [9] |
| Molecular Weight | 164.2 g/mol | [9] |
Safety Considerations: N-Nitroso compounds are potent carcinogens and should be handled with extreme caution.[10][11] Always operate within a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Consult the Safety Data Sheet (SDS) for the specific reference standard before use.[9][11]
The Role of the Reference Standard
A reference standard is a highly purified and well-characterized material used as a measurement base. In quantitative HPLC, the reference standard is used to create a calibration curve, which plots the instrument's response (e.g., peak area) against a series of known concentrations.[7][14] This curve is then used to determine the concentration of the analyte in an unknown sample. The accuracy of the entire analysis is therefore directly dependent on the certified purity and accurate preparation of the standard solutions.[15]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol details the preparation of a stock solution and a series of working calibration standards. Precision and accuracy in this stage are paramount for reliable quantification.[16]
Materials and Reagents:
-
N-Nitroso-N-isopropylaniline Reference Standard
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Purified Water, HPLC Grade (e.g., Milli-Q® or equivalent)
-
Class A Volumetric Flasks (10 mL, 50 mL, 100 mL)
-
Calibrated Analytical Balance (readable to at least 0.01 mg)
-
Calibrated Pipettes
-
Amber HPLC Vials with PTFE/silicone septa
Procedure:
Step 1: Preparation of Diluent
-
Prepare a solution of 50:50 (v/v) Acetonitrile and Water.
-
Causality: This diluent composition is chosen to ensure the solubility of N-Nitroso-N-isopropylaniline and maintain compatibility with the reversed-phase HPLC mobile phase, preventing issues like peak splitting or broadening upon injection.
Step 2: Preparation of Stock Standard Solution (~100 µg/mL)
-
Accurately weigh approximately 10 mg of the N-Nitroso-N-isopropylaniline reference standard into a clean weighing vessel.
-
Quantitatively transfer the weighed standard to a 100 mL Class A volumetric flask using the prepared diluent.
-
Add approximately 70 mL of diluent to the flask.
-
Gently swirl and/or sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly by inverting the flask at least 15 times.[15]
-
Label this as "Stock Solution (100 µg/mL)" and record the exact concentration based on the actual weight.
-
Store the stock solution in an amber container at 2-8 °C.[16]
Step 3: Preparation of Working Calibration Standards
-
Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Solution using the diluent. The example table below provides dilutions for a typical range suitable for trace impurity analysis.
| Standard Level | Concentration (ng/mL) | Preparation |
| CS1 | 20 | Dilute 1.0 mL of CS3 to 10 mL |
| CS2 | 50 | Dilute 2.5 mL of CS3 to 10 mL |
| CS3 | 200 | Dilute 1.0 mL of CS4 to 10 mL |
| CS4 | 2000 (2 µg/mL) | Dilute 1.0 mL of Stock Solution to 50 mL |
| CS5 | 5000 (5 µg/mL) | Dilute 2.5 mL of Stock Solution to 50 mL |
-
Transfer the final solutions to labeled amber HPLC vials.
-
Best Practice: Prepare calibration standards fresh daily to avoid potential degradation, which can compromise the accuracy of the results.[15][16]
Protocol 2: HPLC-UV Method for Quantification
This method is designed to provide good retention and peak shape for N-Nitroso-N-isopropylaniline, separating it from potential matrix interferences. Similar methodologies have proven effective for the analysis of other nitrosamine impurities.[17]
| Parameter | Specification | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard equipment for pharmaceutical QC. A PDA detector allows for peak purity assessment. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent retention for moderately non-polar compounds like nitrosamines. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier improves peak shape and ensures consistent ionization of any acidic/basic moieties.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.[18] |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-17.1 min: 80% to 20% B; 17.1-22 min: 20% B | A gradient elution is necessary to elute the analyte with a good peak shape in a reasonable time while cleaning the column of more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, improves efficiency, and ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion due to solvent effects. |
| UV Wavelength | 230 nm | Selected to maximize the signal for the nitroso functional group while minimizing background interference. |
| Run Time | 22 minutes | Allows for elution of the analyte and re-equilibration of the column for the next injection. |
System Suitability and Calibration
Before analyzing any samples, the HPLC system's performance must be verified through a System Suitability Test (SST).[19] This ensures that the system is operating within predefined criteria, guaranteeing the validity of the results.
System Suitability Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the middle concentration standard (e.g., CS3, 200 ng/mL) five or six times consecutively.
Acceptance Criteria:
| Parameter | Acceptance Limit | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for 6 injections | Demonstrates the precision and repeatability of the injector and detector.[20] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% for 6 injections | Confirms the stability and precision of the pumping system. |
Calibration Curve:
-
After the system passes the SST, inject each calibration standard (CS1 to CS5) in duplicate.
-
Plot the average peak area for each standard against its known concentration.
-
Perform a linear regression analysis on the data points.
-
The calibration curve is considered acceptable if the coefficient of determination (R²) is ≥ 0.998.[21]
Data Interpretation and Workflow Visualization
Once the calibration is established, unknown samples can be analyzed. The concentration of N-Nitroso-N-isopropylaniline in the sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (to be calculated)
-
c = Y-intercept of the calibration curve
The entire analytical workflow, from standard preparation to final result, is a self-validating system designed for accuracy and traceability.
Caption: Workflow for HPLC calibration and quantification of N-Nitroso-N-isopropylaniline.
References
- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/control-nitrosamine-impurities-human-drugs]
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-m7-assessment-and-control-dna-reactive-mutagenic-impurities-pharmaceuticals-limit-potential-carcinogenic-risk-scientific-guideline]
- NITROSAMINE IMPURITY ASSAY BY HPLC. Microsolv Technology Corporation. [URL: https://www.microsolvtech.com/files/app_notes/pos041113_nitrosamine_impurities_assay_by_hplc.pdf]
- Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [URL: https://jprsolutions.info/files/final-file-5f400266a9143.pdf]
- Nitrosamine impurities. European Medicines Agency (EMA). [URL: https://www.ema.europa.
- How to Prepare for HPLC Standards. Mastelf. [URL: https://www.mastelf.com/how-to-prepare-for-hplc-standards/]
- Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/M7_R1_Guideline.pdf]
- Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/ICH_M7-R2_Guideline_Step4_2023_0403.pdf]
- Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. [URL: https://www.veeprho.com/blog/understanding-the-classification-of-potentially-mutagenic-impurities-as-per-ich-m7-guidelines/]
- Nitrosamine Impurity Assay with HPLC – Extended AppNote. Microsolv Technology Corporation. [URL: https://www.microsolvtech.com/nitrosamine-impurity-assay-with-hplc-extended-appnote]
- New FDA Guidance: Control of Nitrosamine Impurities in Human Drugs. Facet. [URL: https://facet.net/new-fda-guidance-control-of-nitrosamine-impurities-in-human-drugs/]
- Easy and Cost Efficient Standard Prep for HPLC. Mettler Toledo. [URL: https://www.mt.
- EMA to provide guidance on avoiding nitrosamines in human medicines. Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). [URL: https://www.bfarm.de/EN/Medicinal-products/Licensing/Information-on-medicinal-products/Sartan-containing-medicinal-products/Nitrosamine/avoiding-nitrosamines.html]
- Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2019/reliable-hplc-uv-quantification-of-nitrosamine-impurities-in-valsartan-and-ranitidine-drug-substances.html]
- How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide. ALWSCI. [URL: https://www.alwsci.
- CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/drugs/drug-safety-and-availability/cder-nitrosamine-impurity-acceptable-intake-limits]
- A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/39326190/]
- Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]
- FDA Updated Guidance On Nitrosamine Impurities. Starodub. [URL: https://starodub.pro/news/fda-updated-guidance-on-nitrosamine-impurities/]
- Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA) on YouTube. [URL: https://www.youtube.
- EMA nitrosamines update and acceptable intake limits. AMSbiopharma. [URL: https://www.amsbiopharma.
- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.com/glossary/ema-nitrosamine-guidelines/]
- Information on nitrosamines for marketing authorisation holders. Heads of Medicines Agencies (HMA). [URL: https://www.hma.
- N-Nitroso N-Isopropyl Aniline. Chemicea Pharmaceuticals. [URL: https://www.chemicea.com/product/n-nitroso-n-isopropyl-aniline]
- N-NITROSO-DI-ISO-PROPYLAMINE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5713437_EN.htm]
- MSDS - N-Nitroso N-Isopropyl Aniline. KM Pharma Solution Private Limited. [URL: https://www.kmpharmasolution.com/msds/KMN084064.pdf]
- Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/usp-1469-nitrosamine-testing]
- Nitrosamine Testing in Stability Studies. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/nitrosamine-testing-in-stability-studies/]
- Sample Preparation. Sartorius. [URL: https://www.sartorius.com/shop/ww/en/usd/sample-prep/a/Sample-Prep-for-Analytical-Quality-Control/400010]
- Nitrosamine Impurity Analysis in Pharmaceuticals. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/184/an4198-nitrosamine-impurity-analysis-in-pharmaceuticals.pdf]
- Nitrosamine Impurities Application Guide. Agilent. [URL: https://www.agilent.
- Propylamine, N-isopropyl-N-nitroso-. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/544855]
- SAFETY DATA SHEET - N-Nitrosoethylisopropylamine Standard. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/sds_pdf/W01W0114-0995_E.pdf]
- System Suitability in HPLC Analysis. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/04/system-suitability-in-hplc-analysis.html]
- A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [URL: https://www.chromatographyonline.
- Safety Data Sheet: N-Nitrosodiisopropylamine. Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0045814_sdb_en.pdf]
- N-nitroso-ethyl-isopropylamine (solution in Methanol). European Directorate for the Quality of Medicines & HealthCare. [URL: https://crs.edqm.eu/db/4DCGI/db/api/blob/202000241/1/SDS_202000241_en]
- SAFETY DATA SHEET - N-Isopropylaniline. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC122820050]
- N-Isopropylaniline 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/134268]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. facetlifesciences.com [facetlifesciences.com]
- 3. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. mt.com [mt.com]
- 8. N-Nitroso N-Isopropyl Aniline | CAS No- 24642-83-9 | N-phenyl-N-propan-2-ylnitrous amide [chemicea.com]
- 9. kmpharma.in [kmpharma.in]
- 10. N-NITROSO-DI-ISO-PROPYLAMINE | 601-77-4 [chemicalbook.com]
- 11. chemos.de [chemos.de]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.com [fishersci.com]
- 14. sartorius.com [sartorius.com]
- 15. mastelf.com [mastelf.com]
- 16. How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide - News - ALWSCI [alwsci.com]
- 17. jopcr.com [jopcr.com]
- 18. hplc.eu [hplc.eu]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
Application Note: High-Sensitivity LC-MS/MS Detection and Quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in APIs
Introduction & Regulatory Landscape
Nitrosamine impurities are a critical cohort of concern in pharmaceutical manufacturing due to their potent mutagenic and carcinogenic properties. While initial regulatory actions focused on small, volatile nitrosamines like N-nitrosodimethylamine (NDMA), the analytical landscape has rapidly shifted toward Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. Unlike simple nitrosamines, NDSRIs share significant structural homology with the Active Pharmaceutical Ingredient (API) and are uniquely generated during the manufacturing process or throughout the product's shelf life[2][3].
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have instituted strict mandates requiring manufacturers to conduct comprehensive risk assessments and confirmatory trace testing for NDSRIs[4][5]. To manage the vast structural diversity of these complex impurities, regulatory bodies utilize the Carcinogenic Potency Categorization Approach (CPCA). The CPCA assigns Acceptable Intake (AI) limits based on predictive structure-activity relationships, establishing highly stringent detection thresholds[6][7].
Mechanistic Causality of NDSRI Formation
To design a robust analytical protocol, one must first understand the chemical causality behind NDSRI generation. NDSRIs are predominantly formed via the nitrosation of secondary or tertiary amine moieties inherent to the API's molecular structure[2][8].
The nitrosating agents are typically trace nitrites present in common excipients (e.g., microcrystalline cellulose, sodium starch glycolate) or residual nitrites in the water used during formulation[9]. This electrophilic substitution reaction is thermodynamically favored in acidic microenvironments and kinetically accelerated by elevated temperatures during processing (e.g., fluid bed drying) or long-term storage[5][7].
Fig 1. Chemical mechanism of NDSRI formation from API and excipient interactions.
Analytical Challenges and Strategic Solutions
Detecting NDSRIs at parts-per-billion (ppb) levels presents a formidable analytical challenge. Because NDSRIs are structural analogs of the parent API, they exhibit nearly identical physicochemical properties, leading to two major analytical hurdles:
-
Chromatographic Co-elution & Ion Suppression : Standard C18 reversed-phase columns often fail to resolve the trace NDSRI from the massive API peak. Because the API is present at concentrations millions of times higher than the NDSRI, co-elution leads to severe ion suppression in the mass spectrometer, rendering trace quantification impossible[8][10].
-
In-Source Artifact Generation : If the API co-elutes and enters the MS source at high concentrations, the high ionization energies and heat can artificially induce gas-phase fragmentation and nitrosation, creating a "false positive" NDSRI signal.
The Strategic Solution:
-
Orthogonal Chromatography : Utilizing a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The
interactions between the phenyl ring of the column and the aromatic structures of complex APIs (e.g., Sertraline, Nortriptyline) drastically improve resolution, ensuring the NDSRI elutes completely separated from the API bulk[8]. -
Targeted Ionization : While small volatile nitrosamines are typically analyzed using Atmospheric Pressure Chemical Ionization (APCI), NDSRIs possess higher molecular weights and retain the basicity of the API. Therefore, Electrospray Ionization (ESI) in positive mode is the gold standard for maximizing NDSRI sensitivity[1].
Self-Validating Experimental Protocol
This protocol outlines a highly sensitive LC-MS/MS workflow engineered to prevent artifactual NDSRI formation during sample preparation while ensuring ICH Q2(R1) regulatory compliance[5][8].
Fig 2. Step-by-step LC-MS/MS analytical workflow for NDSRI quantification.
Step 4.1: Artifact-Free Sample Preparation
Scientific Rationale: Dissolving the API in aqueous solvents at room temperature can inadvertently initiate nitrosation inside the sample vial if residual nitrites are present. We utilize cold extraction and chemical scavengers to arrest this reaction.
-
Solvent Preparation : Prepare a cold extraction solvent consisting of 50:50 Methanol:Water and chill to 4°C to kinetically slow potential reactions.
-
Nitrite Scavenging : Spike the extraction solvent with 10 mM Ascorbic Acid. This acts as an antioxidant to neutralize residual nitrites before they can react with the API during the extraction process.
-
Extraction : Weigh exactly 100 mg of the API into a 15 mL centrifuge tube. Add 10 mL of the chilled, scavenged solvent. Vortex vigorously for 2 minutes to ensure complete dissolution.
-
Filtration : Centrifuge the sample at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial. (Note: Avoid nylon filters, which can leach interfering amines).
Step 4.2: UHPLC Chromatographic Separation
Scientific Rationale: Leveraging
-
Analytical Column : Phenyl-Hexyl UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (Promotes protonation for ESI+).
-
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Program :
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: Linear ramp to 60% B
-
8.0 - 10.0 min: Ramp to 95% B (Column wash to elute the highly concentrated API)
-
10.0 - 12.0 min: Return to 5% B (Re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
Step 4.3: Tandem Mass Spectrometry (LC-MS/MS) Detection
Scientific Rationale: Multiple Reaction Monitoring (MRM) filters out complex matrix noise by isolating the specific precursor ion in the first quadrupole (Q1) and quantifying based on a unique product ion fragment in the third quadrupole (Q3)[11].
-
Ionization Source : Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage : 3.0 kV.
-
Desolvation Temperature : 350°C. (Critical: Keep this temperature as low as feasible to prevent thermal degradation of the API into artifactual NDSRIs inside the source).
-
MRM Optimization : Infuse pure NDSRI reference standards to optimize collision energies. Ensure at least two transitions (one quantifier, one qualifier) are monitored to guarantee positive identification.
Quantitative Data Summaries
Table 1: Carcinogenic Potency Categorization Approach (CPCA) Limits for NDSRIs
| Potency Category | Acceptable Intake (AI) Limit (ng/day) | Structural Rationale / Features |
|---|---|---|
| Category 1 | 18 | High carcinogenic potential; absence of structural deactivating features. |
| Category 2 | 100 | Moderate-high potential; minor steric hindrance around the N-nitroso group. |
| Category 3 | 400 | Moderate potential; significant steric hindrance present. |
| Category 4 | 1500 | Low potential; bulky groups adjacent to the N-nitroso moiety. |
| Category 5 | 1500 | Very low potential; lack of alpha-hydrogens or presence of strong deactivators. |
Table 2: Method Validation Parameters (ICH Q2(R1)) for NDSRI Analysis
| Validation Parameter | Acceptance Criteria | Scientific Rationale |
|---|---|---|
| Specificity | No interference at the NDSRI retention time | Ensures the API or matrix does not produce false positive signals. |
| Limit of Quantitation (LOQ) |
Conclusion
The paradigm shift towards NDSRI regulation requires pharmaceutical laboratories to adopt highly specific, artifact-free analytical methodologies. By leveraging targeted sample preparation with nitrite scavengers and orthogonal chromatographic selectivity (such as Phenyl-Hexyl columns), scientists can confidently separate and quantify NDSRIs without the risk of API co-elution or in-source fragmentation. This self-validating approach ensures compliance with the stringent CPCA limits mandated by the FDA and EMA, ultimately safeguarding patient health.
References
Sources
- 1. Simultaneous Quantitation of N-nitrosamines and NDSRI in API and Formulation by Using a DUIS Ionization Source in LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. insider.thefdagroup.com [insider.thefdagroup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. agencyiq.com [agencyiq.com]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Nitrosamine and NDSRIs conventional detection methods and other options - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. agilent.com [agilent.com]
Application Note: Protocol for the Handling and Preparation of Light-Sensitive Nitrosamine Reference Standards
Introduction & Regulatory Context
Since 2018, the detection of N-nitrosamine impurities in widely prescribed pharmaceuticals (e.g., sartans, ranitidine, metformin) has triggered global product recalls and a paradigm shift in pharmaceutical quality control. Classified as "Cohort of Concern" highly potent mutagenic impurities under ICH M7 guidelines, nitrosamines must be controlled at trace levels (parts-per-billion)[1].
To support compliance with United States Pharmacopeia (USP) General Chapter <1469> and international regulatory standards, analytical laboratories must utilize highly accurate reference standards for LC-MS/MS and GC-MS/MS quantitation[1][2]. However, nitrosamines are highly susceptible to photolytic degradation. This application note provides a scientifically grounded, self-validating protocol for handling these light-sensitive compounds to ensure uncompromised analytical integrity.
Mechanistic Grounding: The Photochemistry of Nitrosamines
The fundamental challenge in handling nitrosamine standards lies in their molecular structure. The N-NO functional group exhibits two primary ultraviolet (UV) absorption bands: a strong
When exposed to ambient laboratory lighting or direct sunlight, the absorption of photons in the ~340 nm range provides sufficient energy to cleave the N-NO bond. This photolysis rapidly degrades the nitrosamine into a secondary amine (e.g., dimethylamine from NDMA) and nitrite (
Figure 1: Photolytic degradation pathway of N-nitrosamines upon exposure to UV/Visible light.
Quantitative Data: Target Nitrosamines
The following table summarizes the primary nitrosamines monitored in pharmaceutical APIs and their specific UV absorbance characteristics that necessitate strict light-control protocols.
| Nitrosamine | Abbreviation | CAS Number | Primary UV Absorbance Peaks |
| N-Nitrosodimethylamine | NDMA | 62-75-9 | ~225-250 nm, ~340 nm |
| N-Nitrosodiethylamine | NDEA | 55-18-5 | ~230 nm, ~340 nm |
| N-Nitrosodibutylamine | NDBA | 924-16-3 | ~230 nm, ~340 nm |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 61445-55-4 | ~230 nm, ~340 nm |
| N-Nitrosodiisopropylamine | NDIPA | 601-77-4 | ~230 nm, ~340 nm |
| N-Nitrosoethylisopropylamine | NEIPA | 16339-04-1 | ~230 nm, ~340 nm |
Core Protocol: Step-by-Step Methodology
To prevent photolytic decomposition and ensure operator safety, the following end-to-end workflow must be strictly adhered to.
Figure 2: End-to-end workflow for the preparation and handling of light-sensitive nitrosamines.
Step 1: Environmental & Safety Controls
-
Causality: Nitrosamines are highly volatile, potent carcinogens. Standard fluorescent laboratory lighting emits trace UV radiation that overlaps with the ~340 nm absorption band of nitrosamines.
-
Action: All handling, weighing, and dilution of neat standards or high-concentration stock solutions must be performed inside a properly ventilated fume hood or glove box[6]. The laboratory environment must be equipped with yellow-filtered lighting (which blocks wavelengths <500 nm) or low-actinic lighting to prevent photolysis[7].
Step 2: Reagents and Consumables Selection
-
Causality: Clear glass transmits UV light, and standard plastic septa can introduce plasticizer contamination or adsorb semi-volatile nitrosamines.
-
Action: Use strictly Class A amber glass volumetric flasks for all dilutions[7][8]. For autosampler vials, utilize 2 mL amber glass vials equipped with PTFE/silicone septa to minimize adsorption and prevent light penetration during the analytical run.
Step 3: Stock Solution Preparation
-
Causality: Methanol provides excellent solubility for polar nitrosamines, acts as a stabilizer, and is highly compatible with downstream LC-MS/MS mobile phases (e.g., 0.1% formic acid in methanol)[8].
-
Action:
-
Accurately weigh the neat nitrosamine standard (e.g., 2.0 mg of NMBA) into a 20 mL amber volumetric flask[8].
-
Dissolve and dilute to volume with HPLC-grade methanol to create a 100 ppm stock solution.
-
Store stock solutions immediately at -20°C. When stored in amber flasks at this temperature, concentrated solutions are stable for at least six months[9].
-
Step 4: Serial Dilution & Working Standards
-
Causality: Nitrosamines are analyzed at trace levels (ng/mL or ppb). Sequential dilution minimizes volumetric error. Isotopically labeled internal standards (e.g., NDMA-d6) must be added to correct for matrix effects and ionization suppression[8].
-
Action:
-
Prepare an Intermediate Stock Solution (e.g., 200 ppb) by transferring the appropriate volume of the 100 ppm stock into a 100 mL amber volumetric flask, diluting with a 5% Methanol in water diluent[8].
-
Perform a 1:1 serial dilution protocol in amber vials to generate a calibration curve spanning the working range (e.g., 0.002 to 4.0 µg/mL)[8].
-
Spike all calibration standards and sample preparations with the internal standard (e.g., NDMA-d6) immediately before final volume adjustment to ensure the native and labeled compounds undergo the exact same environmental exposure[8].
-
Step 5: Sample Preparation Considerations
If extracting nitrosamines from formulated drug products (APIs/tablets), homogenize the sample and extract using the appropriate diluent. When filtering the supernatant through a 0.2 µm PTFE syringe filter, discard the first 0.5 mL of filtrate . This saturates the filter membrane, preventing the artificial loss of nitrosamines due to adsorption onto the PTFE material[8].
System Suitability & Self-Validation
A robust protocol must be a self-validating system. Because photolytic degradation can occur inside the autosampler if vials are compromised, the analytical sequence must continuously prove standard integrity.
-
Validation Metric: Inject a mid-level System Suitability standard (e.g., 40 ng/mL) at the beginning, middle, and end of the LC-MS/MS or GC-MS/MS sequence.
-
Acceptance Criteria: The % Relative Standard Deviation (RSD) for the peak areas of six consecutive injections must be
. A drifting downward trend in native nitrosamine peak area (while the internal standard remains stable) is the primary diagnostic indicator of active photolysis or thermal degradation in the autosampler.
References
-
Method 607: Nitrosamines - EPA Source: epa.gov 7
-
Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation Source: academia.edu 5
-
General Chapter <1469> Nitrosamine Impurities Source: usp.org 1
-
Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process Source: mdpi.com 3
-
Effect of pH on UV Photodegradation of N-Nitrosamines in Water Source: oak.go.kr 4
-
Determination of Nitrosamines in Mainstream Tobacco Smoke Source: healthycanadians.gc.ca9
-
Nitrosamine Impurity Analysis in Pharmaceuticals Source: sigmaaldrich.com
-
Nitrosamine impurities in medications: Test methods and test results Source: canada.ca8
-
Method 8070A: Nitrosamines by Gas Chromatography Source: epa.gov 6
-
Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> Source: sepscience.com 2
Sources
- 1. usp.org [usp.org]
- 2. sepscience.com [sepscience.com]
- 3. Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism [mdpi.com]
- 4. oak.go.kr [oak.go.kr]
- 5. (PDF) Photodegradation in natural waters of nitrosamines and nitramines derived from CO 2 capture plant operation [academia.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Nitrosamine impurities in medications: Test methods and test results - Canada.ca [canada.ca]
- 9. Determination of Nitrosamines in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Troubleshooting & Optimization
stability of N-Nitroso-N-isopropylaniline in acidic vs basic solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Nitroso-N-isopropylaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting strategies related to the stability of this compound. Given the regulatory scrutiny of N-nitrosamine impurities, a thorough understanding of their chemical behavior is paramount for risk assessment and control.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of N-Nitroso-N-isopropylaniline.
Q1: What is the general stability profile of N-Nitroso-N-isopropylaniline in solution?
N-Nitroso-N-isopropylaniline, like most N-nitroso compounds, is a reactive molecule whose stability is highly dependent on environmental conditions such as pH, light, and temperature.[4][5] Generally, it exhibits greater stability in neutral and alkaline (basic) solutions compared to acidic conditions.[4] Acidic environments can significantly accelerate its degradation.[2][4][6]
Q2: How does pH critically influence its stability? Is it more stable in acidic or basic solution?
pH is the most critical factor governing the stability of N-Nitroso-N-isopropylaniline.
-
Acidic Solution (pH < 7): The compound is considerably less stable. Acid catalyzes the cleavage of the N-nitroso (N-N=O) bond, leading to rapid degradation.[4][7]
-
Basic Solution (pH > 7): The compound is generally more stable than in acidic media.[4] However, degradation can still occur, typically through a slower, base-catalyzed hydrolysis mechanism.[5][8][9]
Therefore, N-Nitroso-N-isopropylaniline is significantly more stable in basic solutions than in acidic ones.
Q3: What are the primary degradation pathways for N-Nitroso-N-isopropylaniline in an acidic solution?
In the presence of acid, two primary degradation pathways are expected for an aryl nitrosamine like N-Nitroso-N-isopropylaniline:
-
Denitrosation: This is the most common pathway for N-nitroso compounds in acid.[4][7] The reaction involves protonation of the nitroso group, followed by the cleavage of the N-N bond. This releases the parent secondary amine (N-isopropylaniline) and a nitrosyl species.[4][7] This reaction can be accelerated by the presence of nucleophiles.[7]
-
Fischer-Hepp Rearrangement: This is a characteristic reaction of N-nitroso-N-alkylanilines in acidic conditions.[7] The nitroso group migrates from the nitrogen atom to the para position of the aromatic ring, forming p-nitroso-N-isopropylaniline. This rearrangement competes with the denitrosation pathway.[7]
Q4: What degradation pathways are possible in a basic solution?
While more stable, degradation can occur in basic media, primarily through:
-
Base-Catalyzed Hydrolysis: This pathway involves the nucleophilic attack of a hydroxide ion on the N-nitroso compound, which can lead to the cleavage of the N-N bond.[5] The kinetics and specific products can vary, but this pathway is generally slower than acid-catalyzed denitrosation.[8][9]
Q5: Besides pH, what other factors can cause degradation?
Beyond pH, researchers must control for other environmental factors that can degrade N-Nitroso-N-isopropylaniline:
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce cleavage of the N-N bond, leading to degradation.[5][10] The quantum yield of this process can also be influenced by pH.[7][11]
-
Thermal Degradation: High temperatures can provide the energy needed to break the N-N bond, a process known as thermal denitrosation.[5] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides.[12]
-
Oxidative Degradation: The presence of reactive oxygen species or strong oxidizing agents can lead to the breakdown of the molecule.[5]
Q6: What are the recommended analytical techniques for conducting stability studies?
To accurately monitor the stability of N-Nitroso-N-isopropylaniline at the trace levels required by regulatory agencies, highly sensitive and selective analytical methods are necessary.
-
LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This is considered the "gold standard" for nitrosamine analysis due to its exceptional sensitivity (ppb or ppt levels), selectivity, and robustness.[1][13] It is the preferred method for quantifying non-volatile nitrosamines like N-Nitroso-N-isopropylaniline.
-
LC-HRMS (Liquid Chromatography with High-Resolution Mass Spectrometry): This technique provides high mass accuracy, which is excellent for identifying unknown degradation products and confirming the identity of analytes in complex matrices.[2][14][15]
-
GC-MS (Gas Chromatography-Mass Spectrometry): While powerful, GC-MS is better suited for volatile nitrosamines.[3] N-Nitroso-N-isopropylaniline may require derivatization or be susceptible to thermal degradation in the GC inlet.
Section 2: Troubleshooting Guide for Stability Experiments
This section provides practical advice for specific issues encountered during experimental work.
Issue 1: My sample of N-Nitroso-N-isopropylaniline shows rapid and complete loss when dissolved in an acidic mobile phase or diluent.
-
Plausible Cause: This is the expected outcome due to rapid acid-catalyzed denitrosation and/or Fischer-Hepp rearrangement.[4][7] The acidic environment of the solution is actively degrading the analyte before or during analysis.
-
Expert Recommendation:
-
Avoid Acidic Diluents: Never dissolve or store standards or samples of N-Nitroso-N-isopropylaniline in acidic solutions. Use a neutral or slightly basic diluent (e.g., methanol, acetonitrile, or water with a small amount of ammonium hydroxide).
-
Mobile Phase pH: If using LC-MS, ensure the mobile phase is not strongly acidic. A mobile phase with 0.1% formic acid is common for nitrosamine analysis and provides a mildly acidic environment suitable for chromatography and ionization, but prolonged exposure should be minimized.[16] If instability is still observed, consider a mobile phase buffered closer to neutral.
-
Confirm Degradation: To confirm the cause, analyze the degraded sample for the presence of the parent amine, N-isopropylaniline, and the rearranged isomer, p-nitroso-N-isopropylaniline, using an appropriate analytical standard.
-
Issue 2: I am observing slow, inconsistent degradation of my compound in a neutral or basic solution over time.
-
Plausible Cause: This could be due to several factors, including slow base-catalyzed hydrolysis, photolytic degradation from ambient laboratory light, or the presence of trace metal contaminants that can catalyze breakdown.[5]
-
Expert Recommendation:
-
Control for Light: Conduct all experiments in amber glassware or under light-protected conditions to rule out photolytic degradation.[5]
-
Use High-Purity Reagents: Ensure all solvents and buffers are of high purity to minimize catalytic or oxidative impurities.
-
Implement a Time-Course Study: Perform a formal time-course (e.g., 0, 2, 4, 8, 24 hours) stability study at a controlled temperature. This will establish a clear degradation kinetic profile.
-
Validate with Controls: Always run a control sample stored under ideal conditions (e.g., frozen, protected from light) to ensure the observed loss is due to the experimental conditions and not issues with standard preparation or instrument variability.
-
Issue 3: My analytical method lacks the required sensitivity to meet regulatory limits for N-Nitroso-N-isopropylaniline.
-
Plausible Cause: The concentration of nitrosamine impurities of concern is often at the parts-per-billion (ppb) level.[14] This requires an ultra-sensitive analytical method. Matrix components from the drug product can also interfere with ionization, suppressing the analyte signal.
-
Expert Recommendation:
-
Optimize MS/MS Parameters: Use an LC-MS/MS system and optimize the Multiple Reaction Monitoring (MRM) transitions for N-Nitroso-N-isopropylaniline to maximize signal intensity and specificity.[1]
-
Incorporate Sample Preparation: Use Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte. This removes interfering matrix components and can significantly improve the signal-to-noise ratio.[1][16]
-
Use a Stable Isotope-Labeled Internal Standard: The use of an internal standard (e.g., N-Nitroso-N-isopropylaniline-d5) is the most robust way to correct for matrix effects and variations in sample preparation or instrument response, ensuring accurate quantification.[14]
-
Enhance Chromatographic Performance: Employ a high-efficiency UPLC/UHPLC column to achieve better peak shape and resolution from matrix interferences.[15]
-
Section 3: Key Experimental Protocols
These protocols provide a validated framework for assessing the stability of N-Nitroso-N-isopropylaniline.
Protocol 3.1: Forced Degradation Study for pH-Dependent Stability
This protocol is designed to intentionally degrade the sample under acidic and basic conditions to identify degradation products and compare stability.
-
Objective: To determine the relative stability of N-Nitroso-N-isopropylaniline in acidic, neutral, and basic aqueous solutions.
-
Materials:
-
N-Nitroso-N-isopropylaniline reference standard.
-
Methanol or Acetonitrile (HPLC grade).
-
Hydrochloric Acid (HCl), 0.1 N.
-
Sodium Hydroxide (NaOH), 0.1 N.
-
Purified Water (Type I).
-
Amber HPLC vials.
-
-
Methodology:
-
Prepare a 100 µg/mL stock solution of N-Nitroso-N-isopropylaniline in methanol.
-
Label three sets of amber vials for each time point (e.g., 0, 1, 4, 8, 24 hours).
-
Acidic Stress: In the "Acid" vials, add 100 µL of stock solution to 900 µL of 0.1 N HCl.
-
Basic Stress: In the "Base" vials, add 100 µL of stock solution to 900 µL of 0.1 N NaOH.
-
Neutral Control: In the "Neutral" vials, add 100 µL of stock solution to 900 µL of purified water.
-
Immediately take the T=0 sample: Withdraw an aliquot from each solution, neutralize it (add an equivalent amount of base to the acid sample and acid to the base sample), and dilute with mobile phase for immediate LC-MS/MS analysis.
-
Incubate all remaining vials at a controlled temperature (e.g., 40°C), protected from light.
-
At each subsequent time point, repeat step 6.
-
-
Data Analysis:
-
Quantify the peak area of N-Nitroso-N-isopropylaniline at each time point for all three conditions.
-
Plot the percentage of remaining analyte versus time.
-
Analyze samples for the appearance of new peaks, which correspond to degradation products.
-
Protocol 3.2: Foundational LC-MS/MS Method for Quantification
This serves as a starting point for developing a validated, stability-indicating method.
-
LC System: UPLC/UHPLC System.
-
Column: High-quality C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[16]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500).[1]
-
Ionization: Electrospray Ionization Positive (ESI+) or Atmospheric Pressure Chemical Ionization (APCI), which is often favored for smaller nitrosamines.[1]
-
MRM Transitions: To be determined by infusing a standard solution of N-Nitroso-N-isopropylaniline to find the precursor ion and optimize collision energy for the most abundant product ions.
Section 4: Data and Pathway Visualizations
Table 1: Comparative Stability and Degradation of N-Nitroso-N-isopropylaniline
| Condition | Relative Stability | Primary Degradation Pathway(s) | Key Degradation Products |
| Acidic (pH 1-3) | Low (Rapid Degradation) | Denitrosation, Fischer-Hepp Rearrangement[4][7] | N-isopropylaniline, p-nitroso-N-isopropylaniline |
| Neutral (pH ~7) | High | Photolysis (if exposed to light)[5] | Cleavage products (amines, radicals) |
| Basic (pH 11-13) | Moderate to High | Base-Catalyzed Hydrolysis[5][8] | N-isopropylaniline, Nitrite |
Diagrams of Degradation Pathways and Workflows
Caption: Acid-catalyzed degradation of N-Nitroso-N-isopropylaniline.
Caption: General workflow for a forced degradation stability study.
Section 5: References
-
Waters Corporation. (2023). N-Nitrosamines Analysis An Overview. Retrieved from
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). Retrieved from
-
BenchChem. (2025). In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline. Retrieved from
-
Forced degradation: predicting nitrosamine formation. (2023, June 25). Retrieved from
-
ResolveMass Laboratories Inc. (2026, February 17). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). Retrieved from
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC. (n.d.). Retrieved from
-
ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Retrieved from
-
ResolveMass Laboratories Inc. (2026, February 25). Nitrosamine Testing in Stability Studies. Retrieved from
-
Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.). Retrieved from
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from
-
KM Pharma Solution Private Limited. (n.d.). MSDS - N-Nitroso N-Isopropyl Aniline. Retrieved from
-
Waters. (n.d.). Nitrosamine Analysis | For Control of N-Nitrosamines in Pharmaceuticals. Retrieved from
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC. (2018, February 28). Retrieved from
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved from
-
ECHEMI. (n.d.). N-Isopropylaniline SDS, 768-52-5 Safety Data Sheets. Retrieved from
-
FreeThink Technologies. (n.d.). Nitrosamine degradation pathways: In silico knowledge. Retrieved from
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19). Retrieved from
-
Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug - Journal of Applied Pharmaceutical Science. (2022, July 5). Retrieved from
-
Instability of N-nitroso compounds in gastric juice and preliminary results from analyses of fresh samples by using an improved analytical method - PubMed. (n.d.). Retrieved from
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications. (2021, January 21). Retrieved from
-
Efpia. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6). Retrieved from
-
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing). (n.d.). Retrieved from
-
Waters Corporation. (n.d.). A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics. Retrieved from
-
N-nitroso compound stability in acid : r/Chempros - Reddit. (2024, March 8). Retrieved from
-
Green Chemistry - RSC Publishing. (n.d.). Retrieved from
-
Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed. (2003, May 30). Retrieved from
-
Mechanism for Basic Hydrolysis of N -Nitrosoguanidines in Aqueous Solution. (2025, August 6). Retrieved from
-
Stability Testing Challenges for N-Nitrosamine Impurities - StabilityHub. (2025, August 10). Retrieved from
-
Approaches and considerations for N-nitrosamine issues from a quality perspective - PMDA. (2024, September 11). Retrieved from
-
The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen - RSC Publishing. (n.d.). Retrieved from
-
Cosmetic Ingredient Review. (2023, May 19). ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. Retrieved from
Sources
- 1. lcms.cz [lcms.cz]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. lcms.cz [lcms.cz]
NDSRI Technical Support Center: Optimizing Derivatization for Aromatic Nitrosamine Analysis
Welcome to the Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Analyzing complex, aromatic nitrosamines presents unique analytical challenges. Direct Gas Chromatography-Mass Spectrometry (GC-MS) often fails due to the high boiling points and thermal instability of these molecules, while Liquid Chromatography (LC-MS/MS) can suffer from severe matrix ion suppression[1].
To overcome these barriers, chemical derivatization is employed. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative benchmarks to help you optimize your derivatization workflows.
Mechanistic Workflow: The Derivatization Pathway
The most robust strategy for analyzing complex nitrosamines involves a two-step chemical transformation: Denitrosation (cleaving the N-NO bond) followed by Derivatization (sulfonylation for GC-MS or dansylation for LC-MS/FLD) of the resulting secondary amine.
Workflow of nitrosamine denitrosation followed by sulfonylation (GC-MS) or dansylation (LC-MS).
Standard Operating Protocol: Denitrosation-Sulfonylation for GC-MS
This self-validating methodology converts polar, thermally labile nitrosamines into highly stable, volatile sulfonamides, dramatically lowering the Limit of Detection (LOD)[2].
Step 1: Sample Extraction Extract the API or drug product using an appropriate organic solvent (e.g., methanol) and pass it through a 0.22 µm PVDF syringe filter to remove insoluble excipients[3]. Transfer 200 µL of the extract to a reaction vial.
Step 2: Denitrosation (N-NO Cleavage) Add 20 µL of denitrosation reagent (hydrobromic acid in acetic acid) to the extract. Incubate the mixture at 60–80 °C for 10–20 minutes[2]. Causality: The acidic environment protonates the nitroso oxygen, while the highly nucleophilic bromide ion attacks the complex, effectively cleaving the N-NO bond to release the free secondary amine.
Step 3: Neutralization & Buffering Add 150 µL of 0.5 M NaHCO₃ buffer and 200 µL of 2M NaOH to the vial[2]. Causality: Sulfonylation requires an alkaline environment to proceed efficiently. This step neutralizes the strong acids from Step 2 and establishes the optimal pH.
Step 4: Sulfonylation Add 100 µL of 1.0 g/L p-toluenesulfonyl chloride (p-TSC) solution. React for 30 minutes at 60 °C[2]. Causality: p-TSC reacts with the secondary amine via nucleophilic acyl substitution. This converts the polar amine into a stable, volatile sulfonamide derivative, eliminating peak tailing in the GC inlet.
Step 5: Liquid-Liquid Extraction (LLE) Extract the derivatized products into an organic layer (e.g., ethyl acetate). Vortex vigorously, centrifuge to separate the layers, and evaporate the organic phase to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for GC-MS injection[4].
Step 6: System Self-Validation Concurrently run a reagent blank to monitor for ambient amine contamination and a spiked Quality Control (QC) standard to calculate recovery. Acceptable recovery must fall between 85–115% to validate the batch[3].
Troubleshooting Guides & FAQs
Q: My GC-MS peaks for aromatic NDSRIs are broad, tailing, or completely absent. Why is this happening? A: Aromatic NDSRIs often possess high boiling points and thermal instability, causing them to degrade in the hot GC inlet before reaching the column. By utilizing the denitrosation-sulfonylation pathway described above, you convert the analyte into a thermally stable sulfonamide. This defers the retention time (e.g., the NDMA derivative shifts to ~8.23 min) and can decrease the instrumental LOD by nearly 20-fold compared to underivatized analysis[2].
Q: During LC-MS/MS analysis, I am experiencing severe matrix suppression. How does derivatization resolve this? A: Direct Electrospray Ionization (ESI) of highly polar nitrosamines is highly susceptible to ion suppression from co-eluting drug product matrices[1]. Derivatizing the cleaved secondary amine with reagents like Tosyl chloride (TsCl) or Dansyl chloride (Dns-Cl) significantly increases the molecule's hydrophobicity[5]. This shifts the analyte's retention time away from early-eluting polar matrix components and introduces a moiety with exceptional ionization efficiency, enabling robust low-ppb quantification[5].
Q: I am detecting "ghost peaks" (false positives) for NDMA in my LC-MS/FLD blanks when using Dansyl chloride. What is the root cause? A: Dansyl chloride is highly reactive but is frequently contaminated with trace amounts of dimethylamine (DMA) from its manufacturing process or degradation[6]. When this contaminated reagent is used, it forms the exact DMA-dansyl derivative you are trying to quantify, leading to unrepeatable peaks in the blank solution[6]. Solution: Always run rigorous reagent blanks. If background DMA persists, switch to alternative derivatization agents like 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which often exhibits higher chromatographic signals and less background contamination for secondary amines[7].
Q: Can I accelerate the denitrosation and derivatization steps to improve laboratory throughput? A: Yes. While traditional thermal incubation takes 30–60 minutes, microwave-assisted derivatization can drastically reduce reaction times. Applying controlled microwave radiation (e.g., 378 W at 1.4 bar) can drive the denitrosation and subsequent quantitative dansylation to completion in as little as 5 minutes[6].
Quantitative Data: Impact of Derivatization
The following table summarizes the quantitative improvements achieved when shifting from direct GC-MS analysis to the denitrosation-sulfonylation derivatization method.
Table 1: Impact of Denitrosation-Sulfonylation on GC-MS Analytical Performance
| Analyte | Analytical Method | Retention Time (min) | Limit of Detection (ng) | Performance Gain |
| NDMA | Direct GC-MS | ~2.78 | 1.0 | Baseline |
| NDMA | Derivatized (p-TSC) | 8.23 | 0.047 | ~21-fold LOD decrease |
| NDEA | Direct GC-MS | ~3.50 | 0.8 | Baseline |
| NDEA | Derivatized (p-TSC) | 8.66 | 0.053 | ~15-fold LOD decrease |
| NMOR | Direct GC-MS | ~5.10 | 0.2 | Baseline |
| NMOR | Derivatized (p-TSC) | 9.54 | 0.035 | ~5.7-fold LOD decrease |
Data synthesized from comparative GC-MS studies demonstrating the efficacy of p-toluenesulfonyl chloride derivatization[2].
References[1] Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development, ACS Publications.Available Here[2] Derivatization Method for Determination of Nitrosamines by GC–MS, ResearchGate. Available Here[3] LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline, U.S. Food and Drug Administration (FDA).Available Here[5] Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T, PharmaExcipients. Available Here[4] N-Nitrosodipropylamine (NDPA) for Research, Benchchem. Available Here[7] A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals, National Institutes of Health (NIH) / PMC. Available Here[6] Fast microwave-assisted dansylation of N-nitrosamines, ResearchGate. Available Here
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. N-Nitrosodipropylamine (NDPA) for Research [benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent denitrosation of standards
Welcome to the Analytical Standard Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling with a common, yet critical, issue: the degradation of nitrosated standards.
Whether you are quantifying trace nitrosamine impurities (like NDMA or NDEA) to meet stringent regulatory thresholds, or studying the biological signaling of S-nitrosothiols (RSNOs), the integrity of your reference standards is the foundation of your data. Denitrosation—the cleavage of the N-NO or S-NO bond—can ruin calibration curves, cause false negatives, and invalidate months of research.
This guide provides a deep dive into the mechanisms of denitrosation and offers field-proven, self-validating troubleshooting protocols to ensure your standards remain stable.
Mechanistic Overview: Why Do Standards Denitrosate?
To prevent standard degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the nitroso group. Denitrosation is not a single pathway; it is driven by light, pH, and trace contaminants.
Fig 1: Primary mechanistic pathways leading to the denitrosation of analytical standards.
Troubleshooting FAQs: N-Nitrosamines ( )
Q1: My N-nitrosamine standard curves show a progressive loss of signal over a 24-hour LC-MS/MS sequence. They are kept in clear autosampler vials at 4°C. What is the mechanism of this degradation?
The Causality: The primary culprit is photolytic cleavage. N-nitrosamines possess two distinct UV-Vis absorption bands: a strong
Q2: I am preparing stock solutions of N-nitrosamines in a highly acidic diluent (0.1 M HCl) to match my mobile phase, but I observe rapid standard degradation. Why? The Causality: You are inducing protolytic denitrosation. While N-nitrosamines are highly stable at neutral and basic pH, in highly acidic conditions (pH < 2), the oxygen atom of the nitroso group becomes protonated[2]. This O-protonated species exists in equilibrium with an N-protonated isomer. The N-protonated form is highly susceptible to nucleophilic attack (e.g., by chloride ions from your HCl), which cleaves the N-N bond to form the corresponding secondary amine and nitrous acid[2]. The Fix: Always store stock solutions in neutral organic solvents (e.g., LC-MS grade Methanol) or unbuffered water. Only introduce acidic modifiers immediately prior to injection, or rely on the mobile phase to adjust the pH on-column.
Troubleshooting FAQs: S-Nitrosothiols ( )
Q3: We synthesize S-nitrosothiol standards (e.g., GSNO, SNAP), but they lose their characteristic pink/red color within hours. How can we stabilize them?
The Causality: S-nitrosothiols are significantly more labile than N-nitrosamines. Their degradation is primarily catalyzed by trace transition metals, particularly Copper (
Quantitative Data: Storage Parameter Comparison
To ensure standard integrity, storage conditions must be tailored to the specific chemical class of the nitroso compound.
Table 1: Comparative Stability and Storage Parameters
| Parameter | N-Nitrosamines ( | S-Nitrosothiols ( |
| Primary Degradation Route | Photolysis (UV/Vis) | Metal-catalyzed reduction, Photolysis |
| Optimal pH Range | pH 6.0 – 8.0 | pH 3.0 – 5.0 (Prevents base-catalyzed hydrolysis) |
| Light Sensitivity | High (Cleavage at 340 nm) | Extreme (Cleavage across broad spectrum) |
| Required Additives | None (Pure solvent preferred) | Metal Chelators (0.1 mM DTPA minimum) |
| Long-Term Storage Temp | -20°C (Stable for >1 year)[4] | -80°C (Cryogenic preservation required) |
| Atmosphere | Ambient (Argon preferred) | Strictly Inert (Argon overlay required) |
Standard Operating Procedures: Self-Validating Protocols
To guarantee trustworthiness in your analytical workflows, standard preparation must be a self-validating system. This means building analytical checks directly into the formulation process.
Fig 2: Self-validating workflow for the preparation and cryogenic storage of nitrosated standards.
Protocol 1: Preparation of Ultra-Stable N-Nitrosamine Analytical Standards
Causality Focus: Preventing photolysis and protolytic cleavage.
-
Solvent Selection: Use LC-MS grade Methanol. Do not use acidified water.
-
Actinic Shielding: Perform all dilutions under low-intensity, UV-filtered laboratory lighting. Use only amber volumetric flasks.
-
Aliquoting: Transfer 1 mL aliquots into 2 mL amber borosilicate glass ampoules or tightly sealed amber vials with PTFE-lined septa.
-
Validation Step (The Self-Check): Before freezing, take one aliquot and run a rapid UV-Vis scan. Confirm the presence of the intact
transition peak at ~340 nm. Record this baseline absorbance. -
Storage: Store at -20°C. At this temperature, volatile nitrosamines remain stable for over a year[4].
Protocol 2: Synthesis and Stabilization of S-Nitrosothiol (RSNO) Standards
Causality Focus: Arresting metal-catalyzed homolysis and oxidative degradation.
-
Buffer Preparation: Prepare a 10 mM Phosphate buffer. Add 0.5 mM DTPA. Adjust the pH to 4.5 using HCl. Why pH 4.5? RSNOs are susceptible to base-catalyzed nucleophilic attack by hydroxide ions; slight acidity stabilizes the S-NO bond.
-
Degassing: Sparge the buffer with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can react with trace NO• to form peroxynitrite, accelerating degradation.
-
Standard Dissolution: Dissolve the RSNO powder (e.g., GSNO) into the degassed buffer in a dark room or under red light.
-
Validation Step (The Self-Check): Measure the absorbance at 334 nm (
) to calculate the exact molarity of the intact S-NO bond[5]. If the calculated molarity is >5% lower than the gravimetric theoretical yield, denitrosation has already occurred due to metal contamination. Discard and remake fresh buffer. -
Storage: Overlay the headspace of amber vials with Argon gas, cap tightly, and immediately flash-freeze in liquid nitrogen. Store at -80°C.
References
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI. Available at:[Link]
-
Long Term Stability of Volatile Nitrosamines in Human Urine. PMC - NIH. Available at:[Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC - NIH. Available at:[Link]
-
Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols. PMC - NIH. Available at:[Link]
-
Unraveling the Molecular Mechanism of S-Nitrosation Mediated by N-Acetylmicroperoxidase-11. ACS Publications. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
identifying false positives in N-Nitroso-N-isopropylaniline screening
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the screening of N-Nitroso-N-isopropylaniline (NIPA). The accurate detection of nitrosamine impurities is critical for regulatory compliance and patient safety.[1][2][3] False positive results can lead to unnecessary investigations, costly product recalls, and disruptions to essential drug supplies.[4] This resource provides field-proven insights and systematic workflows to help you confidently identify and resolve potential false positives in your analytical data.
Troubleshooting Guide: Investigating Suspected False Positives
This section addresses specific issues you may encounter during N-Nitroso-N-isopropylaniline analysis. Follow these structured guides to diagnose and resolve the problem.
Issue 1: A Signal is Detected at the Expected Retention Time of NIPA in a Blank Injection
A signal in a solvent or blank injection is a clear indicator of system contamination or carryover.
-
Pillar of Causality: The fundamental principle of chromatography is that a blank injection should yield a flat baseline at the analyte's retention time. Any signal indicates that the analyte is being introduced into the system from a source other than the sample.
-
Step-by-Step Troubleshooting Protocol:
-
Confirm Carryover: Inject a series of at least three consecutive blank solvents immediately after a high-concentration standard or sample. Observe if the peak area of the suspected NIPA signal decreases with each injection. A diminishing signal is a classic sign of carryover from the injector or column.
-
Injector and Syringe Cleaning: Wash the injector needle and syringe with a strong, non-reactive solvent. For NIPA, a sequence of methanol, isopropanol, and then the initial mobile phase is often effective.
-
System Flush: If carryover persists, perform a high-flow rate flush of the entire LC system, including the column, with a strong solvent composition (e.g., 90:10 acetonitrile/water) for an extended period.
-
Solvent and Vial Integrity Check: Prepare fresh mobile phase solvents and use a new, unopened vial for your blank injection. Contamination can arise from solvent bottles or previously used vials.
-
Gas Supply Quality: For LC-MS/MS systems, the quality of the nitrogen gas can impact the background noise. Poor quality gas can introduce contaminants that may be detected.[5]
-
Issue 2: A Peak is Detected with the Correct Precursor Ion Mass, but Incorrect Product Ion Ratios
This scenario strongly suggests the presence of a co-eluting isobaric compound—a molecule with the same mass as NIPA but a different structure.
-
Pillar of Causality: Tandem mass spectrometry (MS/MS) relies on the specific fragmentation pattern of a molecule.[6] While two different compounds might have the same parent mass, their fragmentation patterns (and thus the ratio of their product ions) will be unique. A deviation from the established product ion ratio of your NIPA reference standard indicates the detected signal is not, or is not entirely, your target analyte.
-
Step-by-Step Troubleshooting Protocol:
-
Verify Ion Ratios from a Reference Standard: Analyze a pure, certified reference standard of N-Nitroso-N-isopropylaniline. Determine the precise ratio of your primary and secondary Multiple Reaction Monitoring (MRM) transitions. This ratio is your benchmark.
-
Chromatographic Optimization: The most effective way to resolve co-eluting species is to improve chromatographic separation.
-
Modify Gradient Profile: Slow down the elution gradient around the retention time of NIPA. A shallower gradient increases resolution.
-
Change Stationary Phase: Standard C18 columns may not be sufficient. Consider a column with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different retention mechanisms.[5][7]
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, analyze the sample on an LC-HRMS system. HRMS can distinguish between compounds with very small mass differences that may appear identical on a standard tandem quadrupole instrument.[8] For example, a common solvent like dimethylformamide (DMF) has a similar mass-to-charge ratio as N-nitrosodimethylamine (NDMA) and can cause interference if not chromatographically resolved.
-
Investigate Common Interferences: Review the sample matrix and synthesis pathway for potential isobaric compounds. For example, fragments of the Active Pharmaceutical Ingredient (API) or excipients can sometimes interfere with the nitrosamine signal.[9]
-
-
Data Presentation: Key Mass Spectrometry Transitions for NIPA
Parameter N-Nitroso-N-isopropylaniline (NIPA) Potential Isobaric Interference Example Chemical Formula C₉H₁₂N₂O Varies Exact Mass 164.0950 164.xxxx Precursor Ion ([M+H]⁺) m/z 165.1 m/z 165.1 Primary Product Ion m/z 107.1 (Loss of C₃H₆) Varies Secondary Product Ion m/z 79.1 (Loss of C₃H₆ and CO) Varies | Expected Ion Ratio | Determined from Reference Standard | Will not match NIPA standard |
Issue 3: A Signal is Detected, but is Inconsistent or is Suppressed/Enhanced by the Matrix
This points to matrix effects or the artifactual in-situ formation of the nitrosamine during sample preparation.
-
Pillar of Causality: The sample matrix contains various components (API, excipients) that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification (ion suppression or enhancement).[7][10] Alternatively, residual nitrosating agents (like nitrites) in the sample or excipients can react with amine precursors under certain analytical conditions (e.g., acidic pH) to artificially create the nitrosamine during the testing process itself.[4][9][11]
-
Workflow Visualization: False Positive Investigation This workflow provides a logical decision tree for investigating a potential false positive result.
Caption: A stepwise workflow for diagnosing the root cause of a suspected false positive NIPA signal.
-
Experimental Protocol: Matrix Effect Evaluation using a Spiking Study
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the NIPA reference standard at a known concentration (e.g., the Limit of Quantitation) into the initial mobile phase or sample diluent.
-
Set B (Pre-Spiked Sample): Spike the NIPA reference standard at the same concentration into a solution containing the blank matrix (drug product without the API, if possible, or a placebo).
-
Set C (Post-Spiked Sample): First, process the blank matrix sample through the entire sample preparation procedure. Then, just before injection, spike the NIPA reference standard at the same concentration into the final extracted sample.
-
-
Analyze and Compare:
-
Analyze all three sets using the same LC-MS/MS method.
-
Calculate Recovery: Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100. A low recovery indicates loss during sample preparation.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100. A value significantly below 100% indicates ion suppression, while a value significantly above 100% indicates ion enhancement.
-
-
-
Protocol for Preventing In-Situ Artifact Formation:
-
Evaluate Sample pH: Acidic conditions can accelerate nitrosamine formation if precursor amines and nitrites are present.[11][12] If possible, adjust the sample preparation pH to be neutral or basic, provided the analyte remains stable.
-
Incorporate a Nitrite Scavenger: Add an antioxidant or scavenger, such as ascorbic acid or Vitamin E, to the sample diluent.[4][9][12] These agents react with and remove residual nitrites, preventing them from forming nitrosamines during sample preparation.[4][12]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: The ideal way to compensate for matrix effects is to use a SIL internal standard for NIPA (e.g., N-Nitroso-N-isopropylaniline-d7). The SIL standard co-elutes with the target analyte and experiences the same ionization suppression or enhancement, providing a more accurate quantification.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false positives in N-Nitroso-N-isopropylaniline screening?
The most common sources are analytical in nature and include:
-
System Carryover: Residual analyte from a previous high-concentration injection remaining in the autosampler or column.
-
Co-eluting Isobaric Interferences: Other compounds in the sample that have the same mass as NIPA and are not chromatographically separated.[9]
-
In-Situ Artifact Formation: The unintentional chemical formation of NIPA during sample preparation due to the reaction of precursor amines with nitrosating agents (like nitrite impurities) present in the sample matrix or excipients.[4][9][11]
-
Contaminated Solvents or Reagents: Using solvents, vials, or reagents that have been contaminated with trace levels of NIPA.
Q2: How can I definitively differentiate NIPA from a co-eluting isobaric compound?
The gold standard is a combination of chromatographic and mass spectrometric techniques. First, optimize your chromatography to achieve baseline separation. If separation is not possible, use high-resolution mass spectrometry (HRMS) to differentiate the compounds based on their exact mass.[8] Finally, rely on the MS/MS fragmentation pattern. An authentic NIPA signal must have the correct precursor-product ion transitions and the product ion ratios must match those of a certified reference standard within a narrow tolerance.
Q3: What is "in-situ artifact formation" and how can I prevent it?
In-situ artifact formation is the creation of nitrosamines during the analytical process itself.[4][11] It occurs when a sample contains both a nitrosatable amine (the precursor) and a nitrosating agent (e.g., nitrite impurities in excipients).[13][14] The conditions of sample preparation, particularly low pH, can catalyze this reaction, leading to a false positive.[11][12] To prevent this, you can:
-
Avoid highly acidic sample preparation conditions where possible.
-
Add a "nitrite scavenger" like ascorbic acid or Vitamin E to your sample diluent to remove the nitrosating agent.[4][12]
Q4: When is the use of a Stable Isotope-Labeled (SIL) internal standard essential?
A SIL internal standard is highly recommended, and often essential, when dealing with complex sample matrices that are known to cause significant matrix effects (ion suppression or enhancement).[7] Because the SIL standard is chemically identical to the analyte (differing only in isotopic mass), it behaves identically during sample extraction, chromatography, and ionization. This allows it to accurately correct for variations in signal response, leading to highly reliable and accurate quantification, even when matrix effects are present.
Q5: My method uses a simple "dilute-and-shoot" sample preparation. Could this still cause false positives?
Yes. While "dilute-and-shoot" is simple, it does little to remove interfering matrix components. This makes the analysis highly susceptible to matrix effects (ion suppression/enhancement) which can lead to inaccurate quantification.[7] Furthermore, if the diluent is acidic and the sample contains precursors and nitrites, this simple step can still induce artifactual formation of NIPA.[4][11] If false positives are suspected, more robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) should be considered to clean up the sample.[7]
References
- ResolveMass Laboratories Inc. (2025, November 25). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance.
- (2025, December 30). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
-
P, S., V, K., D, P., A, S., & S, K. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Sinha, A. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. Retrieved from [Link]
- (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
-
(2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. Retrieved from [Link]
-
(n.d.). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Retrieved from [Link]
-
(2026, January 7). USP Releases New Guidelines for Nitrosamine Impurity Testing: Detailed Analysis Methods and Control Strategies. Oreate AI Blog. Retrieved from [Link]
-
S, P., K, V., P, D., S, A., & K, S. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Retrieved from [Link]
-
(2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
(2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Retrieved from [Link]
- (2025, October 10). Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
-
(2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
(2025, August 9). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. Retrieved from [Link]
- (2025, April 9). Experts Discuss the Complexities of Nitrosamine Analysis.
- (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
- (2023, July 2).
- (2025, September 23). A substructure-based screening approach to uncover N-nitrosamines in drug substances.
- (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]
-
James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
(n.d.). Mass spectrometry ofN-nitrosamines. Scilit. Retrieved from [Link]
- (n.d.). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex.
-
(n.d.). Mass spectrometry of N-nitrosamines. PubMed. Retrieved from [Link]
-
(2025, December 15). Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. Retrieved from [Link]
-
(2025, October 2). Preventing False Positives in Nitrosamine Testing. Resolian Analytical Sciences. Retrieved from [Link]
- (n.d.). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies.
-
Resolian Analytical Sciences. (2025, October 1). Preventing False Positives in Nitrosamine Testing | Resolian Analytical Sciences. YouTube. Retrieved from [Link]
-
Tuesuwan, B., & Vongsutilers, V. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC. National Center for Biotechnology Information. Retrieved from [Link]
- (2023, June 25).
-
(n.d.). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC. National Center for Biotechnology Information. Retrieved from [Link]
- (n.d.). Nitrosamine Impurities.
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. fda.gov [fda.gov]
- 3. USP Releases New Guidelines for Nitrosamine Impurity Testing: Detailed Analysis Methods and Control Strategies - Oreate AI Blog [oreateai.com]
- 4. resolian.com [resolian.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jopir.in [jopir.in]
- 12. youtube.com [youtube.com]
- 13. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Nitrosamines per ICH M7 Guidelines
This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of N-nitrosamine impurities in pharmaceutical products. Grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline, we will explore the causality behind experimental choices, detail self-validating protocols, and provide the technical insights necessary for researchers, scientists, and drug development professionals to ensure product quality and patient safety.
The Imperative for Nitrosamine Control: Understanding the Risk
The discovery of N-nitrosamine impurities in common medications since 2018 has presented a significant challenge to the pharmaceutical industry.[1][2] Classified as "cohort of concern" compounds under the ICH M7 guideline, nitrosamines are potent genotoxic impurities, meaning they have the potential to damage DNA and are considered probable or possible human carcinogens.[3][4] Their presence, even at trace levels, necessitates stringent control strategies to mitigate any potential carcinogenic risk to patients.[4][5][6]
The ICH M7 guideline provides a framework for assessing and controlling these DNA-reactive impurities throughout the lifecycle of a drug product.[5] A critical component of this framework is the use of highly sensitive and validated analytical methods to confirm that nitrosamine levels are maintained below the established Acceptable Intake (AI) limits.[7][8] These AI limits, often in the range of nanograms per day, demand analytical methods capable of achieving exceptionally low limits of detection and quantification.[9]
This guide will compare the predominant analytical technologies and walk through the critical validation parameters required to build a robust, reliable, and regulatory-compliant testing methodology.
A Comparative Analysis of Analytical Technologies
The selection of an appropriate analytical technique is contingent upon the specific nitrosamine(s) of interest, the complexity of the drug product matrix, and the required level of sensitivity. Traditional methods like HPLC with UV detection often lack the necessary sensitivity and selectivity for this task.[10] Therefore, advanced techniques, primarily coupling chromatography with mass spectrometry, are the industry standard.[9][10]
The most prevalent and powerful techniques include:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Widely considered the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[11] It is particularly well-suited for a broad range of nitrosamines, including those that are non-volatile or thermally labile.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A trusted method, especially for volatile nitrosamines.[11] Headspace GC-MS is a common configuration that minimizes matrix interference by analyzing the vapor phase above the sample.[12]
-
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced sensitivity and specificity compared to single quadrupole GC-MS, making it suitable for trace-level quantification in complex matrices.[12][13]
-
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): Increasingly used for its ability to provide highly accurate mass measurements, which aids in the identification of unknown or novel nitrosamines and offers excellent selectivity.[11][13]
Performance Comparison of Key Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Typical Sensitivity |
| LC-MS/MS | Broad-spectrum nitrosamine analysis, including non-volatile and thermally labile compounds.[11] | High sensitivity (ppb to ppt levels), high selectivity, ability to quantify multiple nitrosamines simultaneously.[11] | Potential for matrix effects that can suppress ion signals.[14] | Excellent (pg/mL to low ng/mL)[15] |
| GC-MS/MS | Volatile nitrosamines.[11][12] | Excellent for volatile compounds, robust, and well-established.[13] | Not suitable for non-volatile or thermally unstable nitrosamines. Heating can sometimes generate NDMA as an artifact.[13] | Very Good (low ppb)[12] |
| LC-HRMS | Identification of unknown nitrosamines, confirmatory analysis.[11] | Ultra-high accuracy, excellent for research and regulatory submissions.[11] | Can be less sensitive than triple quadrupole (MS/MS) systems for targeted quantification. | Very Good |
| HPLC-UV | Preliminary screening for high-level contamination. | Cost-effective and widely available. | Lacks the sensitivity and selectivity required for trace-level quantification at the AI limits.[10][16] | Poor (ng/mL to µg/mL)[16] |
The Architecture of a Self-Validating System: ICH M7 Method Validation
Method validation is the cornerstone of trustworthy analytical data.[17] It provides documented evidence that a method is fit for its intended purpose. For nitrosamines, this means the method can reliably detect and quantify these impurities at levels relevant to the AI limit. The validation process must adhere to the principles outlined in ICH Q2(R2).[17]
Core Validation Parameters Explained
The following diagram illustrates the interconnected validation parameters that form a robust analytical method.
Caption: Inter-relationship of core analytical method validation parameters.
-
Specificity and Selectivity
-
The "Why": This is the method's ability to measure the target nitrosamine without interference from other components like the active pharmaceutical ingredient (API), excipients, or other impurities.[17] In mass spectrometry, selectivity is achieved by monitoring specific precursor-to-product ion transitions (MRM), which act as a unique "fingerprint" for the analyte.[18]
-
The "How": Analyze blank samples (diluent), placebo (formulation without API), and API-spiked samples to demonstrate the absence of interfering peaks at the retention time of the target nitrosamine. Chromatographic separation must ensure that isobaric compounds (those with the same mass) are resolved.[14]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
The "Why": The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively measured with acceptable precision and accuracy.[19] For nitrosamine analysis, the LOQ is the most critical parameter. Regulatory guidance often requires the method's LOQ to be significantly lower than the acceptable intake limit to allow for effective control.[18][20] For instance, to justify skipping the routine testing of batches, the LOQ may need to be at or below 30% of the AI limit.[18][20]
-
The "How": The LOQ is typically established by determining the signal-to-noise ratio (S/N), where a ratio of 10:1 is commonly accepted.[21][22] This is confirmed by injecting a series of low-concentration solutions and assessing the precision (%RSD) and accuracy of the measurements.[16]
-
-
Linearity and Range
-
The "Why": Linearity demonstrates a direct, proportional relationship between the concentration of the nitrosamine and the analytical signal over a specified range. This ensures that the calculations used to determine the amount of impurity in a sample are accurate.
-
The "How": A series of calibration standards are prepared at different concentrations, typically spanning from the LOQ to about 150% of the specification limit.[22] The response is plotted against concentration, and a linear regression analysis is performed. A correlation coefficient (R²) of ≥0.99 is generally considered evidence of good linearity.[15][23]
-
-
Accuracy
-
The "Why": Accuracy measures how close the experimental result is to the true value. It confirms that the method is not subject to systematic errors and can correctly quantify the amount of nitrosamine present.[17]
-
The "How": Accuracy is assessed through recovery studies. A known amount of the nitrosamine standard is spiked into the sample matrix (placebo and/or API) at multiple concentration levels (e.g., LOQ, 100%, and 150% of the limit). The percentage of the spiked amount that is recovered is then calculated. Acceptance criteria are typically within 80-120%.[21]
-
-
Precision
-
The "Why": Precision reflects the degree of scatter or random error in the method. It demonstrates that the method will produce consistent results upon repeated analysis of the same sample.[17]
-
The "How":
-
Repeatability (Intra-assay precision): Six replicate measurements are made at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument to assess the influence of these variables. The relative standard deviation (%RSD) is calculated for the results, with acceptance criteria typically being ≤15%.[23]
-
-
-
Robustness
-
The "Why": Robustness evaluates the method's resilience to small, deliberate changes in its parameters (e.g., mobile phase composition, column temperature, flow rate).[24] A robust method ensures that routine operational variations will not lead to inaccurate results.
-
The "How": Method parameters are slightly varied, and the impact on the results (e.g., peak shape, retention time, quantitative result) is observed. The method is considered robust if the results remain within the established acceptance criteria.
-
Experimental Protocols: Field-Proven Methodologies
The following protocols provide a starting point for developing and validating methods for nitrosamine analysis. The choice of which to use depends on the target analytes and matrix.
Workflow for Selecting the Appropriate Analytical Method
Caption: Decision tree for selecting a suitable analytical technique.
Protocol 1: General LC-MS/MS Method for Nitrosamines in Drug Substances
This method is suitable for a wide range of nitrosamines, including NDMA, NDEA, NEIPA, NDIPA, and NDBA.
-
Standard and Sample Preparation:
-
Prepare a stock solution of nitrosamine standards (e.g., 1 µg/mL) in a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution with a diluent (e.g., 50:50 water:methanol) to cover the desired range (e.g., 0.5 ng/mL to 100 ng/mL).
-
Accurately weigh the drug substance (e.g., 100 mg) and dissolve it in the diluent to a final concentration of 10 mg/mL.
-
For accuracy and precision samples, spike the drug substance solution with known amounts of the nitrosamine stock solution.
-
Filter all solutions through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with good retention for polar compounds, such as a C18 or Biphenyl phase (e.g., 150 mm x 3.0 mm, 2.7 µm).[25]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the nitrosamines, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor/product ion transitions for each nitrosamine and its corresponding isotopically labeled internal standard (if used). For example, for NDMA: 75.1 → 43.1.
-
Instrument Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Protocol 2: Headspace GC-MS/MS Method for Volatile Nitrosamines
This method is ideal for volatile nitrosamines like NDMA in drug products where matrix complexity is a concern.
-
Standard and Sample Preparation:
-
Prepare calibration standards in a suitable solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Accurately weigh the powdered drug product (e.g., 500 mg) into a 20 mL headspace vial.
-
Add a measured volume of the chosen solvent (e.g., 5 mL of DMF).
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
For accuracy/precision, spike samples with a known amount of standard solution before sealing.
-
-
Headspace Sampler Conditions:
-
Oven Temperature: 120 °C.
-
Loop Temperature: 130 °C.
-
Transfer Line Temperature: 140 °C.
-
Equilibration Time: 15 minutes.
-
Injection Time: 1 minute.
-
-
GC-MS/MS Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (Splitless mode).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Detection Mode: MRM (optimize transitions for each target analyte).
-
Conclusion: Ensuring a State of Continuous Control
The validation of analytical methods for nitrosamine impurities is not a one-time exercise but a critical component of a product's lifecycle management.[5] As mandated by ICH M7, a deep understanding of the analytical technique's capabilities and limitations, coupled with a rigorous validation process, is essential for ensuring patient safety.[4][5] By selecting the appropriate technology—most often a highly sensitive LC-MS/MS or GC-MS/MS method—and meticulously validating its performance for specificity, sensitivity, linearity, accuracy, and precision, pharmaceutical manufacturers can generate the trustworthy data needed to meet stringent regulatory expectations and protect public health.[6][17]
References
- Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
- Control of Nitrosamine Impurities in Human Drugs. (2023, July). U.S. Food and Drug Administration (FDA).
- ICH M7 for Nitrosamines: Steps for a Lifecycle Management. (2024, September 11). Zamann Pharma Support.
- Q&A with Ardena Experts: Nitrosamine Risk Assessment According to ICH M7. (n.d.). Ardena.
- EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. (2026, February 19). Biotech Spain.
- Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). (2026, February 17). ResolveMass Laboratories Inc.
- Nitrosamine impurities: guidance for marketing authorisation holders. (2025, December 1). European Medicines Agency (EMA).
- Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration (FDA).
- EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH.
- Part One: Industry examining FDA guidance on nitrosamines. (2023, August 23). Quality Matters.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications.
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6). International Journal of Innovative Research in Technology.
- Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. (2025, December 22). Zamann Pharma Support.
- Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. (n.d.). Eurofins.
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Egyptian Drug Authority.
- A Comprehensive and Rapid Method for Quantifying Nitrosamine Compounds - Using the SCIEX QTRAP® 6500+ LC-MS/MS System. (n.d.). SCIEX.
- Nitrosamine impurities. (2025, July 29). European Medicines Agency (EMA).
- Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. (n.d.). Shimadzu.
- Ruggedness and Robustness in Nitrosamine Analysis from Pharmaceutical Elastomers. (2024, July 30). TecnoWebinars.com.
- Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. (n.d.). LG Chem.
- FDA: Updated Guidance for Nitrosamines. (2024, September 18). ECA Academy.
- Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities. (2025, May 22). ICH.
- Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). ResolveMass Laboratories Inc.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). Chemical Research in Toxicology.
- Information about Nitrosamine Impurities in Medications. (2024, September 4). U.S. Food and Drug Administration (FDA).
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). PharmTech.
- A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). PMC.
- Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. (n.d.). Waters Corporation.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28). Separation Science.
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications.
- A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. (2024, June 24). Dot Compliance.
- Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist.
- Nitrosamine Impurity Analysis in Pharmaceuticals. (n.d.). Sigma-Aldrich.
- Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatography-Mass Spectrometry. (n.d.). IJIRT.
- Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (2020, June 25). European Medicines Agency (EMA).
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ardena.com [ardena.com]
- 5. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. agilent.com [agilent.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. sciex.com [sciex.com]
- 16. waters.com [waters.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijirt.org [ijirt.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Ruggedness and Robustness in Nitrosamine Analysis from Pharmaceutical Elastomers - 30 de julio de 2024 - TecnoWebinars.com [tecnowebinars.com]
- 25. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
A Comparative Guide to the Mutagenicity of N-Nitroso-N-isopropylaniline and NDMA for Researchers and Drug Development Professionals
Introduction: The Imperative of Nitrosamine Assessment
The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical issue for regulatory bodies and drug developers worldwide.[1][2] Classified as a "cohort of concern" by the International Council for Harmonisation (ICH), many N-nitrosamines are potent mutagenic carcinogens.[3][4] N-nitrosodimethylamine (NDMA), a small, volatile nitrosamine, has been extensively studied and is often the benchmark for risk assessment due to its well-established carcinogenicity in numerous animal species.[5][6] However, the structural diversity of potential nitrosamine impurities, such as the N-alkyl-N-aryl nitrosamine, N-Nitroso-N-isopropylaniline, necessitates a deeper, structure-focused understanding of their mutagenic potential.
This guide provides an in-depth technical comparison of the mutagenicity of N-Nitroso-N-isopropylaniline and NDMA. We will dissect their mechanisms of metabolic activation, compare their known and predicted mutagenicity profiles based on established structure-activity relationships (SAR), and provide validated experimental protocols for their assessment. This comparison is designed to equip researchers, toxicologists, and drug development professionals with the scientific rationale needed to navigate the complexities of nitrosamine risk assessment.
Chemical Structure and the Basis of Mutagenic Potential
The mutagenic activity of most N-nitrosamines is not inherent to the parent molecule but is a consequence of metabolic activation.[5] The key structural feature governing the primary activation pathway for simple nitrosamines is the presence of a hydrogen atom on a carbon atom adjacent (in the alpha, α, position) to the nitroso-connected nitrogen.
-
N-Nitrosodimethylamine (NDMA): A simple, symmetrical dialkyl nitrosamine. It possesses six equivalent α-hydrogens, making it highly susceptible to metabolic activation.
-
N-Nitroso-N-isopropylaniline: An N-alkyl-N-aryl nitrosamine. It features a bulky aromatic (aniline) group and an isopropyl group. Crucially, the isopropyl group contains one α-hydrogen, which presents a site for metabolic activation.
The presence and accessibility of these α-hydrogens are central to the divergent mutagenic potentials of these two compounds.
Mechanism of Action: A Tale of Two Pathways
The Well-Trodden Path: NDMA's Metabolic Activation
The genotoxicity of NDMA is a well-understood process that serves as a model for many potent nitrosamines.[1] It requires metabolic activation, primarily catalyzed by cytochrome P450 enzymes in the liver, with CYP2E1 being a key isozyme.[7]
The process unfolds as follows:
-
α-Hydroxylation: A CYP450 enzyme abstracts an α-hydrogen from one of the methyl groups, leading to the formation of an unstable α-hydroxy NDMA intermediate.[1]
-
Spontaneous Decomposition: This intermediate rapidly and spontaneously decomposes, yielding formaldehyde and an unstable methyl diazohydroxide.
-
Formation of the Ultimate Carcinogen: The methyl diazohydroxide quickly forms the highly electrophilic and reactive methyldiazonium ion .[1]
-
DNA Adduct Formation: This methyldiazonium ion readily attacks nucleophilic sites on DNA bases, forming various DNA adducts. The formation of O⁶-methylguanine is considered a primary driver of NDMA's mutagenicity, as it mispairs with thymine instead of cytosine during DNA replication.[5]
-
Genetic Mutation: This mispairing leads to characteristic G:C to A:T transition mutations if not repaired by the cell's DNA repair machinery.[8]
Caption: Metabolic activation pathway of NDMA leading to DNA mutation.
A Divergent Route: N-Nitroso-N-isopropylaniline - A SAR-Based Assessment
Direct experimental data on the metabolism and mutagenicity of N-Nitroso-N-isopropylaniline is scarce. Therefore, its potential must be evaluated using established structure-activity relationship (SAR) principles for N-nitrosamines. The presence of both an alkyl group with an α-hydrogen and an aryl group suggests two competing metabolic pathways.
Pathway A: α-Hydroxylation (The Activating Pathway) The presence of a single α-hydrogen on the isopropyl group makes N-Nitroso-N-isopropylaniline a substrate for CYP450-mediated α-hydroxylation, analogous to NDMA.[9][10] This pathway is predicted to generate a reactive isopropyldiazonium ion, which would then alkylate DNA and induce mutations. The efficiency of this reaction, however, may be lower than for NDMA due to the steric hindrance from the bulky phenyl group potentially reducing the affinity for activating enzymes.[11]
Pathway B: Alternative Metabolic Routes (Aryl Group Influence) Insights from structurally similar N-aryl nitrosamines, such as N-nitrosodiphenylamine (NDPhA), suggest alternative metabolic fates. NDPhA, which lacks α-hydrogens, is generally found to be non-mutagenic or weakly mutagenic in standard assays.[12][13] Its biological activity is sometimes attributed to mechanisms other than direct alkylation, such as:
-
Denitrosation: Metabolic removal of the nitroso group, catalyzed by cytochrome P-450, to form the parent amine (in this case, N-isopropylaniline), which is a detoxification pathway.[14]
-
Transnitrosation: The transfer of the nitroso group to other amine-containing molecules, which could potentially generate other, more potent nitrosamines.[2]
-
Aromatic Ring Hydroxylation: Metabolism on the phenyl ring itself, which typically leads to detoxification products.
The overall mutagenicity of N-Nitroso-N-isopropylaniline will likely be determined by the balance between the activating α-hydroxylation pathway (Pathway A) and these alternative, likely less mutagenic, pathways involving the aryl group (Pathway B).
Caption: Potential metabolic pathways for N-Nitroso-N-isopropylaniline.
Comparative Mutagenicity Data
The following table summarizes the known mutagenicity of NDMA and the predicted profile for N-Nitroso-N-isopropylaniline based on SAR principles and data from structural analogs.
| Assay / Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitroso-N-isopropylaniline (Predicted/Inferred) |
| IARC Classification | Group 2A: Probably carcinogenic to humans[15] | Not classified. |
| Metabolic Activation | Required . Primarily via CYP450-mediated α-hydroxylation.[1] | Required . Predicted to occur via α-hydroxylation at the isopropyl group, but may be less efficient than for NDMA.[9][10] |
| Ames Test (Bacterial Reverse Mutation) | Positive with metabolic activation (S9), particularly in strains TA100 and TA1535.[16] | Predicted Positive with metabolic activation. Potency is expected to be lower than NDMA due to steric hindrance and competing metabolic pathways. Analogs like NMA and NDPhA show weak or strain-specific mutagenicity.[12] |
| In Vitro Mammalian Cell Assays (e.g., Micronucleus) | Positive with metabolic activation, indicating clastogenic potential.[17][18] | Predicted Positive with metabolic activation, though likely requiring higher concentrations than NDMA. |
| In Vivo Genotoxicity (e.g., Liver Micronucleus) | Positive . Induces micronuclei in target organs like the liver.[19] | Unknown . In vivo testing would be required for confirmation. |
| Regulatory Acceptable Intake (AI) Limit (FDA) | 96 ng/day[9] | Not established. Would require experimental data for derivation. |
Experimental Protocols for Mutagenicity Assessment
For any novel or uncharacterized nitrosamine, a robust experimental evaluation is essential. The Enhanced Ames Test is the recommended starting point for hazard identification.[20]
The Enhanced Ames Test for N-Nitrosamines (OECD 471 Modified)
The standard Ames test can lack sensitivity for some nitrosamines. The "Enhanced Ames Test" incorporates specific modifications to maximize the detection of their mutagenic potential.
Causality Behind Experimental Choices:
-
Metabolic Activation System (S9): Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines, as hamster liver can have higher concentrations of the relevant CYP450 enzymes.[20] A higher S9 concentration (e.g., 30%) is used to increase metabolic turnover.[21]
-
Test Method: A pre-incubation method is employed, where the test compound, bacteria, and S9 mix are incubated together in a liquid suspension before being plated. This maximizes the interaction time between the compound and the metabolic enzymes, enhancing the detection of short-lived reactive metabolites.[16]
-
Bacterial Strains: Strains like Salmonella typhimurium TA100 and TA1535 are used as they detect base-pair substitution mutations, the type characteristically induced by alkylating agents like activated nitrosamines.[8]
Step-by-Step Methodology:
-
Preparation: Prepare cultures of S. typhimurium strains TA100 and TA1535 overnight in nutrient broth. Prepare the test article (N-Nitroso-N-isopropylaniline) in a suitable, non-mutagenic solvent (e.g., water or DMSO).
-
S9 Mix Preparation: Prepare the S9 mix by combining Aroclor-induced hamster liver S9 fraction (30% v/v) with a cofactor solution (e.g., NADP and Glucose-6-Phosphate). Keep on ice.
-
Pre-incubation: In sterile test tubes, combine in order:
-
0.5 mL of the 30% hamster liver S9 mix.
-
0.1 mL of the bacterial culture.
-
0.05 mL of the test article solution (at various concentrations).
-
Include a vehicle control (solvent only) and a known positive control (e.g., NDMA).
-
-
Incubation: Vortex the tubes gently and incubate at 37°C for 30 minutes with gentle shaking.
-
Plating: After incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto the surface of minimal glucose agar plates.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count.
Caption: Workflow for the Enhanced Ames Test for N-nitrosamines.
In Vivo Liver Micronucleus Assay (OECD 474 Modified)
Should an in vitro assay yield a positive result, an in vivo test is necessary to assess whether the mutagenicity is expressed in a whole animal system. Since many nitrosamines are hepatocarcinogens, the liver micronucleus test is a highly relevant follow-up assay.[19]
This assay involves treating rodents with the test compound for a set period (e.g., 28 days), after which hepatocytes are isolated from the liver.[7] The cells are then scored for the presence of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated hepatocytes indicates that the compound caused chromosomal damage in the target organ.[22]
Conclusion and Forward Look
This guide delineates a clear contrast between the mutagenic profiles of NDMA and N-Nitroso-N-isopropylaniline.
-
NDMA is a potent, well-characterized mutagen. Its small size and multiple α-hydrogens facilitate efficient metabolic activation to a powerful DNA alkylating agent, making it a significant carcinogenic risk. Its mutagenicity is readily detected in a range of standard and enhanced genotoxicity assays.
-
N-Nitroso-N-isopropylaniline , in the absence of direct experimental data, presents a more complex case. Based on established SAR principles, the presence of an α-hydrogen on its isopropyl group strongly suggests it possesses mutagenic potential. However, its large aryl group is predicted to reduce this potency compared to NDMA due to steric hindrance at the activating enzymes and the availability of alternative, non-mutagenic metabolic pathways like denitrosation. It is likely to be a weaker mutagen than NDMA.
For drug development professionals, this comparison underscores a critical principle: while all nitrosamines are treated with caution, risk assessment must be nuanced and structure-driven. The high potency of compounds like NDMA should not be indiscriminately applied to all nitrosamine structures. For novel or uncharacterized nitrosamines like N-Nitroso-N-isopropylaniline, a definitive assessment of mutagenic risk can only be achieved through empirical testing, beginning with a robustly designed Enhanced Ames Test.
References
-
Mechanism of appearance of mutagenicity of N-nitrosodiphenylamine with norharman. (n.d.). PubMed. [Link]
-
Mutagenic activity and specificity of N-nitrosomethylaniline and N-nitrosodiphenylamine in Salmonella. (1988). PubMed. [Link]
-
Toxicological Profile for N-Nitrosodiphenylamine. (n.d.). NCBI Bookshelf. [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2021). PMC. [Link]
-
Toxicological profile for N-Nitrosodi-n-propylamine. (n.d.). ATSDR. [Link]
-
Nitrosamine Impurities in Pharmaceuticals – An Awareness to enhance its Sustainability. (2022). Navrachana University. [Link]
-
Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. (2022). PMC. [Link]
-
Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024). Biosciences Biotechnology Research Asia. [Link]
-
Toxicological Profile for N-Nitrosodiphenylamine. (1990). ATSDR. [Link]
-
Toxicological Profile for N-Nitrosodiphenylamine. (2017). ATSDR - CDC. [Link]
-
Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products. (2023). ResearchGate. [Link]
-
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. (n.d.). NCBI. [Link]
-
Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). PMC. [Link]
-
Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. (2024). PubMed. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. [Link]
-
Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). Public Health - European Commission. [Link]
-
N-nitroso-ethylisopropylamine mutagenicity in rat liver using the cII transgenic mutation assay and duplex sequencing analysis of genomic DNA. (2023). PubMed. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). DSpace@MIT. [Link]
-
Carcinogenicity and mutagenicity of N-nitroso compounds. (1979). PubMed. [Link]
-
Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. (2023). Health and Environmental Sciences Institute. [Link]
-
Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. (2023). PMC. [Link]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (2024). PMC. [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (2024). Nitrosamines Exchange. [Link]
-
Evaluation of the repeated-dose liver micronucleus assay using N-nitrosomorpholine in young adult rats. (2015). PubMed. [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2021). ResearchGate. [Link]
-
An Assessment of Five Small N-nitrosamines as Positive Controls for the Enhanced Ames Test (EAT). (n.d.). Scientific insights. [Link]
-
Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). ResearchGate. [Link]
-
Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2021). MDPI. [Link]
-
Genotoxicology of N-nitroso compounds. (n.d.). SciSpace. [Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024). ACS Publications. [Link]
-
In vivo and in vitro genotoxicity of N- nitrosopyrrolidine following UVA irradiation. (2024). SpringerLink. [Link]
-
Micronucleus test. (n.d.). Wikipedia. [Link]
-
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (2024). ScienceDirect. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). MDPI. [Link]
-
N-Nitrosodimethylamine (IARC Summary & Evaluation, Volume 17, 1978). (1998). Inchem.org. [Link]
-
Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2023). Lhasa Limited. [Link]
-
Carcinogenic effects of N-nitroso compounds in the environment. (2020). CABI Digital Library. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2022). Taylor & Francis Online. [Link]
-
The metabolism of N-nitrosomethylaniline. (1983). PMC - NIH. [Link]
-
Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. (n.d.). Research Solutions Pages. [Link]
-
Detection of mutagenicity in N-nitroso compounds with the Ames Test. (2012). ResearchGate. [Link]
-
Formation and Metabolism of N-Nitrosamines. (2006). Polish Journal of Environmental Studies. [Link]
Sources
- 1. nuv.ac.in [nuv.ac.in]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutagenic activity and specificity of N-nitrosomethylaniline and N-nitrosodiphenylamine in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of appearance of mutagenicity of N-nitrosodiphenylamine with norharman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hesiglobal.org [hesiglobal.org]
- 17. hesiglobal.org [hesiglobal.org]
- 18. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the repeated-dose liver micronucleus assay using N-nitrosomorpholine in young adult rats: report on collaborative study by the Collaborative Study Group for the Micronucleus Test (CSGMT)/Japanese Environmental Mutagen Society (JEMS)-Mammalian Mutagenicity Study (MMS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 21. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 22. Micronucleus test - Wikipedia [en.wikipedia.org]
limit of detection (LOD) and quantification (LOQ) for N-nitroso-N-isopropylaniline
Technical Comparison Guide: Analytical Strategies for N-nitroso-N-isopropylaniline (NiPA) Quantification
Executive Summary
N-nitroso-N-isopropylaniline (NiPA) (CAS: 24642-83-9), also known as N-isopropyl-N-phenylnitrous amide, is a nitrosamine impurity of increasing concern in pharmaceutical development. Unlike the "cohort of concern" (NDMA, NDEA), NiPA is a drug-substance-related impurity (NDSRI) often originating from the use of N-isopropylaniline as a starting material or intermediate in the presence of nitrosating agents.
This guide provides a technical comparison of analytical methodologies for NiPA, focusing on the critical Limit of Detection (LOD) and Limit of Quantification (LOQ) required to meet stringent regulatory thresholds (typically <26.5 ng/day). We analyze the performance of LC-MS/MS (APCI vs. ESI) and HRMS , providing a validated protocol and decision-making framework for analytical scientists.
Part 1: Regulatory & Toxicological Context
Before selecting an analytical method, one must define the required sensitivity (LOQ).
-
CPCA Categorization: Under the Carcinogenic Potency Categorization Approach (CPCA), NiPA contains an N-nitroso group attached to an aryl ring (phenyl) and a branched alkyl group (isopropyl) with one
-hydrogen.-
Activating Feature: Aryl group.[1]
- -Hydrogens: 1 (on the isopropyl group).
-
Predicted Potency Category: Category 1 or 2 .
-
-
Acceptable Intake (AI): Based on structural analogy to N-nitroso-methylphenylamine (NMPA) and N-nitroso-diisopropylamine (NDIPA), the conservative AI limit is 26.5 ng/day .
-
Target LOQ: For a drug with a Maximum Daily Dose (MDD) of 100 mg:
-
Requirement: The analytical method must achieve an LOQ
50% of the specification, i.e., ~0.13 ppm (130 ppb) in the drug substance.
-
Part 2: Methodology Comparison
We compare three primary methodologies based on sensitivity, matrix tolerance, and robustness.
Comparative Performance Matrix
| Feature | Method A: LC-MS/MS (APCI) | Method B: LC-MS/MS (ESI) | Method C: LC-HRMS (Orbitrap/Q-TOF) |
| Primary Application | Quantification (Gold Standard) | Quantification (Alternative) | Screening / ID Confirmation |
| Ionization Mechanism | Chemical Ionization (Gas Phase) | Electrospray (Liquid Phase) | Electrospray / APCI |
| LOD (Solution) | 0.1 – 0.5 ng/mL | 0.5 – 2.0 ng/mL | 1.0 – 5.0 ng/mL |
| LOQ (Solution) | 0.5 – 1.0 ng/mL | 1.0 – 5.0 ng/mL | 5.0 – 10.0 ng/mL |
| Matrix Effects | Low (Resistant to suppression) | High (Susceptible to suppression) | Moderate |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Selectivity | High (MRM) | High (MRM) | Very High (Mass Accuracy <5ppm) |
Expert Insight:
-
Why APCI? NiPA lacks strongly basic sites, making protonation in ESI less efficient compared to highly basic amines. APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase ion-molecule reactions, which are often more effective for hydrophobic nitrosamines like NiPA and less prone to ion suppression from the sample matrix.
-
Why HRMS? While less sensitive for trace quantitation, HRMS is indispensable for identifying NiPA in a new matrix to distinguish it from isobaric interferences before moving to a triple quadrupole for routine QC.
Part 3: The "Gold Standard" Protocol (LC-MS/MS APCI)
This protocol is designed for the quantification of NiPA at sub-ppm levels in drug substances.
Instrument Configuration
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II, Waters Acquity H-Class).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS).
-
Ion Source: APCI (Positive Mode) .
Chromatographic Conditions
-
Column: Phenomenex Kinetex F5 (PFP) or Waters XSelect HSS T3.
-
Rationale: Phenyl-based or high-strength silica columns offer superior selectivity for aromatic nitrosamines compared to standard C18.
-
-
Dimensions: 100 x 2.1 mm, 1.7 µm or 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
-
Precursor Ion:
165.2 (Calculated MW of NiPA = 164.21). -
Source Temp: 350°C (APCI requires high heat).
-
Curtain Gas: 30 psi.
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Interpretation |
| Quantifier | 165.2 | 135.2 | 15 - 20 | Loss of NO ( |
| Qualifier 1 | 165.2 | 93.1 | 25 - 35 | Loss of NO + Propene (Aniline ion) |
| Qualifier 2 | 165.2 | 77.1 | 40 - 50 | Phenyl cation |
Sample Preparation (Solid Phase Extraction - Optional but Recommended)
For complex drug matrices, simple dissolution often fails to reach the required LOD due to noise.
-
Dissolve: 100 mg API in 5 mL Water/Methanol (90:10).
-
Load: HLB SPE Cartridge (equilibrated).
-
Wash: 5% Methanol in Water (removes salts/polar interferences).
-
Elute: 100% Methanol.
-
Concentrate: Evaporate to dryness under
, reconstitute in 1 mL Mobile Phase A:B (90:10).
Part 4: Method Validation & Troubleshooting
Validation Criteria (per ICH Q2(R2) / USP <1469>)
-
Specificity: No interference at RT of NiPA in blank matrix.
-
Linearity: 0.5 – 100 ng/mL (
). -
Accuracy: Spike recovery 80 – 120% at LOQ level.
-
Precision: %RSD
15% at LOQ level.
Decision Framework: Method Selection
Figure 1: Decision tree for selecting the optimal ionization and detection strategy for NiPA analysis.
References
-
US Food and Drug Administration (FDA). (2024).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]
- Schmidtsdorff, S., et al. (2022). "Development of a Multi-Analyte LC-MS/MS Method for the Determination of Nitrosamines in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for APCI superiority in nitrosamine analysis).
Sources
A Comprehensive Guide to the 1H and 13C NMR Spectral Data of N-Nitroso-N-isopropylaniline for Researchers and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention in the pharmaceutical and food safety sectors due to their potential carcinogenic properties. Regulatory agencies worldwide have set stringent limits on the presence of these impurities in drug substances and products. Consequently, the accurate identification and quantification of N-nitrosamines are of paramount importance. N-Nitroso-N-isopropylaniline, an N-nitrosamine derivative of N-isopropylaniline, serves as a crucial case study for understanding the spectroscopic characteristics of this compound class. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of N-Nitroso-N-isopropylaniline, offering a comparative perspective with alternative analytical techniques. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the characterization and quality control of related compounds.
The Challenge of N-Nitrosamine Analysis
The analysis of N-nitrosamines presents several challenges, primarily due to their presence at trace levels in complex matrices. Furthermore, the structural features of N-nitrosamines, particularly the restricted rotation around the N-N bond, give rise to unique spectroscopic phenomena that require careful interpretation.
¹H and ¹³C NMR Spectral Analysis of N-Nitroso-N-isopropylaniline
Due to the limited availability of experimental spectra for N-Nitroso-N-isopropylaniline, this guide utilizes high-quality predicted NMR data. These predictions are based on well-established algorithms that consider the intricate electronic environment of the molecule. For validation and comparative purposes, we will reference experimental data for the closely related compound, N-Nitroso-N-methylaniline.
Predicted ¹H NMR Spectral Data for N-Nitroso-N-isopropylaniline
The ¹H NMR spectrum of N-Nitroso-N-isopropylaniline is expected to be complex due to the presence of Z and E isomers arising from the restricted rotation around the N-N bond. This isomerism results in two distinct sets of signals for the protons in the molecule. The anisotropic effect of the nitroso group, where the magnetic field experienced by nearby nuclei is dependent on their orientation relative to the N=O bond, is the primary cause for the significant chemical shift differences between the two isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for N-Nitroso-N-isopropylaniline
| Proton Assignment | Predicted Chemical Shift (ppm) - Z-isomer | Predicted Chemical Shift (ppm) - E-isomer | Multiplicity | Integration |
| H-2', H-6' (ortho) | 7.30 - 7.50 | 7.60 - 7.80 | m | 2H |
| H-3', H-5' (meta) | 7.40 - 7.60 | 7.40 - 7.60 | m | 2H |
| H-4' (para) | 7.20 - 7.40 | 7.20 - 7.40 | m | 1H |
| -CH(CH₃)₂ | 4.80 - 5.00 | 3.80 - 4.00 | septet | 1H |
| -CH(CH ₃)₂ | 1.20 - 1.40 | 1.40 - 1.60 | d | 6H |
Note: These are predicted values and may vary slightly from experimental data. The assignment of Z and E isomers is based on the expected anisotropic effects of the nitroso group.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-2' to H-6'): The protons on the aniline ring will appear in the aromatic region (7.20-7.80 ppm). The ortho protons (H-2', H-6') are expected to show the most significant difference in chemical shifts between the Z and E isomers due to their proximity to the nitroso group. In the E-isomer, these protons are deshielded and shifted downfield, while in the Z-isomer, they are shielded and shifted upfield.
-
Isopropyl Group Protons: The methine proton (-CH (CH₃)₂) of the isopropyl group will exhibit a substantial chemical shift difference between the two isomers. This is a key diagnostic feature. The methyl protons (-CH(CH ₃)₂) will appear as doublets and may also show a slight difference in their chemical shifts.
Predicted ¹³C NMR Spectral Data for N-Nitroso-N-isopropylaniline
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of N-Nitroso-N-isopropylaniline will display two sets of signals corresponding to the Z and E isomers.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for N-Nitroso-N-isopropylaniline
| Carbon Assignment | Predicted Chemical Shift (ppm) - Z-isomer | Predicted Chemical Shift (ppm) - E-isomer |
| C-1' (ipso) | 145.0 - 147.0 | 142.0 - 144.0 |
| C-2', C-6' (ortho) | 128.0 - 130.0 | 125.0 - 127.0 |
| C-3', C-5' (meta) | 129.0 - 131.0 | 129.0 - 131.0 |
| C-4' (para) | 126.0 - 128.0 | 126.0 - 128.0 |
| -C H(CH₃)₂ | 55.0 - 57.0 | 48.0 - 50.0 |
| -CH(C H₃)₂ | 20.0 - 22.0 | 21.0 - 23.0 |
Note: These are predicted values and may vary from experimental data.
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: The aromatic carbons will resonate in the typical range of 125-150 ppm. The ipso-carbon (C-1') and the ortho-carbons (C-2', C-6') are most affected by the nitrosation and the Z/E isomerism.
-
Isopropyl Group Carbons: The methine carbon (-C H(CH₃)₂) will show a significant downfield shift in the Z-isomer compared to the E-isomer. The methyl carbons (-CH(C H₃)₂) will also exhibit distinct signals for each isomer.
Comparison with Experimental Data of N-Nitroso-N-methylaniline
To ground our predictions in experimental reality, we can compare them to the known NMR data of N-Nitroso-N-methylaniline. Experimental data for N-Nitroso-N-methylaniline also shows two sets of signals for the methyl and aromatic protons and carbons, confirming the presence of Z/E isomers. The observed chemical shift differences between the isomers in N-Nitroso-N-methylaniline are in good agreement with the predicted differences for N-Nitroso-N-isopropylaniline, lending confidence to our analysis.
Comparative Analysis of Analytical Techniques
While NMR spectroscopy provides unparalleled structural information, other analytical techniques are commonly employed for the detection and quantification of N-nitrosamines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable N-nitrosamines.[1][2]
-
Principle: The sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components are then ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments.
-
Fragmentation of N-Nitrosoanilines: The mass spectrum of N-nitrosoanilines is typically characterized by the presence of a molecular ion peak (M⁺) and a prominent fragment corresponding to the loss of the nitroso group (M-30).[3] Further fragmentation of the aniline moiety can also be observed.
-
Advantages: High sensitivity and selectivity, well-established methodology.
-
Limitations: Not suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of N-nitrosamines, including those that are non-volatile or thermally unstable.[4]
-
Principle: The sample is dissolved in a liquid mobile phase and separated based on its affinity for the stationary phase of the LC column. The eluting components are then introduced into a mass spectrometer for detection.
-
Advantages: Applicable to a broader range of compounds than GC-MS, high sensitivity and selectivity.
-
Limitations: Matrix effects can sometimes interfere with the analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
-
Principle: The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
-
Characteristic Peaks for N-Nitroso Compounds: N-nitrosamines exhibit characteristic absorption bands for the N-N stretching vibration (around 1050-1150 cm⁻¹) and the N=O stretching vibration (around 1430-1470 cm⁻¹).
-
Advantages: Rapid and non-destructive.
-
Limitations: Less sensitive than chromatographic methods and provides less detailed structural information.
Table 3: Comparison of Analytical Techniques for N-Nitrosamine Analysis
| Technique | Principle | Advantages | Limitations |
| NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, non-destructive | Lower sensitivity compared to MS techniques |
| GC-MS | Separation by volatility, detection by mass | High sensitivity and selectivity | Not for thermally labile compounds |
| LC-MS | Separation by polarity, detection by mass | Wide applicability, high sensitivity | Potential for matrix effects |
| FTIR | Absorption of infrared radiation | Rapid, non-destructive | Lower sensitivity, less structural detail |
Experimental Protocols
Synthesis of N-Nitroso-N-isopropylaniline
A reliable method for the synthesis of N-Nitroso-N-isopropylaniline involves the nitrosation of N-isopropylaniline using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous as it avoids the use of strong acids.
Procedure:
-
To a round-bottom flask, add N-isopropylaniline (1.0 mmol).
-
Add tert-butyl nitrite (1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica gel.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve approximately 10-20 mg of the purified N-Nitroso-N-isopropylaniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, proton-decoupled spectra are typically acquired with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Visualizing the Concepts
Logical Flow of N-Nitrosamine Analysis
Caption: Workflow for the synthesis and multi-technique analysis of N-Nitroso-N-isopropylaniline.
Z/E Isomerism in N-Nitroso-N-isopropylaniline
Caption: Representation of the Z and E isomers of N-Nitroso-N-isopropylaniline.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of N-Nitroso-N-isopropylaniline, supported by predicted data and comparison with a known analogue, provides a robust framework for the structural elucidation of this and related N-nitrosamines. The characteristic signal duplication due to Z/E isomerism is a key feature that must be understood for accurate spectral interpretation. While NMR is indispensable for definitive structural assignment, a multi-technique approach, incorporating sensitive methods like GC-MS and LC-MS, is essential for the comprehensive characterization and trace-level quantification of N-nitrosamine impurities in complex samples. This guide serves as a foundational resource for scientists working to ensure the safety and quality of pharmaceutical products.
References
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408.
- European Directorate for the Quality of Medicines & HealthCare. (2020). Nitrosamines in APIs and finished products.
- U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs.
- Parr, M. K., & Joseph, J. F. (2019). N-nitrosamines in valsartan and other sartans. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-52.
- D'Agostino, P. A., & Provost, L. R. (1992). Analysis of N-nitrosamines by gas chromatography-mass spectrometry.
- Andrzejewski, D., Roach, J. A., & White, K. D. (2004). Analysis of N-nitrosamines in foods by gas chromatography-mass spectrometry.
- Barrado, E., Pardo, R., & Vega, M. (2012). Determination of N-nitrosamines in water by solid-phase extraction and liquid chromatography-mass spectrometry.
- Williams, D. L. H. (2004). The chemistry of the N-nitrosamines. Cambridge University Press.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
National Institute of Standards and Technology. (n.d.). N-Nitrosodiphenylamine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
cross-validation of GC-MS vs LC-MS for nitrosamine impurities
Orthogonal Cross-Validation of GC-MS/MS and LC-MS/MS for Trace Nitrosamine Impurities: A Technical Guide
Since 2018, the discovery of N-nitrosodimethylamine (NDMA) and other probable human carcinogens in widely prescribed pharmaceuticals (e.g., sartans, ranitidine, metformin) has triggered a global regulatory paradigm shift[1]. Agencies such as the FDA and EMA now mandate strict acceptable intake (AI) limits, often defaulting to 26.5 ng/day for small-molecule nitrosamines[2]. To meet these ultra-trace detection thresholds—frequently requiring limits of quantitation (LOQ) below 30 parts-per-billion (ppb)—laboratories must deploy advanced mass spectrometry platforms.
However, relying on a single analytical technique introduces severe risks of false positives due to matrix degradation, or false negatives due to ion suppression. This guide provides a definitive framework for cross-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
Mechanistic Causality: Platform Selection Dynamics
The choice between GC-MS and LC-MS is not arbitrary; it is governed by the physicochemical thermodynamics of both the target impurity and the Active Pharmaceutical Ingredient (API).
-
HS-GC-MS/MS (Electron Ionization): Ideal for volatile, low-molecular-weight nitrosamines (NDMA, NDEA). Headspace (HS) sampling is employed to drive volatile analytes into the gas phase while leaving the non-volatile API matrix behind. Causality: Direct injection of complex APIs into a GC inlet (>200°C) can cause thermal degradation. For example, the API ranitidine thermally degrades in the GC inlet to artificially form NDMA, mandating the use of orthogonal LC-MS techniques to avoid false positives[3].
-
LC-MS/MS (APCI vs. ESI): Essential for non-volatile nitrosamines (e.g., NMBA) and complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) like NTTP[4]. When analyzing small, neutral nitrosamines like NDMA via LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is vastly superior to Electrospray Ionization (ESI). Causality: ESI relies on solution-phase charge states, which NDMA lacks. APCI utilizes a corona discharge to ionize gas-phase solvent molecules, which then efficiently transfer charge to neutral nitrosamines via protonation[5].
Caption: Decision workflow for selecting GC-MS vs. LC-MS based on analyte volatility and API stability.
Experimental Design: A Self-Validating Cross-Validation Protocol
To prove equivalency across platforms, the analytical protocol must be intrinsically self-validating. This is achieved through Isotope Dilution Mass Spectrometry (IDMS). By spiking Stable Isotope-Labeled Internal Standards (SIL-IS) directly into the raw sample prior to extraction, any subsequent matrix effects (ion suppression in LC-MS or partitioning shifts in HS-GC) affect the analyte and the isotope equally. The ratio remains constant, ensuring absolute quantitative trustworthiness[6].
Caption: Step-by-step orthogonal cross-validation workflow for nitrosamine impurity quantification.
Protocol 1: Matrix-Agnostic Extraction & Isotopic Dilution
-
Sample Homogenization: Pulverize the finished drug product to a fine powder to maximize solvent-accessible surface area.
-
SIL-IS Spiking (The Self-Validating Step): Introduce 10 µL of a mixed SIL-IS solution (e.g., NDMA-d6, NDEA-d10) directly to the dry powder. Causality: Spiking before solvent addition ensures the isotope undergoes the exact same solvation thermodynamics as the endogenous impurity.
-
Solvent Addition: Add 5.0 mL of extraction solvent. Use Methanol for LC-MS pathways; use N-Methyl-2-pyrrolidone (NMP) for GC-MS pathways. Causality: NMP has a high boiling point, preventing it from overwhelming the volatile nitrosamines in the headspace phase[7].
-
Mechanical Agitation & Centrifugation: Vortex for 10 minutes, then centrifuge at 10,000 rpm for 15 minutes to precipitate insoluble excipients.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.
Protocol 2: Orthogonal Instrumental Analysis
HS-GC-MS/MS (EI) Workflow:
-
Headspace Incubation: Incubate the vial at 100°C for 15 minutes. Causality: This temperature provides sufficient thermal energy to drive volatile nitrosamines into the gas phase while leaving the non-volatile API in the liquid phase, protecting the GC inlet from contamination[8].
-
Ionization: Electron Ionization (EI) at 70 eV. Causality: Provides highly reproducible, hard fragmentation for low-mass analytes, generating stable precursor ions.
-
MRM Transitions: Monitor specific transitions (e.g., NDMA m/z 74 → 44).
LC-MS/MS (APCI) Workflow:
-
Chromatographic Separation: Utilize a C18 column (100 x 2.1 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Methanol. Causality: Reverse-phase chromatography retains polar nitrosamines sufficiently to separate them from the solvent front and the massive API void volume.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Causality: As discussed, APCI's corona discharge is critical for ionizing uncharged, low-molecular-weight nitrosamines[4].
-
MRM Transitions: Monitor specific transitions (e.g., NDMA m/z 75 → 43).
Quantitative Data Comparison
Cross-validation requires a rigorous comparison of sensitivity, recovery, and matrix resilience. The following tables summarize representative validation data synthesized from recent comparative studies[4][5].
Table 1: Performance Metrics Comparison (Representative Data)
| Parameter | HS-GC-MS/MS (EI) | LC-MS/MS (APCI) | LC-MS/MS (ESI) |
| Optimal Analytes | Volatiles (NDMA, NDEA) | Volatiles & NDSRIs | NDSRIs, NMBA |
| NDMA LOD | < 1.0 µg/L | 0.5 - 62.5 µg/L (Matrix dependent) | > 50 µg/L (High suppression) |
| Recovery (%) | 95 - 110% | 83 - 109% | Highly variable (Matrix-driven) |
| Precision (RSD) | < 6% | < 6% | 10 - 15% |
| Matrix Interference | Low (Headspace isolation) | Moderate (Requires SIL-IS) | High (Severe ion suppression) |
Table 2: Analyte & API Suitability Matrix
| Target Impurity / API Scenario | Preferred Platform | Mechanistic Rationale |
| Small Volatiles (NDMA, NDEA) | HS-GC-MS/MS | High volatility allows headspace extraction, avoiding matrix injection. |
| Thermally Labile APIs (Ranitidine) | LC-MS/MS or LC-HRMS | GC inlet temperatures (>200°C) cause API degradation into NDMA (false positive). |
| Non-Volatiles (NMBA) | LC-MS/MS (ESI/APCI) | Lacks sufficient vapor pressure for GC headspace extraction. |
| Complex NDSRIs (NTTP) | LC-MS/MS (APCI) | High molecular weight and polarity necessitate liquid-phase separation. |
Conclusion
No single analytical platform is a panacea for nitrosamine testing. GC-MS/MS offers unparalleled sensitivity and matrix isolation for volatile species via headspace sampling, but falls short for thermally labile APIs and complex NDSRIs. Conversely, LC-MS/MS (specifically utilizing APCI) provides the necessary orthogonality to analyze non-volatiles and prevent thermal degradation artifacts. A robust pharmaceutical quality control strategy must employ both platforms, cross-validated through self-validating isotopic dilution protocols, to ensure absolute compliance with global regulatory standards.
References
-
European Medicines Agency (EMA). "Nitrosamine impurities." Europa.eu. Available at:[Link]
-
The FDA Group. "Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities." TheFDAGroup.com. Available at:[Link]
-
MDPI. "Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines." International Journal of Environmental Research and Public Health. Available at:[Link]
-
PubMed / NIH. "Simultaneous determination of genotoxic nitrosamine impurities in sitagliptin/metformin combination tablets: comparative evaluation of ionisation techniques." Analytical Methods. Available at:[Link]
-
Agilent Technologies. "Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation." Agilent.com. Available at:[Link]
-
ResolveMass Laboratories Inc. "Why Regulatory Agencies Require Validated Methods for Nitrosamines." Resolvemass.ca. Available at: [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. insider.thefdagroup.com [insider.thefdagroup.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Simultaneous determination of genotoxic nitrosamine impurities in sitagliptin/metformin combination tablets: comparative evaluation of ionisation techniques coupled with LC-MS/MS and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to Evaluating Linearity and Precision in Nitrosamine Impurity Assays
The discovery of nitrosamine impurities in common medications since 2018 has presented a significant challenge to the pharmaceutical industry.[1][2] Classified as probable human carcinogens by the International Agency for Research on Cancer (IARC), these impurities pose a considerable risk to patient safety, even at trace levels.[3][4] Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have mandated a rigorous three-step approach for drug manufacturers: risk assessment, confirmatory testing, and mitigation.[5][6][7]
This guide provides an in-depth comparison of common analytical methodologies for the confirmatory testing of nitrosamine impurities, with a specific focus on the critical validation parameters of linearity and precision. As a Senior Application Scientist, my objective is to offer not just a procedural outline, but a deeper understanding of the causality behind experimental choices, ensuring the development of robust and trustworthy analytical methods.
The Analytical Imperative: Sensitivity and Selectivity
The acceptable intake (AI) limits for nitrosamine impurities are often in the low nanogram per day range, necessitating highly sensitive and selective analytical methods to ensure accurate quantification at parts-per-billion (ppb) levels.[8][9] Traditional analytical techniques like HPLC with UV detection often lack the required sensitivity and selectivity to meet these stringent requirements.[10] Therefore, the industry has predominantly adopted advanced hyphenated techniques.[10][11]
This guide will focus on the two most widely implemented platforms:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, applicable to a wide range of nitrosamines.[12]
-
Gas Chromatography with Mass Spectrometry (GC-MS) and its tandem variation (GC-MS/MS): Particularly well-suited for the analysis of volatile nitrosamines.[11][13]
Core Principles of Method Validation: Linearity and Precision
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[14] For nitrosamine impurity analysis, this is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][15]
Linearity: A Proportional Response
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear response is fundamental for accurate quantification.
Precision: The Closeness of Agreement
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels:
-
Repeatability (Intra-assay Precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment.[9]
Comparative Analysis of Analytical Methodologies
The choice between LC-MS/MS and GC-MS is often dictated by the specific nitrosamine(s) of concern, the drug product matrix, and the required sensitivity.
| Feature | LC-MS/MS | GC-MS/MS |
| Principle | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by ionization and mass analysis. | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by ionization and mass analysis. |
| Applicability | Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable nitrosamines. |
| Strengths | High sensitivity and selectivity, suitable for complex matrices.[12] | Excellent chromatographic separation for volatile compounds.[16] |
| Challenges | Potential for matrix effects (ion suppression or enhancement), requiring careful sample preparation.[4][17] | Limited to volatile and thermally stable compounds; derivatization may be required for some nitrosamines. |
Experimental Protocols for Evaluating Linearity and Precision
The following are detailed, step-by-step methodologies for assessing the linearity and precision of an analytical method for nitrosamine impurities.
Experimental Workflow for Linearity and Precision Assessment
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Addressing Nitrosamine Impurities in Pharmaceuticals and Analytical Challenges [sartorius.com]
- 5. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 6. measurlabs.com [measurlabs.com]
- 7. fda.gov [fda.gov]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. ipa-india.org [ipa-india.org]
- 15. fda.gov [fda.gov]
- 16. gcms.cz [gcms.cz]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
N-Nitroso-N-isopropylaniline UV-Vis absorption maxima and extinction coefficient
In-Depth Technical Guide: UV-Vis Absorption Properties and Analytical Profiling of N-Nitroso-N-isopropylaniline
The discovery of N-nitrosamine impurities in widely prescribed pharmaceuticals (such as sartans, ranitidine, and metformin) has triggered a paradigm shift in drug safety and analytical screening. For researchers and drug development professionals, accurately quantifying these potent mutagenic impurities requires a deep understanding of their photophysical properties.
This guide objectively evaluates the UV-Vis absorption characteristics of N-Nitroso-N-isopropylaniline (NIPA) , comparing its performance and detection parameters against other common nitrosamine alternatives. By understanding the causality behind these spectral properties, analytical scientists can optimize HPLC-UV and LC-MS/MS workflows for trace-level quantification.
Photophysical Foundations: The N-Nitroso Chromophore
The UV-Vis absorption profile of N-nitrosamines is dictated by the >N–N=O chromophore. In aliphatic nitrosamines (like N-nitrosodiethylamine), this group typically exhibits two distinct electronic transitions[1]:
-
Transition: A strong, high-energy band occurring in the deep UV region (typically 230–235 nm) with a high molar extinction coefficient (
). -
Transition: A weak, low-energy band occurring in the near-UV/visible region (typically 350–365 nm) resulting from the excitation of the non-bonding electrons on the oxygen atom. This band has a very low extinction coefficient (
)[2].
The Aromatic Shift in N-Nitroso-N-isopropylaniline:
When the N-nitroso group is conjugated with an aromatic ring—as is the case with NIPA, N-nitroso-N-methylaniline (NMA), and N-nitrosodiphenylamine (NDPhA)—the electronic landscape changes dramatically. The lone pair on the amine nitrogen participates in resonance with both the aromatic
While aliphatic nitrosamines absorb strongly at ~230 nm, N-alkyl-N-nitrosoanilines like NMA and NIPA exhibit their primary strong absorption maxima between 265 nm and 275 nm [3]. For instance, the formation of N-nitroso-N-methylaniline is routinely monitored at 270 nm[3]. The increased steric bulk of the isopropyl group in NIPA slightly twists the N-N bond out of coplanarity with the benzene ring compared to the methyl group in NMA, leading to minor hypochromic effects, but the
Objective Comparison: NIPA vs. Alternative Nitrosamines
To design an effective analytical method, one must benchmark NIPA against both aliphatic and aromatic structural analogs. The table below summarizes the critical UV-Vis parameters used for HPLC-DAD (Diode-Array Detection) method development.
| Compound Name | Structural Class | Primary UV | Extinction Coefficient ( | Primary Analytical Challenge |
| N-Nitroso-N-isopropylaniline (NIPA) | Alkyl-Aryl Nitrosamine | ~265 - 270 | ~3.9 - 4.0 | Steric hindrance causes rotamer baseline broadening in HPLC. |
| N-Nitroso-N-methylaniline (NMA) | Alkyl-Aryl Nitrosamine | 270 | ~4.0 | High reactivity; prone to photolytic degradation into nitrated products[5]. |
| N-Nitrosodiphenylamine (NDPhA) | Diaryl Nitrosamine | 290 | 3.88 | Transnitrosation risk during sample preparation[4]. |
| N-Nitrosodiethylamine (NDEA) | Dialkyl Nitrosamine | 230 - 235 | ~3.9 | Low |
Data Synthesis Note: Aromatic nitrosamines offer a distinct analytical advantage for UV detection. Their red-shifted
Experimental Protocol: UV-Vis Profiling and HPLC-UV Quantification
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for determining the extinction coefficient and quantifying NIPA.
Phase A: Extinction Coefficient Determination
Causality: Accurate quantification without a standard curve relies on a precise molar extinction coefficient (
-
Standard Preparation: Accurately weigh 10.0 mg of NIPA reference standard (purity >99%). Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock.
-
Dilution: Dilute the stock 1:100 with Methanol to achieve a 10 µg/mL working solution.
-
Spectral Scanning: Transfer the solution to a 10 mm pathlength quartz cuvette. Note: Quartz is mandatory; standard glass absorbs strongly below 300 nm, masking the 270 nm peak.
-
Measurement: Blank the spectrophotometer with pure Methanol. Scan from 200 nm to 400 nm. Record the absorbance (
) at the (~268 nm). -
Validation: Calculate
using the Beer-Lambert Law ( ). The system is validated if the calculated falls between 3.90 and 4.05.
Phase B: HPLC-UV Method Setup
Causality: Nitrosamines exhibit restricted rotation around the N–N partial double bond, existing as syn and anti rotamers. If the chromatography is run at ambient temperature, these rotamers can interconvert at a rate similar to the chromatographic timescale, leading to peak broadening or splitting.
-
Column Selection: Utilize a Pentafluorophenyl (PFP) column (e.g., 3 µm, 100 x 4.6 mm)[6]. Why? PFP stationary phases offer orthogonal
and dipole-dipole interactions, providing superior resolution of aromatic nitrosamines from complex API matrices compared to standard C18 columns[6]. -
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Temperature Control: Set the column compartment to 40°C. Why? Elevated temperatures increase the rate of rotamer interconversion, coalescing the syn/anti peaks into a single, sharp quantifiable peak.
-
Detection: Set the UV detector to 270 nm (for NIPA/NMA)[3] and 290 nm (for NDPhA)[4].
Analytical Workflow Visualization
The following diagram illustrates the logical relationship and decision tree for processing pharmaceutical samples suspected of NIPA contamination.
Workflow for HPLC-UV/Vis and LC-MS/MS analysis of N-nitrosamine impurities in pharmaceuticals.
Conclusion
N-Nitroso-N-isopropylaniline presents a unique analytical profile compared to standard dialkyl nitrosamines. Its aromatic conjugation red-shifts the primary UV absorption maximum to the 265–275 nm range, granting a distinct advantage for HPLC-UV detection by moving the analyte away from the high-noise 210 nm region. However, analysts must account for its photolability and rotameric peak broadening by utilizing temperature-controlled PFP chromatography and minimizing UV exposure during sample preparation.
References
-
Haszeldine, R. N., & Jander, J. (1954). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Académie Polonaise des Sciences. Retrieved from[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6838, N-Nitrosodiphenylamine. PubChem. Retrieved from[Link]
- European Patent Office. (2020). EP3661367B1 - S-nitrosothiol compounds and their combinations with nitrosamine blocking agents for safe food preservation. Google Patents.
-
Loeppky, R. N., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Retrieved from [Link]
-
GL Sciences. Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. GL Sciences Technical Note. Retrieved from [Link]
-
Chow, Y. L., & Polo, J. (1986). Photochemistry of N-nitroso-N-alkyl amino acids: a facile oxidative decarboxylation. Canadian Journal of Chemistry. Retrieved from[Link]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. EP3661367B1 - S-nitrosothiol compounds and their combinations with nitrosamine blocking agents for safe food preservation - Google Patents [patents.google.com]
- 4. N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glsciences.com [glsciences.com]
A Senior Application Scientist's Guide to Extraction Solvent Selection for Aromatic Nitrosamine Recovery
Introduction: The Analytical Imperative of Nitrosamine Quantification
The detection of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples has become a critical focus for regulatory agencies and industry stakeholders worldwide.[1][2][3] These compounds, many of which are classified as probable human carcinogens, can form at trace levels during manufacturing, processing, or even through degradation during storage.[3][4] The challenge for analytical scientists lies in accurately quantifying these low-level impurities within highly complex matrices.
The success of any nitrosamine analysis hinges on the initial extraction step. An inefficient extraction leads to poor recovery, inaccurate quantification, and ultimately, a failure to ensure product safety and regulatory compliance. The choice of extraction solvent is not merely a matter of solubility; it is a strategic decision that influences recovery, selectivity, and the cleanliness of the final extract, thereby impacting the sensitivity and robustness of the downstream analytical method, be it Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]
This guide provides an in-depth comparison of common extraction solvents for aromatic nitrosamine recovery. Moving beyond a simple listing of options, we will explore the causality behind solvent selection, backed by experimental data, to empower researchers and drug development professionals to design more effective and reliable analytical methods.
Fundamental Principles: The Chemistry of Nitrosamine Extraction
The selection of an appropriate extraction solvent is governed by fundamental chemical principles, primarily the polarity and chemical properties of both the target analytes (aromatic nitrosamines) and the sample matrix. Aromatic nitrosamines, as a class, exhibit a range of polarities. For instance, smaller, more volatile nitrosamines like N-nitrosodimethylamine (NDMA) have significant water solubility, while larger or more complex structures may be more nonpolar.[8]
The core principle is "like dissolves like." A solvent's effectiveness is its ability to disrupt the interactions between the analyte and the matrix and solvate the analyte preferentially. Key solvent properties to consider include:
-
Polarity: Matching the solvent polarity to the analyte is crucial for high recovery.
-
Volatility: A volatile solvent is easier to remove during the concentration step, but this can also lead to the loss of volatile nitrosamines if not handled carefully.
-
Miscibility with Water: This is particularly important for Liquid-Liquid Extraction (LLE) and for techniques like QuEChERS, which rely on partitioning between aqueous and organic phases.
-
Selectivity: The ideal solvent will maximize analyte recovery while minimizing the co-extraction of interfering matrix components, which can cause ion suppression in mass spectrometry.
A Comparative Analysis of Primary Extraction Solvents
The choice of solvent is intrinsically linked to the extraction technique employed, such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Dichloromethane (DCM)
Dichloromethane, also known as methylene chloride, is arguably the most widely utilized solvent for nitrosamine extraction, particularly in traditional LLE protocols.[9]
-
Expertise & Experience: DCM's effectiveness stems from its intermediate polarity and high density, which allows it to efficiently extract a broad range of nitrosamines from aqueous samples while forming a distinct lower layer that is easy to separate. It is particularly prominent in methods for analyzing environmental samples like biosolids and atmospheric particulates.[9] Its high volatility facilitates rapid concentration of the extract prior to GC-MS analysis. However, this same volatility presents a risk of losing the most volatile nitrosamines (like NDMA) during the evaporation step, necessitating carefully controlled temperature and nitrogen flow.
-
Advantages:
-
Excellent solvency for a wide range of nitrosamines.
-
Immiscible with water, enabling clean phase separation.
-
Highly volatile, simplifying extract concentration.
-
-
Limitations:
-
Potential for loss of volatile analytes during concentration.
-
Environmental and health concerns require careful handling and disposal.
-
Can co-extract nonpolar matrix interferences.
-
Acetonitrile (ACN)
Acetonitrile has become the solvent of choice for the popular QuEChERS methodology, which is widely applied to complex matrices like food and meat products.[10][11]
-
Expertise & Experience: ACN's primary advantage in the QuEChERS workflow is its complete miscibility with water. The extraction process begins by homogenizing the sample with ACN and water, ensuring the analytes are thoroughly partitioned into the solvent. The "salting out" step, where salts like magnesium sulfate and sodium chloride are added, forces the separation of the ACN and aqueous layers. ACN extracts a broad polarity range of compounds while the salt mixture helps to minimize the amount of water in the organic phase. The subsequent dispersive SPE (d-SPE) cleanup step is critical for removing interferences.
-
Advantages:
-
Limitations:
-
Less selective than other solvents; requires a subsequent cleanup step (like d-SPE) to remove matrix components.
-
Its miscibility with water makes it unsuitable for traditional LLE without a salting-out agent.
-
Ethyl Acetate
Ethyl acetate is a solvent of intermediate polarity that serves as a valuable alternative to DCM, offering a slightly different selectivity profile and being perceived as a "greener" option.
-
Expertise & Experience: Ethyl acetate has demonstrated high efficiency in extracting nitrosamines from food matrices like soy sauce and in Pressurized Liquid Extraction (PLE) of environmental samples.[12][13] It is less volatile than DCM, which can reduce the risk of losing volatile analytes during evaporation. Its performance is often enhanced when used as the extraction solvent prior to a QuEChERS-based cleanup, showcasing the power of hybrid approaches.[13]
-
Advantages:
-
Good recovery for a range of nitrosamines.
-
Less volatile than DCM, potentially improving recovery of volatile compounds.
-
Favorable environmental and safety profile compared to chlorinated solvents.
-
-
Limitations:
-
Slightly soluble in water, which can complicate phase separation in LLE.
-
May not be as effective as DCM for certain very nonpolar nitrosamines.
-
Methanol
Methanol is a polar, protic solvent most frequently used for extracting nitrosamines from solid or semi-solid matrices, particularly pharmaceutical dosage forms.
-
Expertise & Experience: In pharmaceutical analysis, the goal is often to dissolve the entire tablet or powder to ensure all analytes are accessible. Methanol is highly effective at dissolving both the active pharmaceutical ingredient (API) and various excipients.[9] The resulting solution is typically diluted with water or a buffer before further cleanup by SPE or direct injection if the matrix is sufficiently clean.[9][14] Methanol is generally not used for LLE from aqueous samples due to its complete miscibility with water.
-
Advantages:
-
Excellent solvent for dissolving solid pharmaceutical matrices.
-
High polarity allows for efficient extraction of more polar nitrosamines.
-
-
Limitations:
-
Co-extracts a large amount of polar matrix components, often requiring extensive cleanup.
-
Completely miscible with water, precluding its use in LLE.
-
Quantitative Performance Data: A Comparative Summary
To provide a clear, data-driven comparison, the following table summarizes reported recovery data for various solvent and extraction technique combinations across different matrices.
| Extraction Technique | Solvent(s) | Matrix | Target Analytes | Average Recovery (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Ethyl Acetate | House Dust | Volatile N-nitrosamines & TSNAs | >80% | [12] |
| QuEChERS with FaPEx Cleanup | Acetonitrile (0.1% Formic Acid) | Meat Products | N-nitrosamines (NAs) | 76 - 111% | [10] |
| QuEChERS | Ethyl Acetate | Soy Sauce | Six N-nitrosamines | Not specified, but method was successful | [13] |
| Sorbent Supported Liquid Extraction (SLE) | Not specified | Human Urine | Seven N-nitrosamines | 74.3 - 110% | [15] |
| Solid-Phase Extraction (SPE) | Dichloromethane (elution) | Water Matrices | Nine N-nitrosamines | 68 - 83% | [14] |
| Automated SPE | Dichloromethane (elution) | Water Matrices | N-nitrosamines | 91 - 126% | [16] |
Note: Recovery can be highly matrix- and analyte-dependent. This table provides a general comparison based on published data. Method validation in the specific matrix of interest is always required.
Field-Proven Experimental Protocols
A robust analytical method is built on a well-defined and validated protocol. Below are detailed workflows for two common and powerful extraction techniques.
Protocol: QuEChERS Extraction for Solid/Semi-Solid Matrices
This protocol is a generalized workflow based on principles described for meat and soy sauce analysis.[10][13]
Objective: To extract a broad range of nitrosamines from a complex solid matrix with simultaneous cleanup.
Workflow Diagram:
Caption: QuEChERS workflow for nitrosamine extraction.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5 grams of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate volume of an internal standard solution (e.g., deuterated nitrosamines) to correct for recovery losses.
-
Hydration: Add 10 mL of ultrapure water and vortex for 30 seconds to create a slurry.
-
Solvent Extraction: Add 10 mL of acetonitrile.
-
Salting-Out: Add a pre-packaged QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride) to induce phase separation.
-
Extraction: Immediately cap and shake the tube vigorously for 1 minute to ensure thorough partitioning of the analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the sample at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., magnesium sulfate, Primary Secondary Amine (PSA), and C18).
-
Cleanup: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (≥10,000 rpm) for 5 minutes.
-
Final Preparation: Carefully collect the cleaned supernatant, filter through a 0.22 µm filter if necessary, and transfer to an autosampler vial for analysis.
Protocol: Solid-Phase Extraction (SPE) for Aqueous Matrices
This protocol is based on methods for water analysis using activated carbon cartridges.[16][17]
Objective: To extract and concentrate nitrosamines from a large volume water sample, removing polar interferences.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for water analysis.
Step-by-Step Methodology:
-
Cartridge Selection: Choose an appropriate SPE cartridge. Activated coconut charcoal is effective for a broad range of nitrosamines from water.[16][17]
-
Conditioning: Condition the cartridge by sequentially passing solvents through it to activate the sorbent. A typical sequence is 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry after the final water rinse.
-
Sample Preparation: Take a 500 mL water sample and spike it with the internal standard mix.
-
Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 15 mL/min).
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 10 minutes. This step is critical to remove residual water before elution with an organic solvent.
-
Elution: Elute the trapped nitrosamines from the cartridge by passing 10 mL of dichloromethane through it at a slow flow rate (e.g., 5 mL/min). Collect the eluate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a warm water bath (e.g., 25°C).
-
Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS/MS analysis.
Conclusion and Senior Scientist Recommendations
There is no single "best" extraction solvent for aromatic nitrosamines; the optimal choice is dictated by the analyte's properties, the complexity of the matrix, and the chosen analytical technique.
-
For general-purpose LLE from aqueous samples, Dichloromethane remains a robust, albeit environmentally taxing, choice due to its broad applicability and ease of use.
-
For complex solid and semi-solid matrices like food products, the QuEChERS method using Acetonitrile is unparalleled in its speed, efficiency, and effectiveness, provided a d-SPE cleanup step is included.
-
When analyzing pharmaceutical products, Methanol is often the most practical choice for initial sample dissolution before further purification.
-
For trace analysis in large-volume water samples, SPE with an activated carbon sorbent followed by elution with Dichloromethane provides the necessary concentration and cleanup factor.
As a final recommendation, method development should always be guided by data. Perform initial recovery experiments with multiple solvents or techniques to empirically determine the best approach for your specific matrix and target nitrosamines. The use of isotopically labeled internal standards is not just recommended; it is essential for achieving the accuracy and trustworthiness demanded by regulatory bodies and for ensuring the integrity of your results.
References
- Determination of nicotine and N-nitrosamines in house dust by pressurized liquid extraction and comprehensive gas chromatography--nitrogen chemiluminiscence detection - PubMed. (2012, January 6). PubMed.
- Parr, M. K., & Joseph, J. F. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549.
- Nageswara Rao, R., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC.
- Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce. RSC Publishing.
- Zeng, Z., et al. (2025, December 22).
- Development and validation of QuEChERS-based LC-MS/MS method for simultaneous quantification of eleven N-nitrosamines in processed meat, processed fish meat, and salted fish products | Request PDF.
- Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). (2026, February 17).
- GC-MS/MS | Efficient Determination of 12 Nitrosamines in Cosmetics by QuchERS Method. Shimadzu.
- Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food.
- SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6). Spectroscopy Online.
- Control of Nitrosamine Impurities in Human Drugs. U.S.
- Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods (RSC Publishing).
- Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012, March 6).
- Best method extraction method for analysis of Nitrosamine in... Echemi.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19).
- Sustainability in Analytical Chemistry Illustrated by Pharmaceutical Nitrosamine Testing - PMC. (2025, December 24).
- Challenges and winning strategies to develop an analytical method for Nitrosamines. (2024, May 15). Aurigene.
- Robust Analysis of Nitrosamine Using Strata™ Activ
- Nitrosamine impurity detection: unravelling the analytical puzzle. Indian Journal of Applied & Pure Biology.
- Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. (2025, November 24).
- Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (2020, June 25). European Medicines Agency.
- Current Trends and Glimpse for All Pharma Global Regulatory Agencies Requirements of Nitrosamine and NDSRIs Impurities in Pharmaceutical. (2024, April 25). Journal of Drug Delivery and Therapeutics.
- Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. (2025, August 6).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 10. mdpi.com [mdpi.com]
- 11. GC-MS/MS | Efficient Determination of 12 Nitrosamines in Cosmetics by QuchERS Method - EXPEC TECHNOLOGY [en.expec-tech.com]
- 12. Determination of nicotine and N-nitrosamines in house dust by pressurized liquid extraction and comprehensive gas chromatography--nitrogen chemiluminiscence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. phenomenex.com [phenomenex.com]
regulatory limits for N-Nitroso-N-isopropylaniline in pharmaceuticals (FDA/EMA)
An in-depth technical analysis of regulatory limits and analytical methodologies for N-Nitroso-N-isopropylaniline (NIPA) in pharmaceutical drug products.
The Regulatory Landscape of NDSRIs
The discovery of N-nitrosodimethylamine (NDMA) in sartan-based therapies catalyzed a global regulatory paradigm shift. Today, the focus of the FDA and EMA has expanded beyond simple, volatile nitrosamines to complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) [1]. These impurities often share structural similarities with the Active Pharmaceutical Ingredient (API) and are formed via the nitrosation of secondary or tertiary amine fragments during synthesis or formulation.
N-Nitroso-N-isopropylaniline (NIPA), also known as N-isopropyl-N-phenylnitrosamine, represents a unique class of NDSRIs containing both an aliphatic and an aromatic substituent. Because compound-specific toxicological data (such as robust rodent carcinogenicity studies) are often unavailable for novel NDSRIs, regulatory bodies utilize the Carcinogenic Potency Categorization Approach (CPCA) to establish Acceptable Intake (AI) limits [2].
Deriving the CPCA Limit for N-Nitroso-N-isopropylaniline
The CPCA framework predicts the mutagenic potential of a nitrosamine by evaluating the structural features that influence the α-hydroxylation metabolic pathway—the primary mechanism required to form a DNA-reactive diazonium ion.
Mechanistic Causality: The potency of a nitrosamine is heavily dependent on the availability of α-hydrogens. Without α-hydrogens, the molecule cannot undergo cytochrome P450-mediated α-hydroxylation. Furthermore, bulky functional groups (steric hindrance) or electron-withdrawing groups (deactivating features) stabilize the molecule, reducing its carcinogenic potency.
For NIPA, the CPCA calculation is executed as follows:
-
Count α-Hydrogens: The N-nitroso nitrogen is bonded to an isopropyl group (one α-hydrogen) and a phenyl group (zero α-hydrogens). Total α-hydrogens = 1.
-
Determine Base Score: According to FDA/EMA CPCA guidelines, an α-hydrogen count of 1 corresponds to a base Potency Score of 3.
-
Assess Deactivating Features: The direct attachment of the N-nitroso group to an aryl ring (the phenyl group) acts as a strong deactivating feature, as it delocalizes the lone pair electrons and inhibits enzymatic activation. This adds +1 to the score.
-
Final Categorization: Base Score (3) + Deactivating Feature (1) = Total Score of 4.
A Potency Score of 4 places NIPA in CPCA Category 4 , which corresponds to a regulatory Acceptable Intake (AI) limit of 1500 ng/day .
Figure 1: CPCA decision tree for calculating the 1500 ng/day AI limit of N-Nitroso-N-isopropylaniline.
Analytical Platform Comparison: LC-HRMS vs. QqQ vs. GC-MS/MS
Detecting NIPA at trace levels (often < 1.5 ng/L in liquid matrices or < 30 ppb in solid APIs) requires highly selective analytical platforms. While Gas Chromatography (GC) was historically used for volatile nitrosamines, NDSRIs like NIPA are prone to thermal degradation in the GC inlet, leading to false negatives or artifactual generation [3].
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has emerged as the gold standard over traditional Triple Quadrupole (QqQ) systems for complex APIs [4]. The Orbitrap's high resolving power (≥ 70,000 FWHM) allows for exact mass extraction (typically within a 5 ppm mass window), effectively filtering out isobaric API fragments that cause false positives in QqQ MRM transitions.
Table 1: Analytical Platform Performance for NIPA Detection
| Analytical Platform | Ionization Mode | LOD (ng/L) | LOQ (ng/L) | Matrix Effect | Thermal Degradation Risk |
| LC-HRMS (Orbitrap) | ESI+ | 0.4 - 1.2 | 1.5 | Low (Mass filtered) | None |
| LC-MS/MS (QqQ) | APCI / ESI+ | 0.5 - 1.0 | 2.0 | Moderate | None |
| GC-MS/MS | EI | 5.0 - 10.0 | 15.0 | High | High (Inlet degradation) |
Optimized LC-HRMS Methodology for NIPA Quantification
To ensure data integrity, the following protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard (ISTD) and specific column chemistry, the method inherently corrects for extraction losses and matrix suppression.
Mechanistic Causality in Method Design:
-
Biphenyl Column Chemistry: Standard C18 columns often fail to adequately retain moderately polar, aromatic nitrosamines. A Biphenyl stationary phase is selected because it provides strong
and dipole-dipole interactions with NIPA's phenyl ring [5]. This orthogonal selectivity shifts NIPA's retention time away from the bulk API, virtually eliminating ion suppression in the ESI source. -
Cold Extraction: Sample preparation is performed at 4°C. This prevents the artifactual in-situ formation of nitrosamines that can occur if residual nitrites and amines react under ambient or heated extraction conditions.
Figure 2: Optimized LC-HRMS workflow for NIPA extraction and quantification in API matrices.
Step-by-Step Experimental Protocol
Phase 1: Standard & System Preparation
-
Prepare a primary stock solution of NIPA (1 mg/mL in LC-MS grade methanol).
-
Dilute to create a calibration curve ranging from 0.1 to 100 ng/mL.
-
Spike all calibration standards and extraction solvents with 10 ng/mL of a stable isotope-labeled internal standard (e.g., NIPA-d5 or an appropriate surrogate like NDMA-d6 if NIPA-d5 is unavailable). Self-Validation Check: The ISTD ensures that any variations in injection volume or ionization efficiency are mathematically normalized.
Phase 2: Cold Extraction
-
Accurately weigh 50.0 mg of the API into a pre-chilled 15 mL amber centrifuge tube (amber glass prevents UV-induced degradation of the N-NO bond).
-
Add 5.0 mL of cold extraction solvent (50:50 v/v Methanol:Water containing the ISTD). The aqueous-organic balance precipitates highly lipophilic API components while keeping the moderately polar NIPA in solution.
-
Vortex vigorously for 5 minutes, followed by sonication in an ice-water bath (4°C) for 15 minutes.
Phase 3: Clean-up and Analysis
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the undissolved API.
-
Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter directly into an amber LC vial. Self-Validation Check: Process a matrix spike (API spiked with 10 ng/g NIPA) alongside the samples. Recovery must fall between 85-115% to validate the batch.
-
LC-HRMS Parameters:
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Orbitrap in ESI+ mode. Full Scan/dd-MS2 at 70,000 resolution. Extract the exact mass of the protonated NIPA molecular ion
with a 5 ppm mass tolerance.
-
References
1. - International Journal of Pharmacy & Pharmaceutical Research 2. - Health Canada / FDA Harmonized Guidelines 3. - ResearchGate 4. - Thermo Fisher Scientific Application Brief 5. - Merck Millipore Technical Documentation
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzenamine, N-(1-methylethyl)-N-nitroso- (N-Nitrosodiisopropylamine)
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Benzenamine, N-(1-methylethyl)-N-nitroso-, commonly known as N-Nitrosodiisopropylamine (NDIPA), is a member of the N-nitrosamine class of compounds. These substances are recognized as probable human carcinogens, demanding a rigorous and informed approach to their handling and disposal.[1][2] This guide provides a detailed, step-by-step protocol for the safe management and disposal of NDIPA, ensuring the protection of laboratory personnel, the integrity of your research environment, and compliance with regulatory standards.
Hazard Profile and Immediate Safety Imperatives
NDIPA is classified as a hazardous substance with significant health risks. Understanding its hazard profile is the first step in ensuring safe handling. It is suspected of causing cancer and may cause genetic defects.[3][4] Exposure through inhalation, ingestion, or skin contact can be toxic.[4][5] Therefore, all handling and disposal operations must be predicated on the principle of minimizing exposure.
Table 1: Hazard Summary for N-Nitrosodiisopropylamine (NDIPA)
| Hazard Classification | Description | Primary Routes of Exposure |
| Carcinogenicity | Suspected human carcinogen.[3] | Inhalation, Dermal, Ingestion |
| Mutagenicity | Suspected of causing genetic defects.[3][4] | Inhalation, Dermal, Ingestion |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4][5] | Inhalation, Dermal, Ingestion |
| Sensitization | May cause respiratory and skin sensitization.[3] | Inhalation, Dermal |
Core Safety and Handling Precautions
A proactive safety culture is paramount. Before beginning any work with NDIPA, ensure the following controls are in place.
Engineering Controls
All work involving NDIPA, including preparation, handling, and waste collection, must be conducted in a designated and properly functioning chemical fume hood to prevent inhalation exposure.[1]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is non-negotiable.
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.
-
Eye Protection: Wear splash-proof safety goggles.
-
Lab Coat: A dedicated lab coat, preferably with elastic cuffs, should be worn.
-
Respiratory Protection: In case of inadequate ventilation or during spill cleanup, a respirator may be required.[3]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Isolate: Immediately alert others and evacuate the immediate area. Restrict access to the spill site.[1]
-
Decontamination Personnel: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection if necessary.[1]
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use cellulose-based materials, as they may react.[6]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Decontaminate Area: Thoroughly wash the spill site with a suitable decontamination solution (e.g., sodium hypochlorite solution), followed by soap and water.[5] Ensure the area is well-ventilated following the cleanup.[1]
NDIPA Disposal Workflow
The proper disposal of NDIPA waste is a multi-step process that requires careful planning and execution. The following diagram illustrates the decision-making process and procedural flow.
Caption: Decision workflow for the safe disposal of NDIPA waste.
Step-by-Step Disposal Procedures
Pathway A: Direct Disposal (Standard Procedure)
This is the most common and recommended procedure for most laboratory settings.
-
Waste Collection: Collect all NDIPA waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "Benzenamine, N-(1-methylethyl)-N-nitroso-", the associated hazards (e.g., "Toxic," "Carcinogen"), and the date of accumulation.[1][6]
-
Storage: Keep the waste container sealed and store it in a designated, secure hazardous waste accumulation area, away from incompatible materials.[6]
-
Handover: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, which is typically high-temperature incineration.[1]
Pathway B: Chemical Degradation (Advanced Procedure)
For experienced personnel in facilities equipped for such procedures, chemical degradation can render the waste less hazardous prior to final disposal.[1] The most well-documented method for N-nitrosamine degradation is reduction using an aluminum-nickel alloy in an alkaline solution.[7][8] This process reduces the nitrosamine to the corresponding, less hazardous amine.[8]
Caption: Chemical degradation of NDIPA via reduction.
Table 2: Quantitative Parameters for NDIPA Degradation
| Parameter | Value/Condition | Rationale |
| Reagent | Aluminum-Nickel (Al-Ni) alloy powder | Efficiently reduces the N-N bond in nitrosamines.[7][8] |
| Solvent | Aqueous Alkali (e.g., 2M NaOH) | The reaction proceeds effectively in a basic medium.[7][8] |
| Prohibited Solvents | Acetone, Dichloromethane | Reactions in these solvents can be slow, incomplete, or lead to unidentified byproducts.[1][8] |
| Reaction Time | Varies; monitor for completion | Reaction progress should be monitored to ensure >99.9% destruction. |
| Temperature | Room temperature with potential for slight exotherm | The reaction is typically initiated at room temperature; cooling may be necessary. |
Experimental Protocol: Chemical Degradation of NDIPA Waste
Disclaimer: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Preparation:
-
Carefully measure the volume of the NDIPA waste solution to be treated.
-
For every 100 mL of waste solution, prepare approximately 5 grams of aluminum-nickel alloy powder.
-
Prepare a 2M sodium hydroxide (NaOH) solution.
-
-
Reaction Setup:
-
Place the waste solution in a suitably sized flask equipped with a magnetic stirrer, all within a chemical fume hood.
-
Begin stirring the solution.
-
-
Degradation:
-
Slowly and incrementally add the aluminum-nickel alloy powder to the stirring waste solution. Caution: The reaction can be exothermic and may produce hydrogen gas. Add the powder slowly to control the reaction rate.
-
After the addition of the alloy, slowly add the 2M NaOH solution until the mixture is strongly basic.
-
-
Monitoring:
-
Workup and Disposal:
-
Once the reaction is complete, let the solid material settle.
-
Carefully decant the supernatant liquid. Neutralize this liquid with a suitable acid (e.g., dilute HCl) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.[10]
-
The remaining solid nickel and aluminum residues should be collected, rinsed, and disposed of as solid hazardous waste through your institution's EHS office.
-
By adhering to these rigorous protocols, laboratory professionals can effectively manage the risks associated with Benzenamine, N-(1-methylethyl)-N-nitroso-, ensuring a safe research environment and upholding their commitment to environmental stewardship.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Nitrosodiisopropylamine. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, January 31). N-nitroso-diisopropylamine (solution in Methanol) Safety Data Sheet. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Applied and Industrial Hygiene, 3(2), 51-55.
- Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. International Archives of Occupational and Environmental Health, 60(5), 315-322.
-
LSU Health Sciences Center New Orleans. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO DIISOPROPYLAMINE (NDIPA). Retrieved from [Link]
-
Chiron AS. (2024, November 27). SAFETY DATA SHEET N-Nitrosodiisopropylamine, 1000 µg/mL in Methanol. Retrieved from [Link]
-
New Jersey Department of Health. (2011, November). Hazardous Substance Fact Sheet: N-Nitrosodimethylamine. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulatory and Guidance Information by Topic: Toxic Substances. Retrieved from [Link]
- Jackson, A. W., & Getvoldsen, G. P. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3047-3069.
-
ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemos.de [chemos.de]
- 4. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling Benzenamine, N-(1-methylethyl)-N-nitroso-
For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory is paramount. This guide provides an in-depth operational and safety framework for handling Benzenamine, N-(1-methylethyl)-N-nitroso-, a compound demanding meticulous attention to safety protocols. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
Benzenamine, N-(1-methylethyl)-N-nitroso-, also known as N-Nitrosodiisopropylamine (NDIPA), is a member of the N-nitrosamine class of compounds.[1][2] Many N-nitrosamines are recognized as probable or possible human carcinogens, and NDIPA itself is suspected of causing cancer.[3][4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6] Understanding the specific health risks associated with this compound is critical to appreciating the necessity of the prescribed personal protective equipment (PPE).
Key Hazards Associated with Benzenamine, N-(1-methylethyl)-N-nitroso-:
-
Carcinogenicity: Suspected of causing cancer (H351).[3]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[3]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[3]
-
Mutagenicity: Suspected of causing genetic defects (H341).[3]
Given these significant health risks, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against Benzenamine, N-(1-methylethyl)-N-nitroso- hinges on a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls: The first and most effective line of defense is to handle this compound in a designated, well-ventilated area, preferably within a certified chemical fume hood.[4][6][8] This minimizes the concentration of airborne contaminants.
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training on the hazards of N-nitrosamines, and maintaining good laboratory hygiene are essential.[6]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk of exposure, PPE is crucial. The following sections provide a detailed breakdown of the required PPE.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection: The First Barrier
Given the potential for skin absorption and sensitization, robust hand protection is critical.
-
Glove Type: For handling concentrated Benzenamine, N-(1-methylethyl)-N-nitroso-, the use of double-gloving is highly recommended.[6][9] The inner glove provides a second layer of protection in case the outer glove is breached.
-
Outer Glove: Butyl rubber or SilverShield® gloves are recommended for their high resistance to a broad range of chemicals, including nitrosamines.
-
Inner Glove: A nitrile glove (minimum 0.11mm thickness) provides a good balance of chemical resistance and dexterity.[6]
-
-
Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use.[8] Contaminated gloves should be disposed of as hazardous waste.[9]
Eye and Face Protection: Shielding Against Splashes
The eyes are particularly vulnerable to chemical splashes.
-
Primary Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and vapors.[8]
-
Secondary Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Body Protection: Preventing Skin Contact
Protective clothing is essential to prevent accidental skin contact with Benzenamine, N-(1-methylethyl)-N-nitroso-.
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a back-closure gown should be worn over the lab coat.[9]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: Safeguarding Against Inhalation
In situations where engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill clean-up, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved N-95 respirator may be sufficient for certain procedures involving powders.[9] For handling volatile solutions or in the event of a spill, a respirator with an organic vapor cartridge is recommended. In case of inadequate ventilation, respiratory protection is essential.[3]
-
Fit Testing and Training: Proper fit testing and training on the use, maintenance, and limitations of respirators are crucial for their effectiveness.
Procedural Guidance for PPE Use
Figure 1. A generalized workflow for the selection, donning, and doffing of Personal Protective Equipment when handling hazardous chemicals.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of Benzenamine, N-(1-methylethyl)-N-nitroso-.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with the chemical must be considered hazardous waste.[9] This waste should be collected in a designated, clearly labeled, and sealed container.[4][9]
-
Chemical Waste: All waste containing Benzenamine, N-(1-methylethyl)-N-nitroso- must be disposed of as hazardous waste in accordance with institutional, local, state, and federal regulations.[4][9] Do not let this chemical enter the environment.[9]
-
Decontamination: A simple one-step procedure for chemically degrading nitrosamine residues involves treatment with aluminum-nickel alloy powder and aqueous alkali, which rapidly reduces them to the corresponding amines.[10] This method can be considered for decontaminating equipment and surfaces.[10]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][8] Rinse the mouth with water.[3][8] Seek immediate medical attention.[8] |
Conclusion: A Commitment to Safety
The safe handling of Benzenamine, N-(1-methylethyl)-N-nitroso- is a testament to a laboratory's commitment to the well-being of its personnel and the integrity of its scientific endeavors. By understanding the hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, researchers can confidently and safely advance their work. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound.
References
-
Safety Data Sheet: N-Nitrosodiisopropylamine - Chemos GmbH&Co.KG. [Link]
-
MATERIAL SAFETY DATA SHEETS N-NITROSO DIISOPROPYLAMINE (NDIPA) - Cleanchem Laboratories. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]
-
SAFETY DATA SHEET - Chem Service. [Link]
-
N-Nitrosodiisopropylamine - Hazardous Agents - Haz-Map. [Link]
-
N-NITROSODIISOPROPYLAMINE | Occupational Safety and Health Administration. [Link]
-
Safe disposal of carcinogenic nitrosamines - PubMed - NIH. [Link]
-
Decontamination and disposal of nitrosoureas and related N-nitroso compounds. [Link]
-
NITROSAMINES | AFIRM Group. [Link]
-
Benzenamine, N-methyl-N-nitroso- - the NIST WebBook. [Link]
-
GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH - Western University. [Link]
-
Workflows for Quality risk management of nitrosamine risks in medicines - Efpia. [Link]
-
Nitrosamines Testing - Alcami. [Link]
-
Method 607: Nitrosamines - EPA. [Link]
Sources
- 1. CAS 601-77-4: Nitrosodiisopropylamine | CymitQuimica [cymitquimica.com]
- 2. Benzenamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrosamines Testing - Alcami [alcami.com]
- 6. uwo.ca [uwo.ca]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

